molecular formula C19H20N4O3S2 B1662995 T16Ainh-A01 CAS No. 552309-42-9

T16Ainh-A01

Cat. No.: B1662995
CAS No.: 552309-42-9
M. Wt: 416.5 g/mol
InChI Key: QSIYTNYMBWYHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule of significant interest in pharmacological research for its potential as an inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK-STAT pathway is a critical intracellular mechanism transmitting signals from cytokines and growth factors , thereby regulating immune responses, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a spectrum of diseases, including myeloproliferative neoplasms , autoimmune conditions, and cancers. This compound is designed to target the ATP-binding site of JAK kinases, potentially disrupting the phosphorylation and subsequent dimerization of STAT proteins, which is essential for their nuclear translocation and gene regulation. Consequently, researchers utilize this acetamide derivative as a chemical probe to elucidate the complex pathophysiology of JAK-STAT-driven disorders and to investigate novel therapeutic strategies in preclinical models. Its core research value lies in its utility for target validation studies and as a lead compound for the development of new anti-proliferative and immunomodulatory agents.

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYTNYMBWYHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552309-42-9
Record name 552309-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of T16Ainh-A01

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: T16Ainh-A01 as a Modulator of Ion Channel Function

This compound is a small molecule inhibitor primarily identified for its potent activity against the Transmembrane member 16A (TMEM16A) protein, also known as Anoctamin 1 (ANO1).[1][2] TMEM16A is a crucial component of calcium-activated chloride channels (CaCCs), which are integral to a multitude of physiological processes including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] This guide delineates the molecular mechanisms through which this compound exerts its effects, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways.

Primary Mechanism of Action: Inhibition of TMEM16A

The principal mechanism of action of this compound is the direct inhibition of the chloride ion conductance through the TMEM16A channel.[1] This aminophenylthiazole compound blocks the channel pore, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium concentration.[1][6]

Initial studies suggested that this compound inhibits TMEM16A in a voltage-independent manner, effectively blocking both inward and outward chloride currents across all voltages tested.[1][6] However, other research has indicated a potential voltage-dependent mode of action, where the inhibitor's affinity for TMEM16A is highest under depolarized conditions.[7] It is hypothesized that this compound may enter and interact with residues within the channel pore.[8] Despite this, its blocking effect was not significantly altered by mutations of specific pore-lining residues, suggesting it may bind to a different, yet-to-be-identified site within the pore.[8]

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of this compound on TMEM16A has been quantified across various cell types and experimental systems. These values are summarized below.

TargetCell Line / SystemIC50 ValueReference
TMEM16AFRT cells expressing TMEM16A~1 µM / 1.1 µM[1][6]
TMEM16AA253 salivary gland epithelial cells1.8 µM[9]
TMEM16ARabbit urethral interstitial cells of Cajal (RUICC)3.4 µM[10]
TMEM16ATMEM16A-overexpressing cells0.31 µM - 1.5 µM[10]

Selectivity Profile and Off-Target Effects

While this compound is widely used as a selective inhibitor of TMEM16A, several studies have revealed significant off-target effects, primarily on L-type voltage-dependent calcium channels (VDCCs).[7] This lack of specificity is a critical consideration in interpreting experimental results.

In vascular smooth muscle, this compound induces vasorelaxation even in the absence of a chloride gradient, a phenomenon attributed to its inhibition of VDCCs.[7][11] This action leads to a decrease in intracellular calcium, independent of its effect on TMEM16A.[7]

Off-TargetCell Line / SystemEffectIC50 ValueReference
VDCCsA7r5 cellsConcentration-dependent inhibitionNot specified[7][11]
VDCCsRodent resistance arteriesInhibition leading to vasorelaxationNot specified[7]

This cross-reactivity suggests that at concentrations used to inhibit TMEM16A, this compound may also significantly impact calcium signaling pathways, complicating its use as a specific pharmacological tool in tissues where both channel types are functionally important.[7][12]

Downstream Cellular and Physiological Consequences

Inhibition of TMEM16A by this compound triggers a cascade of downstream effects that vary depending on the cell type and physiological context.

1. Epithelial Chloride Secretion: In secretory epithelia, such as those in the airways and salivary glands, TMEM16A is a key channel for fluid secretion.[3][13] this compound effectively blocks CaCC-mediated chloride currents in these tissues.[6][13] For instance, in TMEM16A-expressing FRT cells, it fully inhibits ATP-induced short-circuit current, a direct measure of epithelial ion transport.[6] Interestingly, in some airway and intestinal epithelial cells, this compound predominantly blocks the initial, transient phase of agonist-stimulated CaCC current, suggesting TMEM16A may be a minor component of the total sustained current in these specific tissues.[6]

2. Smooth Muscle Contraction and Vasorelaxation: In vascular smooth muscle, the activation of TMEM16A contributes to membrane depolarization, which in turn activates VDCCs, leading to calcium influx and contraction.[4][5] While this compound is expected to cause relaxation by inhibiting TMEM16A-induced depolarization, its primary mechanism for vasorelaxation appears to be the direct, concentration-dependent inhibition of VDCCs.[7][11] This leads to membrane hyperpolarization and a reduction in intracellular calcium, relaxing pre-constricted arteries.[7]

3. Cell Proliferation and Signaling: TMEM16A is overexpressed in several cancers and contributes to tumorigenesis by promoting cell proliferation.[9][14] this compound has been shown to inhibit the proliferation of various tumor cells.[9][14] This anti-proliferative effect is linked to the modulation of intracellular signaling pathways. Specifically, inhibition of TMEM16A activity by this compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway that drives cell growth.[14]

4. Intracellular Ion Homeostasis: this compound directly impacts intracellular chloride concentration by blocking its transport. In cardiac fibroblasts, it has been observed to decrease chloride levels specifically within the nucleus.[15][16] However, it appears to have a minimal direct effect on intracellular calcium concentrations, with observed changes in calcium being a secondary consequence of its action on VDCCs or membrane potential.[7][15][16]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes related to this compound's mechanism of action.

T16Ainh_A01_Signaling cluster_proliferation Anti-Proliferative Effect cluster_vasorelaxation Vasorelaxation Effect T16Ainh_A01 This compound TMEM16A TMEM16A (ANO1) Ca2+-activated Cl- Channel T16Ainh_A01->TMEM16A inhibits Ca_VDCC L-type VDCCs T16Ainh_A01->Ca_VDCC inhibits (off-target) ERK12 ERK1/2 TMEM16A->ERK12 activates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux causes pERK12 p-ERK1/2 ERK12->pERK12 phosphorylation Proliferation Cell Proliferation pERK12->Proliferation promotes Ca_influx Ca2+ Influx Ca_VDCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Depolarization Membrane Depolarization Depolarization->Ca_VDCC opens Cl_efflux->Depolarization causes

Caption: this compound inhibits proliferation via the TMEM16A-ERK pathway and causes vasorelaxation.

Experimental_Workflow start High-Throughput Screen (~110,000 compounds) primary_assay Primary Assay: Inhibition of I- influx in TMEM16A-expressing cells start->primary_assay hit_id Hit Identification & Structure-Activity Analysis primary_assay->hit_id secondary_assays Secondary Assays hit_id->secondary_assays patch_clamp Patch-Clamp Electrophysiology (Mechanism, Voltage-Dependence) secondary_assays->patch_clamp isc Short-Circuit Current (Isc) (Epithelial Transport) secondary_assays->isc selectivity Selectivity Profiling (e.g., vs. CFTR, VDCCs) secondary_assays->selectivity functional Functional Assays (Proliferation, Contraction) secondary_assays->functional lead Lead Compound: This compound patch_clamp->lead isc->lead selectivity->lead functional->lead

Caption: Workflow for identification and characterization of TMEM16A inhibitors like this compound.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key biophysical and cell-based assays.

1. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure ion currents through TMEM16A or VDCCs in single cells and determine the inhibitory mechanism of this compound.

  • Methodology:

    • Cells (e.g., HEK293T transfected with TMEM16A, or A7r5 cells endogenously expressing VDCCs) are cultured on glass coverslips.

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing a specific free Ca2+ concentration like 275 nM to activate TMEM16A) and pressed against a cell to form a high-resistance seal.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

    • The membrane potential is clamped at a holding potential (e.g., -60 mV). A series of voltage steps (e.g., from -80 mV to +50 mV) are applied to elicit channel opening.

    • The resulting currents are recorded before and after the application of this compound at various concentrations to the extracellular bath solution.[6][7]

    • For VDCC measurement, barium (Ba2+) is often substituted for calcium as the charge carrier to avoid calcium-dependent inactivation.[7][11]

  • Data Analysis: Current-voltage (I-V) relationships are plotted. Dose-response curves are generated by measuring current inhibition at a specific voltage, allowing for IC50 calculation.

2. Short-Circuit Current (Isc) Measurement in Ussing Chambers

  • Objective: To measure net ion transport across an epithelial cell monolayer, providing a functional readout of TMEM16A activity in chloride secretion.

  • Methodology:

    • Epithelial cells (e.g., FRT or human bronchial cells) are grown on permeable filter supports until they form a confluent, polarized monolayer.

    • The filter support is mounted in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled compartments.

    • The voltage across the epithelium is clamped to 0 mV using an external circuit. The current required to maintain this clamp (the short-circuit current) is continuously measured.

    • To isolate TMEM16A-mediated current, a basolateral-to-apical chloride gradient is established, and the basolateral membrane is permeabilized with an agent like amphotericin B or nystatin.[6]

    • TMEM16A is activated by adding an agonist like ATP or UTP (which increases intracellular Ca2+) to the bath.

    • This compound is added before the agonist to determine its inhibitory effect on the resulting Isc peak.[6]

3. Isometric Tension Measurement (Wire Myography)

  • Objective: To assess the effect of this compound on the contractility of vascular smooth muscle.

  • Methodology:

    • Small resistance arteries (e.g., rat mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.[7]

    • The chamber is filled with a physiological salt solution (PSS), bubbled with gas (95% O2, 5% CO2), and maintained at 37°C.

    • The artery is stretched to its optimal resting tension for force development.

    • The vessel is pre-constricted with an agonist such as noradrenaline, U46619, or a high concentration of potassium (K+).[7]

    • Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.

    • To test for chloride dependency, experiments can be repeated in a chloride-free PSS where chloride is replaced by an impermeant anion like aspartate.[7]

4. Western Blotting for Signaling Protein Phosphorylation

  • Objective: To determine the effect of this compound on signaling pathways, such as the phosphorylation state of ERK1/2.

  • Methodology:

    • Cells are cultured and treated with this compound for a specified period.

    • Cells are lysed to extract total protein. Protein concentration is quantified using a method like the BCA assay.

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated ERK1/2 or total ERK1/2).[14]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of protein, is captured on film or with a digital imager. The ratio of phosphorylated to total protein is then calculated.[14]

Conclusion

This compound is a potent inhibitor of the TMEM16A calcium-activated chloride channel, acting primarily by blocking the channel's ion conduction pathway. This action disrupts a wide range of physiological processes, including epithelial secretion, smooth muscle function, and cell proliferation, making it a valuable tool for investigating the roles of TMEM16A. However, its utility is tempered by a significant off-target inhibitory effect on L-type voltage-dependent calcium channels. This lack of selectivity necessitates careful experimental design and data interpretation, particularly in tissues where both TMEM16A and VDCCs are co-expressed and functionally relevant. Future research and drug development efforts may focus on generating more specific TMEM16A inhibitors to fully exploit its therapeutic potential.

References

T16Ainh-A01: A Technical Guide to its Function as a TMEM16A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T16Ainh-A01 is a potent, small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This technical guide provides an in-depth overview of the function of this compound in cellular contexts, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TMEM16A.

Core Function and Mechanism of Action

This compound is an aminophenylthiazole compound that selectively inhibits the chloride currents mediated by the TMEM16A channel.[1] Its primary function is to block the pore of the TMEM16A channel, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium concentration.

The inhibitory action of this compound has been characterized as a voltage-independent block .[1] This means that its ability to inhibit the channel is not dependent on the membrane potential of the cell. At a concentration of 10 μM, this compound can nearly completely inhibit TMEM16A chloride currents induced by intracellular calcium.[1]

Off-Target Effects

While this compound is a potent inhibitor of TMEM16A, some studies have reported off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent Ca2+ currents (VDCCs) in A7r5 vascular smooth muscle cells.[2] This suggests that in certain cell types, the observed physiological effects of this compound may not be solely attributable to TMEM16A inhibition. Therefore, careful dose-response studies and the use of multiple inhibitors are recommended to validate findings.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cell systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Parameter Value Cell System Assay Conditions Reference
IC50 ~1 µMTMEM16A-transfected cellsInhibition of TMEM16A-mediated chloride currents[1]
IC50 1.1 µMTMEM16A-transfected FRT cellsInhibition of ATP-induced short circuit current[3][4]
IC50 1.8 µMCell-free assayDirect inhibition of TMEM16A[5]
IC50 1.6 µMMouse thoracic aortaRelaxation of pre-contracted aorta[6]

Effects on Cellular Functions

Inhibition of TMEM16A by this compound has been shown to modulate a variety of fundamental cellular processes.

Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of several cell types, including pancreatic cancer cells and squamous carcinoma cells.[7] This anti-proliferative effect is often linked to the role of TMEM16A in cell cycle progression. In cardiac fibroblasts, this compound was found to repress cell proliferation by inducing cell cycle arrest at the G1 phase.[8]

Cell Migration

The migration of cells is another critical process influenced by TMEM16A activity. This compound has been shown to significantly repress the migration of cardiac fibroblasts.[8] This suggests a role for TMEM16A in the cellular machinery that governs cell motility.

Secretion

TMEM16A is a key player in fluid and mucus secretion in epithelial tissues. This compound has been used as a pharmacological tool to investigate the role of TMEM16A in these processes.[2] For instance, it has been shown to inhibit mucin secretion in models of inflammatory airway diseases.

Vascular Tone

In vascular smooth muscle cells, this compound induces vasorelaxation.[6] While this effect is consistent with the inhibition of TMEM16A, which contributes to vascular tone, the off-target effects on VDCCs may also play a role in this physiological response.[2]

Signaling Pathways

The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways that are downstream of TMEM16A activity.

NF-κB Signaling Pathway

TMEM16A has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway.[9] The inhibition of TMEM16A by this compound can block this activation, thereby reducing the expression of pro-inflammatory cytokines and other NF-κB target genes.[9]

NF_kB_Signaling T16Ainh_A01 This compound TMEM16A TMEM16A T16Ainh_A01->TMEM16A NFkB_Activation NF-κB Activation TMEM16A->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Release NFkB_Activation->Proinflammatory_Cytokines

This compound inhibits the TMEM16A-mediated activation of the NF-κB pathway.
ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and survival, is also influenced by TMEM16A. Overexpression of TMEM16A can lead to the activation of the ERK1/2 signaling cascade.[9] this compound, by inhibiting TMEM16A, can attenuate this pro-proliferative signaling.

ERK_Signaling T16Ainh_A01 This compound TMEM16A TMEM16A T16Ainh_A01->TMEM16A ERK_Activation ERK1/2 Activation TMEM16A->ERK_Activation Cell_Proliferation Cell Proliferation ERK_Activation->Cell_Proliferation

This compound blocks TMEM16A-dependent activation of the pro-proliferative ERK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to study the effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TMEM16A channel and to assess the inhibitory effect of this compound.

Materials:

  • Cells expressing TMEM16A

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM) (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Fill the pipette with the intracellular solution and mount it on the pipette holder.

  • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • Record the baseline currents.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).

  • After a few minutes of incubation, record the currents again in the presence of the inhibitor.

  • Wash out the inhibitor by perfusing with the control extracellular solution and record the recovery of the current.

  • Analyze the current amplitudes before, during, and after inhibitor application to determine the percentage of inhibition.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to quantify the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell)

This assay, also known as the Boyden chamber assay, is used to assess the effect of this compound on directional cell migration.

Materials:

  • Cells of interest

  • 24-well Transwell inserts (typically with 8 µm pores)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Pre-treat cells with this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Place the Transwell insert into the well.

  • Add 200 µL of the cell suspension to the upper chamber of the insert.

  • Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • After incubation, remove the inserts from the wells.

  • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10-15 minutes.

  • Stain the fixed cells with Crystal Violet solution for 10-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

  • Compare the number of migrated cells between the this compound-treated and control groups.

Conclusion

This compound is an invaluable pharmacological tool for investigating the diverse cellular functions of the TMEM16A chloride channel. Its ability to inhibit cell proliferation, migration, and secretion highlights the potential of TMEM16A as a therapeutic target in various diseases, including cancer and inflammatory disorders. However, researchers should remain mindful of its potential off-target effects, particularly on voltage-dependent calcium channels, and employ rigorous experimental design to ensure the specificity of their findings. This guide provides a comprehensive foundation for the effective utilization of this compound in advancing our understanding of TMEM16A physiology and pathology.

References

T16Ainh-A01: A Technical Guide to a Potent TMEM16A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of T16Ainh-A01, a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of TMEM16A. This document details the compound's mechanism of action, summarizes its inhibitory potency across various cell types, provides comprehensive experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Introduction

TMEM16A is a crucial ion channel involved in a myriad of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in numerous diseases such as hypertension, asthma, secretory diarrheas, and cancer.[1] this compound, an aminophenylthiazole derivative, was identified through high-throughput screening as a potent inhibitor of TMEM16A.[1] It exhibits a voltage-independent blockade of the channel, making it a valuable tool for studying TMEM16A function. This guide serves as a comprehensive resource for researchers employing this compound in their investigations.

Quantitative Data

The inhibitory potency of this compound on TMEM16A has been quantified in various studies and cell systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound against TMEM16A
Cell Type/SystemIC50 ValueReference
FRT cells expressing TMEM16A~1 µM[1]
A253 salivary gland epithelial cells1.8 µM
Rabbit pulmonary artery myocytesNot explicitly an IC50, but 1-30 µM inhibited currents[2]
Mouse thoracic aorta1.6 µM (for vasorelaxation)[2]
Table 2: Effects of this compound on Cellular Processes
Cellular ProcessCell TypeThis compound ConcentrationObserved EffectReference
Cell ProliferationCardiac Fibroblasts10 µMSignificant inhibition of proliferation[3]
Cell CycleCardiac Fibroblasts10 µMDecrease in S phase cell population[3]
VasorelaxationMouse mesenteric arteries0.1-10 µMConcentration-dependent relaxation[4]
VasorelaxationHuman visceral adipose arteries10 µM88 ± 3% relaxation[2]
TMEM16A Current InhibitionCF human bronchial epithelial cells10 µM~50% inhibition of initial peak current[1]

Mechanism of Action and Selectivity

This compound acts as a direct inhibitor of the TMEM16A channel. Electrophysiological studies have demonstrated that it blocks TMEM16A-mediated chloride currents in a voltage-independent manner. This suggests that its binding site is not within the ion permeation pathway at a location that is sensitive to the membrane electric field.

While this compound is a potent TMEM16A inhibitor, some studies have highlighted potential off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent L-type Ca2+ channels (VDCCs) in A7r5 cells.[4] This is a critical consideration for interpreting experimental results, especially in tissues where VDCCs play a significant role, such as vascular smooth muscle.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the inhibitory effect of this compound on TMEM16A currents.

Objective: To measure whole-cell TMEM16A-mediated Cl- currents and their inhibition by this compound.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[5]

  • Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.[6]

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare cells for recording on coverslips.

  • Fabricate patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[5]

  • Fill the pipette with the intracellular solution and mount it on the headstage.

  • Establish a gigaohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline TMEM16A currents. Currents can be elicited by a voltage step protocol (e.g., holding potential of -70 mV with steps from -100 mV to +100 mV) or by application of a TMEM16A activator like ATP.

  • Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Record TMEM16A currents in the presence of the inhibitor.

  • Wash out the inhibitor to observe the reversibility of the block.

G cluster_setup Setup cluster_recording Recording Protocol cell Cell expressing TMEM16A giga_seal Form Gigaohm Seal cell->giga_seal pipette Patch Pipette (Intracellular Solution) pipette->giga_seal whole_cell Rupture Membrane (Whole-Cell) giga_seal->whole_cell baseline Record Baseline TMEM16A Current whole_cell->baseline apply_inhibitor Apply this compound baseline->apply_inhibitor record_inhibition Record Inhibited Current apply_inhibitor->record_inhibition washout Washout Inhibitor record_inhibition->washout

Whole-Cell Patch Clamp Workflow
Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_inhibitor Add this compound (and vehicle) incubate_24h->add_inhibitor incubate_treatment Incubate (e.g., 48h) add_inhibitor->incubate_treatment add_cck8 Add CCK-8 Solution incubate_treatment->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_absorbance Measure Absorbance (450 nm) incubate_cck8->read_absorbance

CCK-8 Cell Proliferation Assay Workflow
Wire Myography for Vasorelaxation

This technique is used to assess the effect of this compound on the contractility of isolated blood vessels.

Objective: To measure the vasorelaxant effect of this compound on pre-constricted arterial segments.

Materials:

  • Wire myograph system

  • Isolated arterial segments (e.g., mouse mesenteric artery)

  • Krebs' solution (in mM): 125 NaCl, 4.6 KCl, 2.5 CaCl2, 25.4 NaHCO3, 1 Na2HPO4, 0.6 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.[2]

  • Vasoconstrictor (e.g., U46619 or methoxamine)

  • This compound

Procedure:

  • Mount arterial segments on a wire myograph in Krebs' solution.[7]

  • Normalize the vessels to a set internal circumference.[7]

  • Allow the vessels to equilibrate for 30 minutes.[7]

  • Challenge the vessels with a high KCl solution (e.g., 60 mM) to assess viability.[7]

  • Wash the vessels and allow them to return to baseline tension.

  • Pre-constrict the arteries with a vasoconstrictor (e.g., 100 nM U46619) to a stable plateau.[7]

  • Add increasing cumulative concentrations of this compound to generate a concentration-response curve.

  • Record the changes in isometric tension.

  • Express relaxation as a percentage of the pre-constriction tension.

Signaling Pathways

TMEM16A is not only an ion channel but also a modulator of intracellular signaling cascades, particularly those involved in cell proliferation and survival. Inhibition of TMEM16A with this compound can thus have profound effects on these pathways.

TMEM16A and the MAPK/ERK Pathway

Several studies have established a link between TMEM16A activity and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] Overexpression of TMEM16A can lead to the activation of this pathway, promoting cell proliferation.[8][10] The proposed mechanism involves the activation of Ras, which in turn activates a kinase cascade including Raf, MEK, and finally ERK1/2.[8][11] Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors that regulate the expression of proteins involved in cell cycle progression, such as cyclin D1.[8] this compound, by inhibiting TMEM16A, can abrogate this signaling cascade and thus inhibit cell proliferation.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome TMEM16A TMEM16A Ras Ras TMEM16A->Ras Activates T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits EGFR EGFR EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CyclinD1 Cyclin D1 TranscriptionFactors->CyclinD1 Upregulates Proliferation Cell Proliferation CyclinD1->Proliferation Promotes

TMEM16A-Modulated MAPK/ERK Signaling Pathway

Conclusion

This compound is an invaluable pharmacological tool for investigating the diverse functions of the TMEM16A channel. Its potency and well-characterized, albeit not perfectly selective, nature make it suitable for a wide range of in vitro studies. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in research. As with any pharmacological inhibitor, careful consideration of its potential off-target effects and the use of appropriate controls are paramount for robust and reliable experimental outcomes. The continued use of this compound will undoubtedly further our understanding of TMEM16A's role in health and disease, and may pave the way for the development of novel therapeutics.

References

T16Ainh-A01 and Anoctamin-1 (ANO1): A Technical Guide to a Key Inhibitor-Channel Relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2] It is widely expressed across various tissues, including epithelial cells, smooth muscle cells, and neurons.[1][2] ANO1 is integral to a multitude of physiological processes, such as fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Consequently, the dysregulation of ANO1 has been implicated in a range of pathologies, including cancer, hypertension, asthma, and gastrointestinal disorders.[1][4] Given its significant role in disease, ANO1 has emerged as a promising therapeutic target.[1]

T16Ainh-A01 is a potent and selective small-molecule inhibitor of ANO1.[5][6] This aminophenylthiazole compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of ANO1.[7][8] This technical guide provides a comprehensive overview of the relationship between this compound and ANO1, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on ANO1-mediated signaling pathways.

Mechanism of Action

This compound inhibits ANO1-mediated chloride currents in a voltage-independent manner.[5][9] This suggests that the blocking mechanism is not dependent on the membrane potential.[5][9] Studies using whole-cell patch clamp have demonstrated that this compound effectively reduces both inward and outward chloride currents mediated by ANO1.[5] While this compound is a potent inhibitor of ANO1, some studies have indicated that it may have off-target effects, including the inhibition of voltage-dependent calcium channels (VDCCs) at higher concentrations.[10][11][12] This highlights the importance of using appropriate concentrations and control experiments to ensure target specificity.

Quantitative Data: Inhibition of ANO1

The inhibitory potency of this compound and other common ANO1 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

InhibitorIC50 Value (µM)Cell Line / SystemReference
This compound ~1Fisher Rat Thyroid (FRT) cells expressing human ANO1[9]
This compound 1.39 ± 0.59FRT cells expressing ANO1[13]
This compound 1.7Mouse Thoracic Aorta[14]
This compound 1.8A253 salivary gland epithelial cells[6]
CaCCinh-A01-PC-3, HCT116, HT-29[15]
MONNA1.95 ± 1.16FRT cells expressing ANO1[13]
Ani90.077 ± 0.0011FRT cells expressing ANO1[13]
Idebenone9.2FRT cells expressing ANO1[16]
Digallic Acid--[9]
Tannic Acid--[9]

Note: IC50 values can vary depending on the experimental conditions, cell type, and specific ANO1 splice variant.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound and ANO1 interaction. Below are protocols for key experiments.

Cell Culture and Heterologous Expression of ANO1

This protocol is foundational for in vitro studies of ANO1 channels.

Materials:

  • Fischer Rat Thyroid (FRT) or Human Embryonic Kidney (HEK-293) cells

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human ANO1

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Selection antibiotic (e.g., G418) for stable cell line generation

Procedure:

  • Culture FRT or HEK-293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, transfect them with the ANO1-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • For stable cell line generation, begin selection with an appropriate antibiotic 48 hours post-transfection.

  • Expand and maintain the stable cell line in a medium containing the selection antibiotic.

  • Regularly verify ANO1 expression and function using methods like Western blotting or patch clamp.

High-Throughput Screening for ANO1 Inhibitors using a YFP-based Assay

This cell-based fluorescence assay allows for the rapid screening of compounds that inhibit ANO1.[17]

Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Activation of ANO1 leads to an influx of iodide (I-), which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this quenching.[17]

Procedure:

  • Plate FRT cells stably co-expressing ANO1 and YFP in a 96-well black-walled microplate.[13]

  • Culture for 48 hours to form a confluent monolayer.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Add test compounds, such as this compound, at desired concentrations to the wells and incubate for 10-20 minutes.[13]

  • Transfer the plate to a fluorescence plate reader.

  • Initiate the assay by adding a solution containing an ANO1 activator (e.g., ATP to stimulate purinergic receptors and increase intracellular Ca2+) and iodide.

  • Measure the YFP fluorescence over time. A decrease in the rate of fluorescence quenching compared to the control (DMSO) indicates inhibition of ANO1.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through ANO1 channels, providing detailed information on channel activity and inhibition.

Procedure:

  • Plate ANO1-expressing cells on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing a known concentration of free Ca2+ to activate ANO1.

  • Approach a single cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage steps to elicit whole-cell currents.

  • Record baseline ANO1 currents.

  • Perfuse the cell with the extracellular solution containing this compound at the desired concentration.

  • Record the inhibited currents and compare them to the baseline to determine the degree of inhibition.

Cell Viability and Proliferation Assays

These assays determine the effect of ANO1 inhibition on cell growth and survival, which is particularly relevant in cancer research.

Example using CCK-8 Assay:

  • Seed cancer cells known to express ANO1 (e.g., PC-3, HCT116) in a 96-well plate.[15]

  • After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).[15]

  • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[15]

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration (Wound Healing) Assay

This assay assesses the impact of ANO1 inhibition on the migratory capacity of cells.

Procedure:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Wash the cells to remove detached cells and debris.

  • Add fresh medium containing either this compound or a vehicle control.

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).[16][18]

  • Quantify the rate of wound closure to determine the effect of the inhibitor on cell migration.

Signaling Pathways and Visualizations

ANO1 is not merely an ion channel but also a regulator of intracellular signaling pathways, particularly those involved in cell proliferation and migration.[1][19] Its activity has been shown to modulate key signaling cascades such as the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/AKT pathways.[1][19] this compound, by inhibiting ANO1, can consequently disrupt these downstream signaling events.

Signaling Pathway of ANO1 in Cancer Proliferation

ANO1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Agonist EGFR EGFR RAS RAS EGFR->RAS ANO1 ANO1 (TMEM16A) ANO1->EGFR Modulates T16Ainh This compound T16Ainh->ANO1 Inhibits IP3 IP3 PLC->IP3 Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Ca2_cyto->ANO1 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Migration ERK->Prolif

Caption: ANO1 signaling pathway in cancer and its inhibition by this compound.

Experimental Workflow: Whole-Cell Patch Clamp

Patch_Clamp_Workflow A Prepare ANO1- expressing cells on coverslip B Place coverslip in recording chamber A->B C Approach cell with patch pipette B->C D Form Giga-seal C->D E Rupture membrane (Whole-cell mode) D->E F Record baseline ANO1 current E->F G Perfuse with This compound F->G H Record inhibited ANO1 current G->H I Analyze data: % Inhibition H->I

Caption: Workflow for assessing ANO1 inhibition using whole-cell patch clamp.

Experimental Workflow: YFP-Based Fluorescence Assay

YFP_Assay_Workflow A Plate ANO1/YFP co-expressing cells in 96-well plate B Add this compound (or other compounds) A->B C Incubate for 10-20 minutes B->C D Place plate in fluorescence reader C->D E Add Activator + Iodide (e.g., ATP + NaI) D->E F Measure YFP fluorescence quenching over time E->F G Calculate inhibition of quenching rate F->G

Caption: Workflow for a YFP-based high-throughput screen for ANO1 inhibitors.

Conclusion

The relationship between this compound and ANO1 is a cornerstone of modern research into calcium-activated chloride channels. As a potent and relatively selective inhibitor, this compound has been invaluable in elucidating the diverse roles of ANO1 in health and disease. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a tool to investigate ANO1 function and to explore its potential as a therapeutic target. As with any pharmacological agent, careful consideration of its selectivity and potential off-target effects is paramount for the robust interpretation of experimental results. The continued study of this and other ANO1 modulators will undoubtedly pave the way for novel therapeutic strategies for a variety of diseases.

References

A Technical Guide to T16Ainh-A01: A Potent Inhibitor of the Calcium-Activated Chloride Channel TMEM16A (ANO1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a critical component of calcium-activated chloride channels (CaCCs). These channels are integral to a wide array of physiological processes, including epithelial fluid secretion, smooth muscle contraction, neuronal excitation, and cell proliferation.[1][2][3] Dysregulation of TMEM16A is implicated in numerous pathologies such as hypertension, cystic fibrosis, secretory diarrheas, and various cancers, making it a compelling target for therapeutic intervention.[4][5] T16Ainh-A01, an aminophenylthiazole derivative, has emerged as a potent and selective small-molecule inhibitor of TMEM16A.[6][7][8] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization. It is intended to serve as a resource for researchers investigating TMEM16A-related physiology and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting this channel.

Mechanism of Action

This compound is a potent inhibitor of the TMEM16A calcium-activated chloride channel.[6][9] It effectively blocks the chloride currents mediated by TMEM16A.[6] Studies using whole-cell patch-clamp analysis have demonstrated that this compound inhibits TMEM16A chloride currents at all voltages, indicating a voltage-independent blocking mechanism.[6][8] This suggests that the inhibitor's binding and action are not dependent on the membrane potential.

The precise binding site of this compound on the TMEM16A channel is an area of active investigation. While its voltage-independent action might suggest an allosteric mechanism, some studies indicate it may interact with the channel's pore.[10] However, its blocking effect is not affected by mutations of certain residues within the pore that do alter blockade by other channel blockers, suggesting it interacts with a different set of residues.[10] Regardless of the exact location, the binding of this compound effectively occludes the channel, preventing chloride ion permeation and inhibiting its physiological functions. It is important to note that while this compound is a valuable tool, some studies have reported off-target effects, particularly inhibition of voltage-dependent calcium channels (VDCCs) at concentrations used to inhibit TMEM16A in vascular tissues.[11][12][13]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.

Parameter Cell Type / Preparation Value Reference
IC50 TMEM16A-transfected FRT cells~1 µM[6][9]
IC50 A253 salivary gland epithelial cells1.8 µM[7][14]
IC50 HEK293 cells expressing human TMEM16A1.5 µM[15]
IC50 Mouse thoracic aorta (relaxation)1.6 µM[9][16]

Table 2: Effects of this compound on Cellular Processes

Effect Cell Type / System Concentration Observation Reference
Inhibition of IClCaRabbit pulmonary artery myocytes1-30 µMInhibited single channel and whole-cell currents.[16][17]
VasorelaxationMurine and human blood vessels10 µMRelaxes pre-contracted arteries.[9][16][17]
Inhibition of cell proliferationCardiac Fibroblasts10 µMSignificantly decreased the percentage of cells in S phase.[18]
Inhibition of peak currentHuman bronchial epithelial cells (CF)10 µMInhibited initial UTP-stimulated peak current by ~50%.[8]
Inhibition of VDCCsA7r5 vascular smooth muscle cells1 µMAbolished inward Ba2+ current (IBa).[11]

Signaling Pathways and Logical Workflows

Visualizing the complex interactions involved in TMEM16A signaling and inhibition provides clarity for researchers. The following diagrams were generated using Graphviz (DOT language).

TMEM16A_Activation_Inhibition cluster_activation Channel Activation Pathway cluster_inhibition Pharmacological Inhibition Agonist Agonist (e.g., ATP, UTP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_i ↑ [Ca²⁺]i Ca2_release->Ca2_i TMEM16A_act TMEM16A (ANO1) Ca2_i->TMEM16A_act activates Cl_efflux Cl⁻ Efflux TMEM16A_act->Cl_efflux Response Cellular Response (e.g., Depolarization, Fluid Secretion) Cl_efflux->Response T16Ainh This compound T16Ainh->TMEM16A_act BLOCKS

TMEM16A activation by GPCR signaling and its inhibition by this compound.

Downstream_Signaling cluster_pathways Downstream Signaling Cascades TMEM16A TMEM16A Activity (Cl⁻ Efflux) EGFR EGFR Phosphorylation TMEM16A->EGFR Ras Ras-Raf-MEK TMEM16A->Ras CAMKII CaMKII Activation TMEM16A->CAMKII T16Ainh This compound T16Ainh->TMEM16A Inhibits ERK ERK1/2 Activation EGFR->ERK Ras->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation CAMKII->Proliferation

TMEM16A-mediated downstream signaling pathways implicated in cancer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment: Whole-Cell Patch Clamp cluster_analysis Data Analysis Culture Cell Culture (e.g., HEK293T) Transfect Transfect with TMEM16A Plasmid Culture->Transfect Patch Obtain Whole-Cell Configuration Transfect->Patch Record_Base Record Baseline Current ([Ca²⁺]i in pipette) Patch->Record_Base Apply_Drug Apply this compound (Bath Perfusion) Record_Base->Apply_Drug Record_Drug Record Current in Presence of Inhibitor Apply_Drug->Record_Drug Measure Measure Current Amplitude (at specific voltage) Record_Drug->Measure Calculate % Inhibition Calculation Measure->Calculate Dose_Response Generate Dose-Response Curve & Calculate IC₅₀ Calculate->Dose_Response

A typical experimental workflow for characterizing this compound using patch-clamp.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for measuring TMEM16A channel activity and its inhibition.

  • Cell Preparation:

    • HEK293 or FRT cells are cultured on glass coverslips and transiently transfected with a plasmid encoding human TMEM16A.

    • Experiments are typically performed 24-48 hours post-transfection.

  • Solutions:

    • Pipette (Internal) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA. The free Ca²⁺ concentration is adjusted to a specific level (e.g., 275-500 nM) to activate TMEM16A, and the pH is adjusted to 7.2 with CsOH.[8][16]

    • Bath (External) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Recording Protocol:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the bath solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • The whole-cell configuration is established.

    • The cell is held at a holding potential (e.g., -60 mV). Voltage steps (e.g., from -100 mV to +100 mV) are applied to elicit currents.

    • Once a stable baseline TMEM16A current is established (activated by the Ca²⁺ in the pipette), the bath solution is exchanged for one containing this compound at the desired concentration.

    • The effect of the inhibitor on the current is recorded. Data is acquired and analyzed using software like pCLAMP.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This method is used to measure net ion transport across an epithelial monolayer.

  • Cell Preparation:

    • Fischer rat thyroid (FRT) cells stably expressing human TMEM16A are seeded onto permeable filter supports (e.g., Snapwell inserts) and grown until they form a confluent monolayer with high transepithelial resistance.[19]

  • Ussing Chamber Setup:

    • The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

    • A basolateral-to-apical Cl⁻ gradient is established to drive Cl⁻ secretion. For example, the basolateral solution contains 120 mM NaCl, while the apical solution contains 120 mM Na-gluconate.[19]

  • Measurement Protocol:

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

    • To permeabilize the basolateral membrane to Cl⁻ and bypass other transport processes, an agent like amphotericin B can be added to the basolateral solution.[8]

    • This compound is added to the apical chamber 5-10 minutes before stimulating the TMEM16A channels.

    • TMEM16A is activated by adding an agonist like ATP (100 µM) to the apical solution.[8]

    • The resulting change in Isc reflects TMEM16A-mediated Cl⁻ current, and the degree of inhibition by this compound is quantified.

Isometric Tension Studies (Wire Myography)

This protocol assesses the effect of this compound on vascular smooth muscle contraction.

  • Tissue Preparation:

    • Segments of arteries (e.g., mouse thoracic aorta or human visceral adipose arteries) are dissected and cleaned of surrounding tissue in cold physiological salt solution (PSS).[16][17]

    • The artery rings (2-3 mm in length) are mounted on wires in a myograph chamber containing PSS, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Experimental Protocol:

    • The rings are equilibrated under a resting tension.

    • The viability of the tissue is confirmed by contracting with a high concentration of KCl (e.g., 60 mM).[16]

    • After washout and return to baseline, the arteries are pre-contracted with an agonist such as methoxamine.[16]

    • Once a stable contraction plateau is reached, this compound is added cumulatively to the bath to generate a concentration-response curve.

    • The resulting relaxation is measured and expressed as a percentage of the pre-contraction.

Role in Research and Drug Development

This compound is an indispensable pharmacological tool for elucidating the diverse roles of TMEM16A. It allows for the acute inhibition of the channel, enabling researchers to probe its contribution to cellular and systemic processes. Its use has been pivotal in studies linking TMEM16A to smooth muscle tone and blood pressure regulation, as well as its role in cancer cell proliferation.[4][20]

For drug development, this compound serves as a lead compound and a benchmark for the discovery of new TMEM16A inhibitors. The aminophenylthiazole scaffold is a key structural feature for activity.[8] Therapeutic strategies targeting TMEM16A are being explored for a variety of diseases. For instance, inhibitors could potentially treat hypertension by promoting vasorelaxation or combat certain cancers by halting proliferation.[4][5] However, the potential for off-target effects, such as the inhibition of L-type calcium channels, highlights the need for developing even more selective second-generation inhibitors and for careful interpretation of results, especially in complex tissues like blood vessels.[11][12]

Conclusion

This compound is a well-characterized, potent, and voltage-independent inhibitor of the TMEM16A calcium-activated chloride channel. Its discovery has significantly advanced the study of TMEM16A's function in health and disease. This guide summarizes its mechanism, quantitative effects, and the key experimental protocols used in its evaluation. While its selectivity can be a concern in certain experimental contexts, this compound remains a cornerstone tool for researchers in the field and a foundational molecule for the ongoing development of therapeutics targeting TMEM16A.

References

T16Ainh-A01: A Technical Guide to its Discovery and Development as a TMEM16A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of T16Ainh-A01, a potent and selective inhibitor of the calcium-activated chloride channel (CaCC), transmembrane protein 16A (TMEM16A or ANO1). This document details the high-throughput screening process that led to its identification, its mechanism of action, and the key experimental findings that have characterized its pharmacological profile.

Discovery of this compound

This compound was identified through a high-throughput screening of approximately 110,000 compounds.[1] The screening aimed to discover novel small-molecule inhibitors of TMEM16A. The primary assay was a target-based fluorescence assay measuring iodide influx in Fischer Rat Thyroid (FRT) cells co-expressing human TMEM16A and a fluorescent iodide-sensing protein (YFP-H148Q/I152L/F46L).[1] This initial screen identified four novel chemical classes of TMEM16A inhibitors.[1]

Following the primary screen, structure-activity relationship (SAR) analysis was performed on analogs of the initial hits to optimize potency and selectivity.[1] this compound, an aminophenylthiazole, emerged from this process as the most potent inhibitor from its chemical class.[1][2]

Mechanism of Action

This compound acts as a direct inhibitor of the TMEM16A chloride channel.[1][2] Electrophysiological studies have demonstrated that this compound blocks TMEM16A-mediated chloride currents in a voltage-independent manner.[1][2] This suggests that the inhibitor does not function by simply plugging the channel pore in a way that is influenced by the membrane potential. The inhibitory effect is observed without altering intracellular calcium signaling, indicating that this compound does not interfere with upstream calcium mobilization pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant TMEM16A inhibitors.

Inhibitor IC50 (µM) Assay Method Cell Line
This compound~1Short-circuit currentTMEM16A-expressing FRT cells
This compound1.1Short-circuit currentTMEM16A-expressing FRT cells
This compound1.8Cell-free assayNot applicable
Digallic acid3.6Short-circuit currentTMEM16A-expressing FRT cells
CaCCinh-A012.1Short-circuit currentTMEM16A-expressing FRT cells
Tannic acid6.4Short-circuit currentTMEM16A-expressing FRT cells

Table 1: Inhibitory potency of this compound and other TMEM16A inhibitors.[1][3]

Cell Type Effect of 10 µM this compound Conclusion
Human Bronchial Epithelial CellsPoorly inhibited total CaCC current; blocked initial transient currentTMEM16A is a minor contributor to total CaCC current
Human Intestinal Epithelial (T84) CellsPoorly inhibited total CaCC current; blocked initial transient currentTMEM16A is a minor contributor to total CaCC current
Human Salivary Gland CellsFully blocked CaCC currentTMEM16A is the primary CaCC in these cells

Table 2: Cell-type specific effects of this compound on CaCC currents.[1]

Experimental Protocols

High-Throughput Screening for TMEM16A Inhibitors

This protocol describes the cell-based fluorescence assay used for the initial identification of this compound.[1]

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L/F46L).

Assay Principle: The YFP variant is quenched by iodide. Inhibition of TMEM16A prevents the influx of iodide upon channel activation, thus preventing YFP quenching.

Protocol:

  • FRT-TMEM16A-YFP cells are plated in 96- or 384-well microplates.

  • Cells are washed with a chloride-containing buffer.

  • Test compounds (from a ~110,000 compound library) are added to the wells.[1]

  • The plate is incubated for a specified period (e.g., 5-20 minutes).

  • A baseline fluorescence reading is taken using a plate reader.

  • An iodide-containing solution with a calcium agonist (e.g., ATP or ionomycin) is added to activate TMEM16A.[4]

  • YFP fluorescence is continuously measured to determine the rate of iodide influx (fluorescence quenching).

  • Compounds that prevent fluorescence quenching are identified as potential TMEM16A inhibitors.

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Analysis plate_cells Plate FRT-TMEM16A-YFP cells wash_cells Wash with Cl- buffer plate_cells->wash_cells add_compounds Add test compounds wash_cells->add_compounds incubate Incubate add_compounds->incubate read_baseline Read baseline fluorescence incubate->read_baseline add_agonist Add I- solution + Ca2+ agonist read_baseline->add_agonist read_quenching Measure fluorescence quenching add_agonist->read_quenching identify_hits Identify hits (no quenching) read_quenching->identify_hits Ussing_Chamber_Workflow setup Mount cell monolayer in Ussing chamber permeabilize Permeabilize basolateral membrane setup->permeabilize gradient Establish Cl- gradient permeabilize->gradient measure_isc Measure baseline Isc gradient->measure_isc add_inhibitor Add this compound measure_isc->add_inhibitor add_agonist Activate TMEM16A with ATP add_inhibitor->add_agonist record_isc Record change in Isc add_agonist->record_isc analyze Calculate % inhibition and IC50 record_isc->analyze TMEM16A_Signaling TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR activates CAMKII CAMKII TMEM16A->CAMKII NFkB NF-κB TMEM16A->NFkB Ca_influx Intracellular Ca2+ Increase Ca_influx->TMEM16A activates Ras Ras EGFR->Ras AKT AKT EGFR->AKT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation CAMKII->Proliferation NFkB->Proliferation T16Ainh_A01 This compound T16Ainh_A01->TMEM16A inhibits

References

T16Ainh-A01's effects on cellular signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effects of T16Ainh-A01 on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor belonging to the aminophenylthiazole class, recognized primarily for its potent and selective inhibition of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1).[1][2][3] TMEM16A functions as a calcium-activated chloride channel (CaCC), playing a crucial role in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[4][5][6] Its dysregulation is implicated in various pathologies such as cystic fibrosis, asthma, hypertension, and cancer.[6][7] this compound has become an invaluable pharmacological tool for elucidating the complex roles of TMEM16A in cellular physiology and disease. However, its application requires a nuanced understanding of its mechanism of action, downstream signaling effects, and potential off-target activities.

This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways. It consolidates quantitative data, details common experimental methodologies, and visualizes complex interactions to serve as a resource for professionals in research and drug development.

Primary Mechanism of Action: Inhibition of TMEM16A

The principal molecular target of this compound is the TMEM16A chloride channel. It inhibits the channel's ion conductance in a voltage-independent manner.[2][3] The inhibitory potency of this compound has been quantified across various cell types and experimental systems, with IC50 values typically in the low micromolar range.

Table 1: Inhibitory Potency (IC50) of this compound on TMEM16A

Cell Line/SystemIC50 ValueReference
TMEM16A-expressing FRT cells~1.1 µM[2]
A253 salivary gland epithelial cells1.8 µM[1][8]
General (reported value)~1 µM[3]

Modulation of Core Cellular Signaling Pathways

By inhibiting TMEM16A, this compound influences several critical intracellular signaling cascades that regulate cell proliferation, migration, and survival. These effects are particularly pronounced in cancer cells where TMEM16A is often overexpressed.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

A significant body of evidence points to a functional and physical interaction between TMEM16A and the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[4][9][10] TMEM16A appears to regulate EGFR stability and signaling.[9][10] Inhibition of TMEM16A's chloride channel function by this compound can suppress EGFR signaling, leading to reduced cancer cell viability.[11] This suggests that the ion flux through TMEM16A is a component in the regulation of EGFR activity.[11]

EGFR_Pathway T16Ainh_A01 This compound TMEM16A TMEM16A (ANO1) Cl- Channel Activity T16Ainh_A01->TMEM16A Inhibition EGFR EGFR TMEM16A->EGFR Stabilization & Activation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits TMEM16A, disrupting its regulation of EGFR signaling.

Table 2: Effects of this compound on EGFR Pathway Components

Cell TypeTreatmentEffectReference
HNSCC Cells (OSC-19)This compoundInhibition of EGFR signaling[11]
Pancreatic Cancer CellsTMEM16A KnockdownInhibition of EGF-stimulated CaCC[5]
Breast Cancer CellsTMEM16A InhibitionActivation of EGFR and CAMK signaling is suppressed[12][13]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. Several studies have demonstrated that TMEM16A activity promotes ERK1/2 phosphorylation.[14][15] Consequently, treatment with this compound can abrogate this effect. In models of pulmonary arterial hypertension, this compound was shown to ameliorate pulmonary artery remodeling by inhibiting smooth muscle cell proliferation, an effect linked to the suppression of ERK1/2 phosphorylation.[14] This indicates that ERK1/2 is a downstream effector of TMEM16A in certain cellular contexts.[14][15]

MAPK_Pathway T16Ainh_A01 This compound TMEM16A TMEM16A (ANO1) T16Ainh_A01->TMEM16A Inhibition Ras_Raf_MEK Ras-Raf-MEK Cascade TMEM16A->Ras_Raf_MEK Activation ERK1_2 p-ERK1/2 Ras_Raf_MEK->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation

Caption: this compound inhibits TMEM16A, leading to reduced ERK1/2 phosphorylation.

Table 3: Effects of this compound on the MAPK/ERK Pathway

Model SystemTreatmentEffectReference
Monocrotaline-induced PAH RatsThis compoundSignificantly inhibited phosphorylation of ERK1/2 in pulmonary arteries[14]
HNSCC & Bladder Cancer CellsThis compoundAbrogated tumor cell proliferation, an effect linked to loss of ERK1/2 phosphorylation[15]
Hepatocellular Carcinoma CellsTMEM16A KnockdownSuppressed MAPK pathway[5][16]

Effects on Cell Proliferation and Survival

The inhibitory effects of this compound on pro-proliferative signaling pathways like EGFR and MAPK culminate in the suppression of cell growth and migration. However, the efficacy of this compound in this regard can be cell-type specific and is a subject of some debate. While some studies report potent anti-proliferative effects, others find it has little impact on cell viability compared to other inhibitors like CaCCinh-A01 or direct genetic silencing of TMEM16A.[13][17] For instance, in cardiac fibroblasts, this compound repressed cell proliferation and collagen secretion, but another inhibitor, CaCCinh-A01, had a more pronounced effect on reducing ANO1 protein levels.[17][18] This discrepancy suggests that the non-channel-related functions of TMEM16A or potential off-target effects of the inhibitors may play a role.[4][13]

Proliferation_Logic T16Ainh_A01 This compound Inhibition Inhibition of TMEM16A Channel Activity T16Ainh_A01->Inhibition Signaling_Down Downregulation of EGFR & MAPK/ERK Pathways Inhibition->Signaling_Down Cell_Cycle Cell Cycle Arrest (e.g., G1 Phase) Signaling_Down->Cell_Cycle Result Decreased Proliferation & Migration Cell_Cycle->Result Off_Target_VDCC T16Ainh_A01 This compound VDCC Voltage-Dependent Calcium Channel (VDCC) T16Ainh_A01->VDCC Inhibition (Off-Target) Ca_Influx Ca2+ Influx VDCC->Ca_Influx Ca_i [Ca2+]i Ca_Influx->Ca_i Contraction Smooth Muscle Contraction Ca_i->Contraction Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells on Coverslips Gigaseal Obtain Gigaseal & Go Whole-Cell Cell_Culture->Gigaseal Prepare_Solutions Prepare Intra/Extra -cellular Solutions Prepare_Solutions->Gigaseal Record_Baseline Record Baseline TMEM16A Currents Gigaseal->Record_Baseline Apply_Drug Perfuse this compound Record_Baseline->Apply_Drug Record_Inhibited Record Inhibited Currents Apply_Drug->Record_Inhibited Plot_IV Plot I-V Curves Record_Inhibited->Plot_IV Calc_IC50 Calculate % Inhibition & IC50 Plot_IV->Calc_IC50

References

T16Ainh-A01: A Technical Guide to a Potent TMEM16A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T16Ainh-A01 is a synthetic, small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of this inhibitor are provided, including electrophysiological and cell-based functional assays. This guide is intended to serve as a valuable resource for researchers investigating TMEM16A-related physiological and pathophysiological processes.

Chemical Structure and Properties

This compound is an aminophenylthiazole derivative.[1] Its chemical identity and key properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide
CAS Number 552309-42-9
Molecular Formula C₁₉H₂₀N₄O₃S₂
SMILES O=C(NC1=NC(C2=CC=C(OC)C=C2)=CS1)CSC3=NC(C)=C(CC)C(N3)=O
Physicochemical Properties
PropertyValue
Molecular Weight 416.52 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO (>10 mM)[2]; Insoluble in water and ethanol
Storage Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for up to 6 months.

Mechanism of Action

This compound is a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel.[3][4] It blocks the channel's ability to transport chloride ions across the cell membrane in response to elevated intracellular calcium levels.

The primary mechanism of action is a direct, voltage-independent block of the TMEM16A channel.[1][4] this compound has been shown to inhibit TMEM16A-mediated currents with an IC₅₀ value of approximately 1 µM.[1][4] While highly potent for TMEM16A, some studies suggest potential off-target effects on L-type voltage-dependent calcium channels at higher concentrations.

The inhibition of TMEM16A by this compound can modulate various physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability. Functionally, this inhibition has been shown to ameliorate pulmonary artery remodeling by suppressing smooth muscle cell proliferation, potentially through the ERK1/2 signaling pathway.[5]

TMEM16A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular TMEM16A TMEM16A (ANO1) Chloride_Efflux Cl⁻ Efflux TMEM16A->Chloride_Efflux PLC PLC IP3 IP₃ PLC->IP3 GPCR GPCR GPCR->PLC Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx CaM Calmodulin CaM->TMEM16A Activation IP3R IP₃ Receptor IP3R->Ca_ion Release from ER ER Endoplasmic Reticulum Ca_ion->CaM IP3->IP3R Agonist Agonist Agonist->GPCR T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibition Physiological_Response Physiological Response (e.g., fluid secretion, smooth muscle contraction) Chloride_Efflux->Physiological_Response

TMEM16A signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on TMEM16A.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of TMEM16A in response to this compound.

Methodology:

  • Cell Culture:

    • Use a suitable cell line stably expressing human TMEM16A, such as Fischer Rat Thyroid (FRT) cells or HEK293 cells.

    • Culture cells to 50-80% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 275 nM), pH 7.2.

  • Recording:

    • Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

    • Maintain a holding potential of -60 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.

    • Establish a stable baseline current in the external solution.

    • Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1 to 30 µM).

    • Record the current inhibition at each concentration to determine the IC₅₀.

Fluorescence-Based Iodide Influx Assay

This high-throughput screening method indirectly measures TMEM16A channel activity by detecting iodide influx, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP).

Methodology:

  • Cell Line:

    • Use FRT cells stably co-expressing human TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom microplate and grow to confluency.

    • Wash the cells with a standard buffer solution (e.g., PBS).

    • Add the buffer solution containing this compound at various concentrations to the wells and incubate for a specified time (e.g., 10 minutes).

    • Measure the baseline YFP fluorescence using a fluorescence plate reader.

    • Simultaneously add a solution containing an iodide salt (e.g., NaI) and a TMEM16A activator (e.g., ATP or ionomycin) to initiate iodide influx.

    • Monitor the rate of YFP fluorescence quenching over time. The rate of quenching is proportional to the iodide influx and thus TMEM16A activity.

    • Calculate the percent inhibition at each concentration of this compound to determine the IC₅₀.

Experimental_Workflow cluster_0 Assay Development cluster_1 Screening & Characterization cluster_2 Functional Validation Cell_Culture Cell Culture (TMEM16A-expressing cells) Assay_Optimization Assay Optimization Cell_Culture->Assay_Optimization HTS High-Throughput Screening (Fluorescence Assay) Assay_Optimization->HTS Dose_Response Dose-Response Analysis HTS->Dose_Response Electrophysiology Electrophysiology (Patch Clamp) Data_Analysis Data Analysis & IC₅₀ Determination Electrophysiology->Data_Analysis Dose_Response->Electrophysiology Cell_Proliferation Cell Proliferation Assay Cell_Proliferation->Data_Analysis Cell_Migration Cell Migration Assay Cell_Migration->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

General experimental workflow for this compound characterization.
Short-Circuit Current (Isc) Measurement

This assay is used to measure ion transport across an epithelial monolayer and is a functional readout of TMEM16A activity.

Methodology:

  • Cell Culture:

    • Grow TMEM16A-expressing FRT or T84 cells on permeable filter supports until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup:

    • Mount the filter supports in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with symmetrical buffer solutions.

    • To specifically measure TMEM16A-mediated chloride current, a basolateral-to-apical chloride gradient can be established.

    • Permeabilize the basolateral membrane using nystatin or amphotericin B to allow experimental control of the intracellular environment.

  • Measurement:

    • Measure the baseline short-circuit current.

    • Add this compound to the apical side and incubate.

    • Stimulate TMEM16A activity by adding an agonist like ATP to the apical solution.

    • Record the change in Isc. The inhibition of the agonist-induced Isc by this compound reflects its effect on TMEM16A.

Summary of Quantitative Data

ParameterCell LineAssayValue
IC₅₀ FRT (TMEM16A transfected)Iodide Influx~1 µM[1][4]
IC₅₀ A253 (salivary gland)Electrophysiology1.8 µM[6]
Inhibition FRT (TMEM16A transfected)Whole-cell Patch ClampComplete block at 10 µM[1]
Effect on L-type Ca²⁺ current Rabbit Urethral Interstitial Cells of CajalElectrophysiologyNo significant effect

Conclusion

This compound is a valuable pharmacological tool for the study of TMEM16A function. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of TMEM16A in their specific systems of interest and to explore the therapeutic potential of its inhibition. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls in all experiments.

References

T16Ainh-A01: A Technical Guide for Cancer Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of T16Ainh-A01, a small molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (Anoctamin 1 or ANO1), for its application in cancer cell biology research. This document details the mechanism of action, effects on key signaling pathways, and provides structured quantitative data and detailed experimental protocols.

Core Concepts: this compound and its Target, TMEM16A

TMEM16A is a crucial ion channel that is overexpressed in a variety of cancers, including head and neck squamous cell carcinoma (HNSCC), breast, prostate, pancreatic, and colorectal cancers.[1] Its upregulation is often correlated with poor prognosis, tumor growth, and metastasis.[2] TMEM16A plays a significant role in several cancer hallmarks, including proliferation, apoptosis evasion, and migration.[2][3]

This compound is an aminophenylthiazole compound that acts as a potent and selective inhibitor of TMEM16A.[4] While it effectively blocks TMEM16A-mediated chloride currents, its impact on cancer cell proliferation is often reported to be less pronounced compared to other inhibitors like CaCCinh-A01.[3][5][6] However, this compound has demonstrated significant inhibitory effects on cancer cell migration.[5] It is crucial to note that some studies suggest potential off-target effects, particularly on voltage-dependent calcium channels, which should be considered in experimental design.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on TMEM16A channel activity and cancer cell functions.

Table 1: Inhibition of TMEM16A Chloride Channel Activity by this compound

Cell Line/SystemAssay TypeIC50 ValueReference
TMEM16A-expressing FRT cellsShort-circuit current measurement~1 µM[4]
Rabbit Urethral Interstitial Cells of CajalElectrophysiology-[9]

Table 2: Effects of this compound on Cancer Cell Viability and Proliferation

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | PC-3 | Prostate Cancer | CCK8 Assay | 30 µM | Little inhibitory effect |[4] | | HCT116 | Colorectal Cancer | CCK8 Assay | 30 µM | Little inhibitory effect |[4] | | HT-29 | Colorectal Cancer | CCK8 Assay | 30 µM | Little inhibitory effect |[4] | | SW620 | Colorectal Cancer | MTT Assay | Not specified | Specific decrease in proliferation | | | SW480 | Colorectal Cancer | MTT Assay | Not specified | No effect | | | Pancreatic Ductal Adenocarcinoma Cell Lines | Pancreatic Cancer | Proliferation Assay | Not specified | No significant decrease |[9] | | Cardiac Fibroblasts | N/A (Fibrosis Model) | CCK-8 Assay | 10 µM | Significant inhibition of proliferation |[10] |

Table 3: Effects of this compound on Cancer Cell Migration

Cell LineCancer TypeAssayConcentrationInhibitionReference
PC-3Prostate CancerWound-healing assay30 µM68.4%[4]
BEAS-2BBronchial EpitheliumWound-healing assay30 µM50.3%[4]
Cardiac FibroblastsN/A (Fibrosis Model)Transwell Assay10 µMSignificant repression[3]

Signaling Pathways Modulated by TMEM16A Inhibition

TMEM16A is intricately linked with key oncogenic signaling pathways. Its inhibition by this compound can, therefore, modulate these pathways to exert its anti-cancer effects, primarily on cell migration.

EGFR Signaling Pathway

TMEM16A has been shown to interact with and modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] In some cancers, TMEM16A promotes the constitutive phosphorylation and activation of EGFR and its downstream effectors.[2] Inhibition of TMEM16A can disrupt this interaction and attenuate EGFR-mediated signaling.

EGFR_Pathway T16Ainh_A01 This compound TMEM16A TMEM16A T16Ainh_A01->TMEM16A Inhibits EGFR EGFR TMEM16A->EGFR Activates Signaling Downstream Signaling EGFR->Signaling

This compound inhibits TMEM16A, leading to reduced EGFR activation.
MAPK/ERK Signaling Pathway

A critical downstream effector of both EGFR and other receptor tyrosine kinases is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade. TMEM16A has been shown to activate the Ras-Raf-MEK-ERK1/2 pathway, which in turn promotes cell proliferation and survival.[7][11] Inhibition of TMEM16A can lead to decreased phosphorylation and activation of MEK and ERK1/2.

MAPK_Pathway TMEM16A_Inhibition TMEM16A Inhibition (e.g., by this compound) MEK MEK TMEM16A_Inhibition->MEK Inhibits Activation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Inhibition of TMEM16A can suppress the MAPK/ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_drug Add this compound/ Vehicle Control incubate_24h->add_drug incubate_drug Incubate (24-72h) add_drug->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well or 12-well plates

  • This compound (stock solution in DMSO)

  • Sterile 200 µL pipette tip or scratcher

  • PBS

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[14]

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[2]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[2]

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time compared to the initial scratch width.

Wound_Healing_Workflow seed_cells Seed Cells to Confluency create_scratch Create Scratch in Monolayer seed_cells->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound/ Vehicle Control wash_cells->add_treatment image_t0 Image at Time 0 add_treatment->image_t0 incubate_image Incubate and Image at Regular Intervals image_t0->incubate_image analyze_closure Analyze Wound Closure incubate_image->analyze_closure

Workflow for the wound healing (scratch) assay.
Transwell Migration Assay

This assay provides a quantitative measure of cell migration.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • This compound (stock solution in DMSO)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Pre-hydrate Transwell inserts in serum-free medium.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

  • Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Add this compound or vehicle control to both the upper and lower chambers.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the migrated cells with crystal violet.

  • Count the number of stained cells in several microscopic fields.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of key signaling proteins like MEK and ERK.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[16]

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Immunofluorescence for TMEM16A Localization

This protocol allows for the visualization of TMEM16A expression and localization within cells.

Materials:

  • Cancer cells grown on coverslips

  • 4% paraformaldehyde in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against TMEM16A

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[17]

  • Wash with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[18]

  • Wash with PBS.

  • Block with blocking buffer for 30-60 minutes.[17]

  • Incubate with the primary anti-TMEM16A antibody overnight at 4°C.[17]

  • Wash with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[1]

  • Wash with PBS.

  • Counterstain with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Patch-Clamp Electrophysiology

This technique is used to directly measure TMEM16A channel activity and its inhibition by this compound.

Materials:

  • Cancer cell line of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular (bath) solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, 5 mM HEPES, 20 mM sucrose, pH 7.4)

  • Intracellular (pipette) solution with a defined free Ca²⁺ concentration

  • This compound

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Apply voltage steps to elicit TMEM16A currents.

  • Perfuse the bath with a solution containing this compound at the desired concentration.

  • Record the currents in the presence of the inhibitor to determine the extent of block.

This technical guide provides a solid foundation for researchers to investigate the role of this compound in cancer cell biology. By utilizing the provided quantitative data and detailed protocols, scientists can further elucidate the therapeutic potential of targeting TMEM16A in various cancers.

References

T16Ainh-A01: A Potent Modulator of TMEM16A in Cardiovascular and Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T16Ainh-A01, a selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1), has emerged as a critical pharmacological tool in the investigation of cardiovascular diseases and fibrotic conditions. This technical guide provides an in-depth overview of this compound, consolidating key findings on its mechanism of action, its impact on cellular signaling pathways, and its therapeutic potential. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols, and presents visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this field.

Introduction to this compound and its Target: TMEM16A

TMEM16A is a crucial component of CaCCs, which are involved in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and cell proliferation.[1][2] Dysregulation of TMEM16A has been implicated in the pathophysiology of several diseases, including hypertension, pulmonary arterial hypertension, and various fibrotic disorders.[3][4] this compound is a small molecule inhibitor that has been shown to selectively block TMEM16A-mediated chloride currents, making it an invaluable tool for elucidating the role of this channel in disease states.[2][5]

Mechanism of Action and Cellular Effects

This compound exerts its effects by directly inhibiting the ion-conducting pore of the TMEM16A channel. This blockade of chloride ion flux leads to a variety of downstream cellular consequences, depending on the cell type and pathological context. In the cardiovascular system, this compound has been shown to induce vasorelaxation by hyperpolarizing vascular smooth muscle cells.[2][6] In the context of fibrosis, its primary mechanism involves the modulation of fibroblast activity and the inhibition of pro-fibrotic signaling pathways.

This compound in Cardiovascular Research

Research has highlighted the potential of this compound in mitigating cardiovascular conditions characterized by excessive vasoconstriction and vascular remodeling.

Vasorelaxant Properties

Studies have demonstrated that this compound potently relaxes pre-constricted arteries.[2][6] This effect is attributed to the inhibition of TMEM16A in vascular smooth muscle cells, which leads to membrane hyperpolarization and subsequent closure of voltage-dependent calcium channels.[6]

Pulmonary Arterial Hypertension (PAH)

In animal models of PAH, long-term administration of this compound has been shown to reverse vascular remodeling by inhibiting the proliferation of pulmonary artery smooth muscle cells.[3] This suggests that targeting TMEM16A with inhibitors like this compound could be a viable therapeutic strategy for PAH.

This compound in Fibrosis Research

Fibrosis, the excessive deposition of extracellular matrix, is a hallmark of many chronic diseases. This compound has shown significant anti-fibrotic effects in various models of fibrotic disease.

Cardiac Fibrosis

In cardiac fibroblasts, this compound has been found to inhibit cell proliferation, migration, and collagen secretion.[7][8] It achieves this by reducing the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA).[7][8] Notably, this compound was observed to decrease the intracellular chloride concentration in the nucleus of cardiac fibroblasts.[7][8]

Renal Fibrosis

In models of renal fibrosis, this compound effectively prevents the progression of the disease.[9][10] It has been shown to decrease the expression of fibronectin, α-SMA, and collagen in fibrotic kidneys.[9] The underlying mechanism involves the suppression of the TGF-β1-induced epithelial-mesenchymal transition by inhibiting the Smad2/3 and ERK1/2 signaling pathways.[9]

Pulmonary Fibrosis

This compound has been demonstrated to inhibit myofibroblast differentiation in human lung fibroblasts, a key process in the development of pulmonary fibrosis.[11][12] This effect is mediated through the attenuation of pro-fibrotic TGF-β signaling, including the activation of the RhoA and AKT pathways.[11][12] Mechanistically, this compound prevents the TGF-β-induced increase in intracellular chloride levels.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Inhibitory Concentrations of this compound

ParameterCell/Tissue TypeValueReference
IC50TMEM16A-transfected FRT cells~1 µM[2]
IC50TMEM16A (epithelial short circuit current)1.7 µM[2]
IC50Calcium-activated chloride channel (CaCC)1.8 µM[5]

Table 2: Effects of this compound on Fibrotic Markers

ModelMarkerEffectReference
Cardiac Fibroblastsα-SMA mRNAMarked inhibitory effect[7][8]
Cardiac FibroblastsANO1 mRNAMarked inhibitory effect[7][8]
Cardiac FibroblastsCollagen SecretionSignificant repression[7][8]
Renal Fibrosis (UUO model)Fibronectin proteinDecreased expression[9]
Renal Fibrosis (UUO model)α-SMA proteinDecreased expression[9]
Renal Fibrosis (UUO model)Collagen proteinDecreased expression[9]
Human Lung FibroblastsMyofibroblast differentiationSignificantly inhibited[11][12]

Table 3: In Vivo Administration of this compound

Animal ModelDiseaseDosageRoute of AdministrationReference
RatMonocrotaline-induced PAH0.33 mg/kgTail vein injection[3]

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with key signaling pathways that drive fibrotic processes. The diagrams below, generated using the DOT language, illustrate these interactions.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TMEM16A TMEM16A (ANO1) TGF_beta_R->TMEM16A upregulates Smad2_3 Smad2/3 Phosphorylation TGF_beta_R->Smad2_3 Cl_influx Intracellular Cl- Increase TMEM16A->Cl_influx T16Ainh_A01 This compound T16Ainh_A01->TMEM16A WNK1 WNK1 Cl_influx->WNK1 RhoA RhoA Activation WNK1->RhoA AKT AKT Activation WNK1->AKT Myofibroblast Myofibroblast Differentiation RhoA->Myofibroblast AKT->Myofibroblast Smad2_3->Myofibroblast Fibrosis Fibrosis Myofibroblast->Fibrosis

Caption: this compound inhibits TGF-β-induced fibrotic signaling.

Experimental_Workflow_Fibrosis cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Culture Primary Fibroblasts (Cardiac, Renal, Lung) Stimulation Induce Fibrotic Phenotype (e.g., with TGF-β) Cell_Culture->Stimulation Treatment Treat with this compound (or vehicle control) Stimulation->Treatment Analysis Analyze Endpoints: - Proliferation (CCK-8) - Migration (Transwell) - Collagen (Hydroxyproline) - Protein Expression (Western Blot) - Gene Expression (qRT-PCR) Treatment->Analysis Animal_Model Induce Fibrosis in Animal Model (e.g., UUO, MCT) Dosing Administer this compound (or vehicle control) Animal_Model->Dosing Tissue_Harvest Harvest Tissues (Heart, Kidney, Lung) Dosing->Tissue_Harvest Histology Histological Analysis (Masson's Trichrome, IHC for α-SMA) Tissue_Harvest->Histology

Caption: General experimental workflow for studying this compound in fibrosis.

Experimental Protocols

This section provides a generalized overview of key experimental methodologies cited in the literature for studying the effects of this compound.

Cell Culture and Treatment
  • Primary Cell Isolation: Primary cardiac fibroblasts can be obtained by enzymatic dissociation from neonatal rat hearts.[8] Human lung fibroblasts and renal epithelial cells (like HK2) are also commonly used.[9][11]

  • Cell Culture: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted to the final working concentration in cell culture media.[5][13]

  • Induction of Fibrosis: To mimic fibrotic conditions in vitro, cells are often treated with transforming growth factor-beta 1 (TGF-β1).[9][11]

In Vitro Assays
  • Cell Proliferation Assay: The Cell Counting Kit-8 (CCK-8) assay can be used to assess the effect of this compound on fibroblast proliferation.[8]

  • Cell Migration Assay: A Transwell assay is commonly employed to evaluate the migratory capacity of fibroblasts following treatment with this compound.[8]

  • Collagen Secretion Assay: The amount of collagen secreted by fibroblasts into the culture medium can be quantified using a hydroxyproline assay.[8]

  • Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the mRNA and protein levels, respectively, of key fibrotic markers such as α-SMA, collagen, and fibronectin.[7][8][9]

  • Immunofluorescence: This technique is used to visualize the expression and localization of proteins like ANO1 and α-SMA within cells.[8]

  • Intracellular Ion Concentration Measurement: Fluorescent indicators such as Fluo-4 AM for Ca2+ and N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) for Cl- are used to measure intracellular ion concentrations.[8][9]

In Vivo Animal Models
  • Renal Fibrosis Model: Unilateral ureteral obstruction (UUO) is a widely used surgical model to induce renal fibrosis in rodents.[9][10]

  • Pulmonary Arterial Hypertension Model: PAH can be induced in rats by a single intraperitoneal injection of monocrotaline (MCT).[3]

  • Drug Administration: this compound can be administered systemically, for example, via tail vein injection.[3] The vehicle control is typically a solution of DMSO in a suitable carrier like corn oil.[13]

  • Histological Analysis: Following the experimental period, tissues are harvested, fixed, and sectioned. Masson's trichrome staining is used to visualize collagen deposition (fibrosis), and immunohistochemistry is performed to detect the expression of proteins like α-SMA.[10]

Conclusion and Future Directions

This compound has proven to be a potent and selective inhibitor of TMEM16A, offering significant insights into the role of this channel in cardiovascular and fibrotic diseases. The accumulated evidence strongly suggests that pharmacological inhibition of TMEM16A represents a promising therapeutic avenue for these conditions. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds for potential clinical translation. Furthermore, a deeper investigation into the upstream and downstream regulators of TMEM16A in specific disease contexts will be crucial for developing more targeted and effective therapies. The off-target effects of this compound, particularly on other ion channels like volume-regulated anion channels (VRACs), should also be carefully considered in the interpretation of experimental results.[11][14]

References

T16Ainh-A01: A Technical Guide for Ion Channel Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a small molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2][3] Since its identification, this compound has been utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of TMEM16A in various cellular processes, including epithelial secretion, smooth muscle contraction, neuronal excitation, and cell proliferation.[1][2][4] This guide provides a comprehensive overview of the technical details surrounding the use of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its role in elucidating TMEM16A-mediated signaling pathways.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound on TMEM16A can vary depending on the cell type and experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound.

Cell Line/TissueExperimental ConditionIC50 ValueReference
TMEM16A-expressing FRT cellsApical membrane chloride conductance~1 µM[5]
TMEM16A-expressing FRT cellsShort circuit current1.1 µM[6]
A253 salivary gland epithelial cellsCaCC currents1.8 µM[3]
PC-3 cellsTMEM16A currents13.6 ± 1.3 μM (for Etoposide, another inhibitor)[7]
Rodent resistance arteries (preconstricted with noradrenaline)Vasorelaxation (in the presence of Cl⁻)logIC50 = -5.82 ± 0.04[4]
Rodent resistance arteries (preconstricted with noradrenaline)Vasorelaxation (in the absence of Cl⁻)logIC50 = -5.79 ± 0.01[4]
TargetEffectConcentrationCell Type/TissueReference
TMEM16ANear complete inhibition of chloride current10 µMTMEM16A-transfected HEK293T cells[6][7]
Voltage-Dependent Calcium Channels (VDCCs)Concentration-dependent inhibitionNot specifiedA7r5 cells[4][8]
TMEM16BInhibitionNot specifiedTMEM16B-expressing cells[6]
CFTRLittle effect (<10% inhibition)10 µMNot specified[6]
Tumor Cell ProliferationBlocks proliferationNot specifiedTumor cells in vitro[3]
Cardiac Fibroblast MigrationSignificant inhibition10 µMRat cardiac fibroblasts[9]
Cardiac Fibroblast ProliferationSignificant inhibition10 µMRat cardiac fibroblasts[9]

Note on Selectivity: While this compound is a potent inhibitor of TMEM16A, studies have shown that it can also inhibit other channels, such as voltage-dependent calcium channels (VDCCs), and its vasorelaxant effects may not be solely dependent on chloride channel inhibition in vascular tissue.[4][8] This lack of selectivity should be considered when interpreting experimental results.

Experimental Protocols

Cell Culture and Transfection
  • Cell Lines: Fischer Rat Thyroid (FRT) cells, Human Embryonic Kidney (HEK293T) cells, A7r5 cells, and various cancer cell lines (e.g., PC-3) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For studies involving heterologous expression of TMEM16A, cells are transfected with a plasmid containing the TMEM16A cDNA using standard transfection reagents like Lipofectamine 2000, following the manufacturer's protocol.[6] Experiments are usually performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents from a single cell.

  • Pipette Solution (Intracellular): A typical pipette solution for recording chloride currents may contain (in mM): 140 CsCl, 1 MgCl2, 0.5 CaCl2, and 10 Tris-ATP, with the pH adjusted to 7.2 with CsOH.[10] The free calcium concentration is buffered to a desired level (e.g., 275 nM) using calcium chelators like EGTA or BAPTA.[6][10]

  • Bath Solution (Extracellular): The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, with the pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: To measure TMEM16A currents, cells are held at a holding potential (e.g., 0 mV or -60 mV) and then subjected to a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).

  • Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The current-voltage (I-V) relationship is then plotted to characterize the channel's properties. Inhibition by this compound is determined by applying the compound to the bath solution and measuring the reduction in current amplitude.

Isometric Force Measurement in Isolated Arteries

This method is used to assess the effect of this compound on vascular tone.

  • Tissue Preparation: Rodent resistance arteries (e.g., mesenteric arteries) are isolated and mounted in a myograph.[4][11]

  • Experimental Setup: The myograph records isometric tension. The arteries are bathed in a physiological salt solution, and in some experiments, the chloride in the solution is replaced with an impermeant anion like aspartate to assess chloride-dependency.[4]

  • Procedure: Arteries are pre-constricted with an agonist such as noradrenaline or U46619.[4] A cumulative concentration-response curve for this compound is then generated by adding increasing concentrations of the inhibitor to the bath.

  • Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-constriction tone. The IC50 value for vasorelaxation is then calculated.

Signaling Pathways and Experimental Workflows

TMEM16A-Mediated Signaling Pathways

TMEM16A is implicated in various signaling pathways that regulate cell proliferation, migration, and inflammation. This compound is a valuable tool for dissecting these pathways.

TMEM16A_Signaling cluster_upstream Upstream Activators cluster_tmem16a TMEM16A Channel cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR Phosphorylation EGF->EGFR IL4_IL13 IL-4 / IL-13 TMEM16A TMEM16A (ANO1) IL4_IL13->TMEM16A Upregulates Expression LPS LPS LPS->TMEM16A Upregulates Expression Ca_influx Ca²⁺ Influx (e.g., via TRPV1) Ca_influx->TMEM16A Activates TMEM16A->EGFR Modulates ERK ERK1/2 Phosphorylation TMEM16A->ERK Activates NFkB NF-κB Activation TMEM16A->NFkB Activates EGFR->ERK Cell_Prolif Cell Proliferation & Migration ERK->Cell_Prolif NFkB->Cell_Prolif Inflammation Inflammation NFkB->Inflammation T16Ainh_A01 This compound T16Ainh_A01->TMEM16A

Caption: TMEM16A signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Specificity

This workflow outlines the steps to determine if the effect of this compound is specifically due to TMEM16A inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Inhibition Experiment cluster_control Specificity Controls cluster_analysis Data Analysis Cell_Culture Culture appropriate cells (e.g., HEK293T, epithelial cells) Transfection Transfect with TMEM16A (or use cells with endogenous expression) Cell_Culture->Transfection siRNA Knockdown TMEM16A with siRNA Cell_Culture->siRNA Off_Target Test on other channels (e.g., VDCCs, CFTR) Cell_Culture->Off_Target Patch_Clamp Perform whole-cell patch-clamp Transfection->Patch_Clamp Measure_Baseline Measure baseline TMEM16A current Patch_Clamp->Measure_Baseline Apply_Inhibitor Apply this compound Measure_Baseline->Apply_Inhibitor Measure_Inhibition Measure reduction in current Apply_Inhibitor->Measure_Inhibition IC50_Calc Calculate IC50 Measure_Inhibition->IC50_Calc Measure_siRNA Measure current and effect of this compound siRNA->Measure_siRNA Compare_Results Compare results from all experimental arms Measure_siRNA->Compare_Results Off_Target->Compare_Results IC50_Calc->Compare_Results Conclusion Determine Specificity Compare_Results->Conclusion

Caption: A logical workflow for investigating the specificity of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the TMEM16A ion channel. However, researchers must be mindful of its potential off-target effects and employ appropriate controls to ensure the specificity of their findings. This guide provides a foundational understanding of the technical aspects of using this compound, which should aid in the design and interpretation of experiments in the fields of ion channel physiology and drug discovery.

References

Preliminary Efficacy of T16Ainh-A01: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preliminary efficacy of T16Ainh-A01, a potent and selective inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) implicated in a variety of physiological and pathophysiological processes, including cell proliferation, migration, and secretion.[1][2] This guide summarizes key quantitative data, details experimental methodologies from foundational studies, and illustrates the molecular pathways and workflows associated with this compound research.

Core Mechanism of Action

This compound is an aminophenylthiazole compound that functions as a potent inhibitor of the TMEM16A channel.[3][4] Its primary mechanism involves the direct blockage of TMEM16A-mediated chloride currents.[3] Studies have shown this inhibition to be largely voltage-independent.[3][5] By blocking the efflux of chloride ions, this compound can modulate cellular excitability, transmembrane potential, and a variety of downstream signaling cascades.

T16Ainh_A01_Mechanism cluster_membrane Cell Membrane TMEM16A TMEM16A (ANO1 Channel) Cl_ion_out TMEM16A->Cl_ion_out Ca_ion Intracellular Ca²⁺ (Activator) Ca_ion->TMEM16A Activates T16Ainh_A01 This compound (Inhibitor) T16Ainh_A01->TMEM16A Inhibits Blocked_Efflux Blocked Cl⁻ Efflux Cl_ion_in Cl⁻ Cl_ion_in->TMEM16A Flows Through

Caption: this compound directly inhibits the TMEM16A channel, preventing Ca²⁺-activated Cl⁻ efflux.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified across various experimental models. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.

Assay Type Cell/Tissue Type Parameter Measured IC50 Value Reference
Cell-free Assay-TMEM16A Inhibition1.8 µM[6]
ElectrophysiologyVariousTMEM16A-mediated chloride currents~1 µM[3]
Short Circuit CurrentFRT cells expressing TMEM16AATP-induced current1.1 µM[5]
Isometric TensionMouse Thoracic AortaRelaxation of methoxamine pre-contraction1.6 µM[7][8]

Efficacy in Preclinical Models

Epithelial Tissues

In airway and intestinal epithelial cells, this compound poorly inhibits the total CaCC current.[5] However, it specifically blocks the initial, transient chloride current stimulated by agonists, suggesting that TMEM16A is responsible for this early phase of chloride secretion.[5] In contrast, it completely blocks CaCC conductance in salivary gland cells.[5][9]

Vascular and Cardiac Tissues

This compound demonstrates significant vasorelaxant properties. Studies on isolated mouse thoracic aorta, mesenteric arteries, and human visceral adipose arteries show that the compound effectively relaxes pre-contracted vessels.[7][8] This effect is attributed to the inhibition of CaCCs in vascular smooth muscle cells.[7] However, some reports indicate a degree of non-selectivity at higher concentrations, with inhibitory effects on voltage-dependent calcium channels (VDCCs) also observed.[10]

In cardiac fibroblasts, this compound has been shown to reduce cell proliferation, migration, and collagen secretion, positioning it as a potential anti-fibrotic agent.[9][11]

Model System Key Findings Reference
Cardiac FibroblastsInhibited cell cycle progression at G1 phase; decreased cell numbers in S phase.[9]
Mouse Thoracic AortaRelaxed methoxamine-induced pre-contraction by >95% at 10 µM.[7]
Human Visceral ArteriesRelaxed U46619-induced contractions by 88 ± 3% at 10 µM.[7]
Rat PAH ModelAmeliorated pulmonary artery remodeling and inhibited smooth muscle cell proliferation.[12]
Cancer Cell Lines

TMEM16A is overexpressed in several cancers and contributes to tumorigenesis.[4] this compound has been shown to inhibit the proliferation of pancreatic cancer and squamous carcinoma cells in culture.[4]

Involvement in Signaling Pathways

The inhibition of TMEM16A by this compound has downstream consequences on multiple intracellular signaling pathways critical for cell growth and inflammation. TMEM16A activity has been linked to the activation of key signaling cascades, including the EGFR/MAPK and NF-κB pathways.[1][13][14] For instance, in a rat model of pulmonary arterial hypertension, this compound treatment was found to alleviate ERK phosphorylation.[12] In models of acute pancreatitis, TMEM16A participates in a positive feedback loop with IL-6, involving the IP3R/Ca²⁺/NF-κB pathway, which can be interrupted by TMEM16A inhibitors.[15]

Signaling_Pathways cluster_membrane Cell Membrane TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR Modulates Ca_Signal Ca²⁺ Signaling (e.g., via IP3R) TMEM16A->Ca_Signal Modulates RAS Ras EGFR->RAS T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits Ca_Signal->TMEM16A Activates NFkB NF-κB Ca_Signal->NFkB RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation NFkB->Proliferation

Caption: this compound inhibits TMEM16A, thereby downregulating downstream pro-proliferative signaling.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on calcium-activated chloride currents (IClCa) in single cells.

  • Objective: To quantify the inhibition of TMEM16A channel currents.

  • Cell Preparation: Rabbit pulmonary artery myocytes are isolated and used for analysis.[7]

  • Pipette Solution (in mM): 106 CsCl, 20 TEA, 10 BAPTA, 10 HEPES-CsOH (pH 7.2), 5 ATP.Mg, and 0.2 GTP.diNa. Free Ca²⁺ concentration is buffered to a specific level (e.g., 500 nM) by adding a calculated amount of CaCl2 (e.g., 7.08 mM).[4]

  • Bathing Solution (in mM): 126 NaCl, 20 glucose, 10 HEPES-NaOH (pH 7.35), 8.4 TEA, 1.8 CaCl2, and 1.2 MgCl2.[4]

  • Procedure:

    • Establish a whole-cell patch clamp configuration.

    • Record baseline IClCa evoked by the free Ca²⁺ in the pipette solution.

    • Perfuse the cell with the bathing solution containing this compound at various concentrations (e.g., 1–30 µM).[4][7]

    • Record the inhibited IClCa at each concentration to determine potency and mechanism (voltage-dependent vs. independent).[3][5]

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability and proliferation rate.

  • Objective: To assess the effect of this compound on the proliferation of cells like cardiac fibroblasts.[9]

  • Procedure:

    • Seed cells (e.g., cardiac fibroblasts) in 96-well plates at a density of 1.0 × 10⁵ cells/well and culture for 24 hours.[9]

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 hours).[9]

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]

    • Incubate the plate for 2 hours at 37°C.[9]

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Isometric Tension Studies (Vasorelaxation)

This method evaluates the effect of this compound on the contractility of isolated blood vessels.

  • Objective: To determine the vasorelaxant efficacy and potency of this compound.

  • Tissue Preparation: Isolate mouse thoracic aorta or mesenteric arteries and mount small segments in a wire myograph chamber containing physiological salt solution (PSS).[7]

  • Procedure:

    • Pre-contract the arterial rings with an agonist such as methoxamine or U46619 to induce a stable level of tension.[7]

    • Perform a cumulative addition of this compound to the chamber, increasing the concentration stepwise.

    • Record the resulting relaxation of the vessel segment as a percentage of the pre-contracted tone.

    • Plot the concentration-response curve to calculate the IC50 value.[7]

Vasorelaxation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Artery (e.g., Mouse Aorta) A2 Mount Artery Segment in Wire Myograph A1->A2 A3 Equilibrate in PSS A2->A3 B1 Induce Contraction (e.g., with Methoxamine) A3->B1 B2 Achieve Stable Plateau B1->B2 B3 Cumulative Addition of this compound B2->B3 C1 Record Isometric Tension B3->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Concentration- Response Curve & Calculate IC₅₀ C2->C3

Caption: Standard experimental workflow for assessing the vasorelaxant effects of this compound.

References

Methodological & Application

T16Ainh-A01 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: T16Ainh-A01

Compound Name: this compound Target: Transmembrane Protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1) Mechanism of Action: this compound is a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel (CaCC).[1][2] It functions by blocking the channel's pore, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium. The inhibitory mechanism is reported to be voltage-independent.[2][3]

Biological Role of TMEM16A (ANO1): TMEM16A is overexpressed in numerous epithelial-derived cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, lung cancer, and prostate cancer.[4][5][6][7] Its activity is crucial for various cellular processes that contribute to tumorigenesis. By controlling chloride ion flux, TMEM16A influences cell volume, membrane potential, and intracellular signaling cascades.

Key signaling pathways activated by TMEM16A include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: TMEM16A activity has been shown to lead to the activation of the MAPK/ERK signaling cascade, which is a central regulator of cell proliferation and survival.[4][8]

  • EGFR/PI3K/AKT Pathway: TMEM16A can promote the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), leading to downstream activation of pro-survival pathways like PI3K/AKT.[8][9][10]

Applications in Research: this compound serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of TMEM16A. In cancer research, it is used to probe the dependency of tumor cells on TMEM16A activity for their growth, proliferation, and migration.[4][6][11] Studies have shown that inhibition of TMEM16A with this compound can suppress cancer cell proliferation, induce cell cycle arrest, and reduce cell migration and invasion.[6][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound.

Table 1: Inhibitory Concentration

Parameter Value Cell Line Context Source
IC₅₀ ~1.0 µM General (TMEM16A-mediated currents) [2]
IC₅₀ 1.1 µM FRT cells transfected with human TMEM16A [3]

| IC₅₀ | 1.8 µM | A253 salivary gland epithelial cells |[1][12] |

Table 2: Recommended Working Concentrations for Cell Culture Assays

Assay Type Recommended Concentration Range Notes Source
Proliferation / Viability 10 - 30 µM Effect can be cell-type dependent. Some cell lines show weak response compared to other inhibitors. [11][13]
Migration / Invasion 10 µM Consistently shown to inhibit migration in various cancer cell lines. [11]
Western Blot (Pathway Inhibition) 10 - 30 µM Used to demonstrate inhibition of downstream signaling (e.g., p-ERK, p-AKT). [13]

| Electrophysiology (Patch Clamp) | 1 - 30 µM | Effective for blocking TMEM16A chloride currents. |[2][14] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (specific to the cell line)

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of Stock Solution (10 mM):

    • This compound is soluble in DMSO.[1][14]

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder (Molecular Weight: 415.5 g/mol ). For example, to 1 mg of powder, add 240.67 µL of DMSO.

    • Warm the tube at 37°C for 10 minutes and vortex or sonicate briefly to ensure complete dissolution.[14]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 10 µM).

    • For a 10 µM working solution, perform a 1:1000 dilution (e.g., add 10 µL of 10 mM stock to 10 mL of medium).

    • Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound treatment group.

Protocol 2: Cell Proliferation Assay using this compound

Materials:

  • Cancer cell line known to express TMEM16A (e.g., HCT116, PC-3, NCI-H520)[6][11]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (e.g., 0, 5, 10, 20, 30 µM)

  • Cell viability reagent (e.g., CCK-8, MTT)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000 - 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO) control to the respective wells. Use at least triplicate wells for each condition.

  • Incubation:

    • Incubate the plate for 48-72 hours (37°C, 5% CO₂).

  • Measurement of Proliferation:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent).

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control group (set to 100% viability).

    • Plot cell viability (%) against this compound concentration.

Protocol 3: Transwell Migration Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • This compound working solutions prepared in serum-free medium

  • Cotton swabs, methanol, and DAPI or crystal violet stain

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Add 600 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.

    • Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1x10⁵ cells/mL.

    • In separate tubes, mix the cell suspension with this compound working solutions (e.g., 0, 10 µM).

    • Add 200 µL of the cell suspension containing the inhibitor or vehicle to the upper chamber (Transwell insert).

  • Incubation:

    • Incubate for 24-48 hours (37°C, 5% CO₂), allowing cells to migrate through the membrane.

  • Staining and Counting:

    • Carefully remove the Transwell inserts.

    • With a cotton swab, gently wipe the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface with cold methanol for 10 minutes.

    • Stain the cells with DAPI or 0.1% crystal violet.

    • Wash the inserts with PBS.

  • Data Analysis:

    • Image the bottom of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view.

    • Calculate the average number of migrated cells per field for each condition and normalize to the vehicle control.

Visualizations

T16Ainh_A01_Signaling_Pathway TMEM16A Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_inhibitor cluster_pathway cluster_nucleus Nucleus TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K T16Ainh This compound T16Ainh->TMEM16A inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation promote AKT AKT PI3K->AKT AKT->Proliferation promote

Caption: this compound inhibits the TMEM16A channel, blocking downstream MAPK and PI3K/AKT pathways.

Experimental_Workflow General Experimental Workflow for this compound A 1. Cell Seeding (e.g., 96-well plate) B 2. Overnight Incubation (Allow attachment) A->B C 3. Treatment Add this compound or Vehicle (DMSO) Control B->C D 4. Incubation (24-72 hours) C->D E 5. Downstream Assay D->E F1 Proliferation Assay (CCK-8 / MTT) E->F1 F2 Migration Assay (Transwell) E->F2 F3 Western Blot (p-ERK, p-AKT) E->F3 G 6. Data Acquisition & Analysis F1->G F2->G F3->G

Caption: Workflow for studying the effects of this compound on cultured cells.

References

T16Ainh-A01: Application Notes and Protocols for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing T16Ainh-A01, a potent and selective inhibitor of the TMEM16A/Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and data interpretation.

Introduction to this compound

This compound is an aminophenylthiazole compound that serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A.[1] TMEM16A is a key player in various cellular processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of TMEM16A has been implicated in several diseases, making it a significant target for drug discovery. This compound offers a means to probe the function of this channel with a reported half-maximal inhibitory concentration (IC50) of approximately 1 to 1.8 µM.[2]

Mechanism of Action

This compound acts as a direct inhibitor of the TMEM16A channel, blocking the pore and thereby preventing the flow of chloride ions. This inhibition has been shown to be largely voltage-independent.[1] It is a crucial tool for dissecting TMEM16A-mediated currents from other chloride conductances within a cell. However, researchers should be aware of potential off-target effects, especially at higher concentrations, where it may inhibit other ion channels such as voltage-dependent calcium channels (VDCCs).[3][4]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters of this compound.

ParameterValueCell TypeReference
IC50 ~1 µMTMEM16A-expressing FRT cells[1]
IC50 1.8 µMA253 salivary gland epithelial cells
Inhibitory Concentration 10 µMNearly complete block of TMEM16A current[1]
Off-target effects Inhibition of VDCCsA7r5 cells[4]

Signaling Pathways Involving TMEM16A

TMEM16A is integrated into complex signaling networks. Its activity can be modulated by intracellular calcium released from the endoplasmic reticulum via the IP3 receptor (IP3R), and in turn, TMEM16A can influence downstream signaling cascades, including the NF-κB and ERK pathways. The following diagram illustrates a key signaling pathway involving TMEM16A.

TMEM16A_Signaling TMEM16A TMEM16A (ANO1) Cl_ion TMEM16A->Cl_ion efflux GPCR GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3R Ca2_release Ca²⁺ Release IP3R->Ca2_release Agonist Agonist Agonist->GPCR binds IP3->IP3R activates Ca2_ion Ca2_ion->TMEM16A activates Depolarization Membrane Depolarization Downstream Downstream Signaling (e.g., NF-κB, ERK) Depolarization->Downstream T16Ainh_A01 This compound T16Ainh_A01->TMEM16A inhibits

Caption: Signaling pathway of TMEM16A activation and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch clamp experiments.

Cell Preparation
  • Cell Culture: Culture cells expressing TMEM16A (e.g., HEK293 cells stably expressing TMEM16A, or cell lines with endogenous expression like A253) on glass coverslips in appropriate media.

  • Transfection (if applicable): For transient expression, transfect cells with a TMEM16A-expressing plasmid 24-48 hours prior to the experiment.

  • Plating: Plate cells at a low density to allow for easy isolation of single cells for patching.

Solutions and Reagents

This compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the experimental solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.

Patch Clamp Solutions:

SolutionComponentConcentration (mM)
Internal (Pipette) Solution CsCl130
EGTA0.5
MgCl₂1
Tris-ATP1
HEPES10
Adjust pH to 7.2 with CsOH
To activate TMEM16A, include a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 275 nM)
External (Bath) Solution N-methyl-d-glucamine-Cl (NMDG-Cl)140
CaCl₂1
MgCl₂1
HEPES10
Adjust pH to 7.4 with NMDG
Whole-Cell Patch Clamp Protocol

The following diagram outlines the general workflow for a whole-cell patch clamp experiment using this compound.

Caption: General workflow for a whole-cell patch clamp experiment with this compound.

Detailed Steps:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a selected cell with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of 0 mV.

    • Apply a voltage-step protocol, for example, from -100 mV to +100 mV in 20 mV increments for 500 ms each.

    • Record the resulting currents, which should exhibit the characteristic outward rectification of TMEM16A at sub-maximal calcium concentrations.

  • Application of this compound:

    • Prepare the desired concentration of this compound in the external solution.

    • Perfuse the recording chamber with the this compound-containing solution.

    • Allow sufficient time for the inhibitor to take effect (typically 1-2 minutes).

  • Inhibitor Recording: Repeat the voltage-step protocol to record the currents in the presence of this compound. A significant reduction in the current amplitude is expected.

  • Washout: Perfuse the chamber with the control external solution to wash out the inhibitor.

  • Recovery Recording: After a sufficient washout period, repeat the voltage-step protocol to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV or +100 mV) before, during, and after inhibitor application.

    • Calculate the percentage of inhibition.

    • Construct current-voltage (I-V) relationships to visualize the effect of the inhibitor across a range of membrane potentials.

    • If testing multiple concentrations, generate a dose-response curve to determine the IC50 value.

Troubleshooting

  • No or small TMEM16A current:

    • Confirm TMEM16A expression in the chosen cell line.

    • Ensure the intracellular solution contains an appropriate free calcium concentration to activate the channel.

    • Check the health of the cells.

  • Incomplete inhibition:

    • The concentration of this compound may be too low.

    • The cell may express other chloride channels that are not sensitive to this compound.

  • Irreversible inhibition:

    • Washout time may be insufficient.

    • At high concentrations, the inhibitor may have non-specific binding.

  • Drift in current (rundown):

    • TMEM16A currents can be prone to rundown. Maintain stable recording conditions and perform experiments in a timely manner after achieving the whole-cell configuration. Including ATP in the pipette solution can sometimes help mitigate rundown.[1]

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a powerful tool to investigate the multifaceted roles of the TMEM16A channel in health and disease.

References

Application Notes and Protocols for T16Ainh-A01 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC), Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A). ANO1 is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, migration, and invasion, making it a promising therapeutic target.[1][2][3] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate its effects on cancer cells and ANO1 channel function.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays based on published literature.

Assay TypeCell Line/SystemTargetEffective ConcentrationObserved EffectReference
Electrophysiology (Patch Clamp)HEK293 cells expressing human ANO1ANO110 µMNearly complete inhibition of ANO1 chloride current.[4][4]
Electrophysiology (Patch Clamp)Rabbit pulmonary artery myocytesANO11-30 µMInhibition of single Ca2+-activated chloride channels and whole-cell currents.[5]
Electrophysiology (Patch Clamp)SW620 cellsCaCCs50 µMDecrease in CaCC currents.[6]
Iodide Efflux AssayA253 salivary gland epithelial cellsANO1IC50 = 1.8 µMInhibition of CaCC currents.[7]
Iodide Efflux AssayFRT-ANO1 cellsANO1IC50 = 1.1 µMInhibition of ATP-induced short-circuit current.[8]
Cell Proliferation AssayCFPAC-1 (human pancreatic cancer)ANO110 µMReduction in the number of proliferating cells.[8]
Cell Proliferation AssaySW620 (colorectal cancer)ANO1>10 µMDose-dependent decrease in cell proliferation.[6]
Cell Proliferation AssayPC-3, HCT116, HT-29ANO130 µMLittle to weak inhibitory effect on cell viability.[1][9][1][9]
Cell Migration Assay (Wound Healing)PC-3 (prostate cancer)ANO130 µM68.4% reduction in cell migration at 36h.[1][1]
Cell Migration Assay (Wound Healing)BEAS-2B (bronchial epithelial)ANO130 µM50.3% reduction in cell migration at 36h.[1][1]

Signaling Pathways

ANO1 has been shown to modulate several critical signaling pathways involved in cancer progression, primarily the EGFR/MAPK/ERK and PI3K/AKT pathways. Inhibition of ANO1 with this compound can lead to the downregulation of these pathways, thereby affecting cell proliferation, survival, and migration.[2][10][11]

ANO1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 (TMEM16A) EGFR EGFR ANO1->EGFR Activates CaMKII CaMKII ANO1->CaMKII Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K T16Ainh_A01 This compound T16Ainh_A01->ANO1 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CaMKII->Proliferation

Caption: ANO1 Signaling Pathways and this compound Inhibition. Max Width: 760px.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on ANO1 chloride currents in a controlled in vitro setting.

Patch_Clamp_Workflow A Prepare Cells (e.g., HEK293 expressing ANO1) D Establish Whole-Cell Configuration A->D B Prepare Solutions (Internal and External) B->D C Pull Glass Pipettes (3-5 MΩ resistance) C->D E Record Baseline ANO1 Current (Apply voltage steps) D->E F Perfuse with this compound (e.g., 1-30 µM) E->F G Record Post-Treatment ANO1 Current F->G H Data Analysis (Compare pre- and post-treatment currents) G->H

Caption: Workflow for Whole-Cell Patch-Clamp Assay. Max Width: 760px.

a. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing human ANO1 on glass coverslips.

  • Use cells at 70-80% confluency for experiments.

b. Solutions:

  • Internal (Pipette) Solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The free Ca2+ concentration can be adjusted to activate ANO1.

  • External (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NMDG.

c. Protocol:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a cell with a fire-polished borosilicate glass pipette (3-5 MΩ) filled with the internal solution.

  • Apply gentle suction to form a gigaohm seal.

  • Apply a brief, strong suction to rupture the membrane and establish the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 500 ms) to elicit ANO1 currents.

  • Record baseline currents for at least 3-5 minutes.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1, 10, 30 µM).

  • After a 5-10 minute incubation, record the currents again using the same voltage-step protocol.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application to determine the percentage of inhibition.

Iodide Efflux Assay

This assay measures the ANO1-mediated iodide transport across the cell membrane and its inhibition by this compound.

Iodide_Efflux_Workflow A Seed Cells Expressing YFP-H148Q/I152L in a 96-well plate B Load Cells with Iodide (Incubate in Iodide Buffer) A->B C Establish Baseline Fluorescence B->C D Add this compound (Desired concentrations) C->D E Stimulate ANO1 (e.g., with ATP) D->E F Measure Fluorescence Quenching (Rate of iodide efflux) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for Iodide Efflux Assay. Max Width: 760px.

a. Cell and Reagent Preparation:

  • Use a cell line stably expressing the halide-sensitive yellow fluorescent protein (YFP) mutant, YFP-H148Q/I152L, and ANO1 (e.g., FRT-ANO1 cells).

  • Loading Buffer (Iodide Buffer): PBS containing 137 mM NaI instead of NaCl.

  • Assay Buffer (Nitrate Buffer): PBS containing 137 mM NaNO3 instead of NaCl.

  • Prepare a stock solution of this compound in DMSO.

b. Protocol:

  • Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Wash the cells twice with Assay Buffer.

  • Load the cells with iodide by incubating them in 100 µL of Loading Buffer for 30-60 minutes at 37°C.

  • Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).

  • Add 10 µL of this compound at various concentrations (prepared in Assay Buffer) to the wells. Incubate for 10-15 minutes.

  • Initiate iodide efflux by adding a stimulant to activate ANO1 (e.g., 100 µM ATP).

  • Immediately start recording the fluorescence every 1-2 seconds for 2-5 minutes. The efflux of iodide will be replaced by nitrate from the Assay Buffer, leading to an increase in YFP fluorescence (dequenching).

  • The rate of fluorescence change is proportional to the rate of iodide efflux.

  • Calculate the initial rate of fluorescence change for each concentration of this compound.

  • Plot the rates against the inhibitor concentrations to determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

Proliferation_Assay_Workflow A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with this compound (Various concentrations) B->C D Incubate for 24-72 hours C->D E Add CCK-8 Reagent to each well D->E F Incubate for 1-4 hours E->F G Measure Absorbance at 450 nm F->G H Data Analysis (Calculate % viability) G->H

Caption: Workflow for Cell Proliferation (CCK-8) Assay. Max Width: 760px.

a. Materials:

  • Cancer cell line of interest (e.g., CFPAC-1, SW620).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution in DMSO.

  • Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay kit.

b. Protocol:

  • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

T16Ainh-A01: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of T16Ainh-A01, a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC). These guidelines are intended to facilitate the effective use of this compound in experimental settings, ensuring reproducibility and accuracy in research aimed at investigating the physiological and pathological roles of TMEM16A.

Introduction

This compound is an aminophenylthiazole compound that has been identified as a selective inhibitor of TMEM16A, a key player in various physiological processes including epithelial secretion, smooth muscle contraction, and sensory signal transduction.[1][2] With an IC50 value of approximately 1 µM, this compound serves as a critical tool for elucidating the functions of TMEM16A in both healthy and diseased states.[3][4] Its inhibitory action is voltage-independent.[3][4] This document outlines its solubility characteristics, preparation for in vitro and in vivo experiments, and its known mechanism of action.

Solubility and Stock Solution Preparation

Proper preparation of this compound solutions is crucial for experimental success. The compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO83 mg/mL[5]199.27 mM[5]Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4][5]
>10 mM[6]To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath is recommended.[6]
100 mg/mL~240 mMClear, colorless solution.
DMF10 mg/mL[6]~24 mM
WaterInsoluble[5]
EthanolInsoluble[5]
Protocol for Preparing a 10 mM DMSO Stock Solution:
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 416.52 g/mol )[5]. For 1 mL of a 10 mM stock, 4.17 mg is needed.

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Enhancing Solubility: If the compound does not fully dissolve, warm the vial to 37°C for 10 minutes and/or sonicate in an ultrasonic bath until the solution is clear.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C for up to 3 months or at -80°C for up to one year for long-term stability.[5][7]

Experimental Protocols

The working concentration of this compound will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

In Vitro Cell-Based Assays

For most cell-based experiments, this compound is used in the concentration range of 1-30 µM.[6]

Protocol for Treating Cells with this compound:

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period, as determined by the specific experimental goals. For inhibition of TMEM16A-mediated currents, a pre-incubation time of 5-10 minutes is often sufficient.[3]

In Vivo Experiments

For in vivo studies, this compound can be formulated for oral administration or injection. The preparation of the formulation is critical for ensuring bioavailability.

Example Formulation for Injection (Clear Solution): [5]

  • Prepare a 21.5 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • This formulation should be used immediately.[5]

Example Formulation for Oral Administration (Homogeneous Suspension): [5]

  • Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5%).

  • Add the desired amount of this compound powder to the CMC-Na solution to achieve the final target concentration (e.g., 5 mg/mL).

  • Mix thoroughly to obtain a homogeneous suspension.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the chloride ion channel activity of TMEM16A, which is activated by an increase in intracellular calcium ([Ca2+]i).[5] The activation of TMEM16A leads to an efflux of chloride ions, causing membrane depolarization. This depolarization can, in turn, activate voltage-gated Ca2+ channels, leading to a further increase in intracellular Ca2+.[8]

In some cellular contexts, TMEM16A activity has been linked to the activation of downstream signaling pathways, such as the NF-κB pathway, which can promote the expression of pro-inflammatory cytokines like IL-6.[9] this compound, by blocking TMEM16A, can attenuate these downstream effects.

Below are diagrams illustrating the experimental workflow for preparing this compound and the signaling pathway it modulates.

T16Ainh_A01_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve enhance Warm (37°C) & Sonicate dissolve->enhance stock 10 mM Stock Solution enhance->stock dilute_vitro Dilute Stock in Culture Medium stock->dilute_vitro formulate Formulate for Administration (e.g., with PEG300, Tween-80) stock->formulate treat_cells Treat Cells (1-30 µM) dilute_vitro->treat_cells administer Administer to Animal Model formulate->administer

Caption: Experimental workflow for this compound preparation.

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Intracellular TMEM16A TMEM16A (ANO1) Cl_efflux Cl- Efflux TMEM16A->Cl_efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_increase ↑ [Ca2+]i Ca_increase->TMEM16A Activates NFkB NF-κB Activation Ca_increase->NFkB Leads to Depolarization Membrane Depolarization Depolarization->VGCC Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Promotes Expression T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits Cl_efflux->Depolarization Causes Ca_influx->Ca_increase Further Increases

Caption: TMEM16A signaling pathway and inhibition by this compound.

References

Application Note: T16Ainh-A01 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[3][4] Notably, ANO1 is overexpressed in numerous cancers, such as head and neck squamous cell carcinoma (HNSCC), breast cancer, and lung cancer, where its activity is closely linked to tumor growth and progression.[5][6][7] The overexpression of ANO1 often correlates with increased cell proliferation, making it an attractive therapeutic target.[8] this compound serves as a critical tool for investigating the role of ANO1 in cell proliferation and for evaluating its potential as an anti-cancer agent.

Mechanism of Action

ANO1's role in promoting cell proliferation is linked to its function as a chloride channel.[5] Activation of ANO1 leads to chloride ion efflux, which can modulate membrane potential and intracellular signaling pathways crucial for cell cycle progression.[9] Studies have demonstrated that ANO1 can activate key pro-proliferative signaling cascades, including the MAPK/ERK and EGFR pathways.[3][4][10]

This compound exerts its anti-proliferative effects by directly binding to and inhibiting the ANO1 channel, preventing chloride ion transport.[9] This inhibition disrupts the downstream signaling events that are dependent on ANO1 activity, ultimately leading to a reduction in cell proliferation and, in some cases, cell cycle arrest at the G1/S phase transition.[4][10]

T16Ainh-A01_Mechanism_of_Action cluster_cell Cancer Cell Ca Intracellular Ca2+ ANO1 ANO1 (TMEM16A) Channel Ca->ANO1 Activates EGFR EGFR Pathway ANO1->EGFR Modulates MAPK MAPK/ERK Pathway ANO1->MAPK EGFR->MAPK Proliferation Cell Proliferation MAPK->Proliferation Inhibitor This compound Inhibitor->ANO1 Inhibits

This compound inhibits ANO1-mediated pro-proliferative signaling.

Efficacy and Applications

This compound has been utilized in numerous studies to probe the function of ANO1 in proliferation across various cell types. Its efficacy, however, appears to be cell-context dependent. While it effectively inhibits proliferation in some cell lines, such as human pancreatic cancer cells (CFPAC-1) and interstitial cells of Cajal (ICC), its effect is less pronounced in others.[5][9] For instance, some studies report that this compound has only a weak inhibitory effect on the viability of cell lines like PC-3 (prostate cancer) and HCT116 (colorectal cancer), where another inhibitor, CaCCinh-A01, shows greater potency.[11][12] This highlights the importance of empirical validation in the specific cell line of interest.

Summary of this compound Effects on Cell Proliferation

Cell LineCancer TypeAssayThis compound ConcentrationObserved Effect on ProliferationReference
CFPAC-1Pancreatic CancerEdU Incorporation10 µMSignificant Reduction[9]
Interstitial Cells of Cajal (ICC)N/AKi67 Staining10 µMSignificant Reduction[9]
PC-3Prostate CancerCCK8 AssayUp to 30 µMLittle to no effect[11]
HCT116Colorectal CancerCCK8 AssayUp to 30 µMLittle to no effect[11]
HT-29Colorectal CancerCCK8 AssayUp to 30 µMWeak inhibitory effect[11]
SW480 / SW620Colorectal CancerMTT Assay1-100 µMDose-dependent reduction in viability[10]
Cardiac Fibroblasts (Rat)N/ACCK-8 / Flow Cytometry10 µMSignificant inhibition, G1 phase arrest[13][14]

Experimental Protocols

Below are detailed protocols for common cell proliferation assays adapted for the use of this compound.

Protocol 1: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow for the MTT cell proliferation assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution typically in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[15]

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Include wells for controls (medium only, vehicle control).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. For the vehicle control, add medium with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and gently mix.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[15]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background.[16]

  • Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony (typically defined as a cluster of at least 50 cells).[17] It provides insight into the cytostatic or cytotoxic effects of a compound over a longer period.

Workflow for the colony formation assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • 6-well plates (or other suitable format)[17]

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 100% Methanol or 4% Paraformaldehyde)

  • Staining solution (e.g., 0.1-0.5% Crystal Violet in water or methanol)[18]

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells per well) to ensure individual colonies can form without overlapping. The optimal seeding density must be determined empirically for each cell line.[18]

  • Incubation: Allow cells to attach by incubating for 24 hours at 37°C.

  • Treatment: Replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.

  • Long-Term Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.[17][18] Replace the medium with fresh treatment-containing medium every 2-3 days to maintain drug pressure and nutrient supply.

  • Fixation: Once colonies are of sufficient size, aspirate the medium and gently wash the wells twice with PBS. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature.

  • Staining: Remove the fixing solution and add enough Crystal Violet staining solution to cover the bottom of each well. Incubate for 10-30 minutes at room temperature.

  • Washing: Gently wash the wells with tap water several times to remove excess stain and allow the plates to air dry.

  • Quantification: Image the plates using a scanner or camera. Count the number of colonies (defined as >50 cells) in each well, either manually or using imaging software like ImageJ.[19] Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

References

T16Ainh-A01: A Potent Inhibitor for Cell Migration and Invasion Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A, also known as Anoctamin 1 (ANO1).[1][2][3] Emerging evidence highlights the critical role of TMEM16A in various physiological processes, including cell proliferation, migration, and invasion.[1][2] Overexpression of TMEM16A has been implicated in the progression and metastasis of several cancers, making it a promising therapeutic target.[4][5][6][7] this compound provides a valuable pharmacological tool to investigate the role of TMEM16A in cancer biology and to explore its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell migration and invasion assays.

Mechanism of Action

This compound specifically inhibits the chloride ion conductance of the TMEM16A channel.[3][8] This channel is involved in regulating cell volume, epithelial secretion, and smooth muscle contraction.[5][9] In the context of cancer, TMEM16A activity has been shown to modulate key signaling pathways that drive cell migration and invasion, including the mitogen-activated protein kinase (MAPK) pathway.[4][10] Inhibition of TMEM16A by this compound leads to the downregulation of downstream effectors such as ERK1/2 and cyclin D1, ultimately suppressing the migratory and invasive phenotype of cancer cells.[4][10][11]

Signaling Pathway

The signaling cascade initiated by TMEM16A activation and its subsequent inhibition by this compound is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR activates Cl_ion Cl⁻ Efflux TMEM16A->Cl_ion RAS RAS EGFR->RAS T16Ainh_A01 This compound T16Ainh_A01->TMEM16A inhibits Ca_ion Ca²⁺ Ca_ion->TMEM16A activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 Migration Cell Migration ERK->Migration Invasion Cell Invasion ERK->Invasion Proliferation Cell Proliferation CyclinD1->Proliferation G cluster_workflow Wound Healing Assay Workflow A 1. Seed cells and grow to confluence B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove debris B->C D 4. Add media with this compound or vehicle C->D E 5. Image at 0h and subsequent time points D->E F 6. Measure wound area and calculate closure rate E->F G cluster_workflow Transwell Migration Assay Workflow A 1. Pre-coat transwell inserts (if necessary) B 2. Add chemoattractant to the lower chamber A->B C 3. Seed serum-starved cells in the upper chamber with this compound B->C D 4. Incubate for 12-48 hours C->D E 5. Remove non-migrated cells from the upper surface D->E F 6. Fix and stain migrated cells on the lower surface E->F G 7. Count migrated cells under a microscope F->G

References

Application Notes and Protocols for T16Ainh-A01 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of T16Ainh-A01, a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel, in immunofluorescence staining applications. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and includes quantitative data and visual diagrams to support your research.

Introduction

This compound is a small molecule inhibitor of the transmembrane protein 16A (TMEM16A), also known as anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] TMEM16A is overexpressed in various cancers and is implicated in cell proliferation, migration, and invasion.[3] Its channel activity is linked to several signaling pathways, including EGFR, CAMKII, ERK1/2, and NFκB.[3] Immunofluorescence is a key technique to visualize the subcellular localization and expression levels of TMEM16A. This compound can be utilized in these assays to investigate the functional role of TMEM16A channel activity.

Mechanism of Action

This compound is an aminophenylthiazole compound that potently and selectively inhibits TMEM16A-mediated chloride currents with an IC50 of approximately 1 µM.[2] The inhibition mechanism is voltage-independent, meaning it blocks the channel at all membrane potentials.[2][4] By blocking the chloride ion flux through TMEM16A, this compound allows for the study of the physiological and pathological roles of this channel in various cellular processes.

Data Presentation

This compound Inhibitor Profile
ParameterValueReference
Target TMEM16A (ANO1) Calcium-Activated Chloride Channel[1][2]
IC50 ~1 µM[2]
Mechanism Voltage-independent channel block[2][4]
Solubility Soluble in DMSO[1]
Effects of this compound on Cell Viability
Cell LineTreatment ConcentrationDurationEffect on Cell ViabilityReference
SW620 (colorectal cancer)1, 5, 10, 20, 40 µM24 hoursDose-dependent decrease in viability[3]
SW480 (colorectal cancer)1, 5, 10, 20, 40 µM24 hoursNo significant effect on viability[3]

Signaling Pathways Involving TMEM16A

TMEM16A activation has been shown to modulate several key signaling pathways involved in cell growth and proliferation. The following diagram illustrates the central role of TMEM16A and the points of intervention for the inhibitor this compound.

TMEM16A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR activates Cl_ion_in Cl⁻ TMEM16A->Cl_ion_in efflux CAMKII CAMKII TMEM16A->CAMKII activates NFkB NFκB TMEM16A->NFkB activates RAS RAS EGFR->RAS Ca2_ion Ca²⁺ Ca2_ion->TMEM16A activates Cl_ion_out Cl⁻ Cl_ion_out->TMEM16A influx T16Ainh_A01 This compound T16Ainh_A01->TMEM16A inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation CAMKII->Proliferation NFkB->Proliferation

TMEM16A Signaling Pathways and Inhibition by this compound.

Experimental Protocols

This protocol is designed for the immunofluorescent staining of TMEM16A in cultured cells, with an optional step for treatment with this compound to investigate its effect on channel localization or as a negative control for function.

Materials
  • Cell Culture: Adherent cells cultured on glass coverslips or chamber slides.

  • This compound Stock Solution: 10 mM stock in DMSO.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-TMEM16A antibody (use at manufacturer's recommended dilution).

  • Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the primary antibody host species.

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Phosphate Buffered Saline (PBS): pH 7.4.

Experimental Workflow

IF_Workflow A 1. Cell Seeding Seed cells on coverslips B 2. (Optional) this compound Treatment Incubate with desired concentration A->B C 3. Fixation 4% PFA for 15 min B->C D 4. Permeabilization 0.5% Triton X-100 for 20 min C->D E 5. Blocking 3% BSA for 1 hour D->E F 6. Primary Antibody Incubation Anti-TMEM16A, overnight at 4°C E->F G 7. Secondary Antibody Incubation Fluorophore-conjugated, 1 hour at RT F->G H 8. Counterstaining & Mounting DAPI and antifade medium G->H I 9. Imaging Fluorescence Microscopy H->I

Immunofluorescence Staining Workflow with this compound Treatment.
Detailed Procedure

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips or chamber slides and culture until they reach the desired confluency.

    • (Optional) this compound Treatment: To investigate the effects of TMEM16A inhibition, treat the cells with the desired concentration of this compound (e.g., 1-20 µM) for a specified duration (e.g., 24 hours) prior to fixation.[3] A vehicle control (DMSO) should be run in parallel.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[3]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to allow antibodies to access intracellular epitopes.[3]

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the primary anti-TMEM16A antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash the cells one final time with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • For quantitative analysis, capture images using consistent settings (e.g., exposure time, gain) across all experimental conditions. The fluorescence intensity can be measured using image analysis software (e.g., ImageJ/Fiji). A study has shown that knockdown of TMEM16A resulted in a significant change in immunofluorescence density.[3]

Troubleshooting and Considerations

  • High Background: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.

  • No Signal: Verify the expression of TMEM16A in your cell line.[3] Check the compatibility of primary and secondary antibodies. Ensure proper permeabilization.

  • This compound Cytotoxicity: If cell viability is a concern, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experiment duration.[3]

  • Specificity of this compound: While considered selective for TMEM16A, it is good practice to include appropriate controls, such as TMEM16A-knockdown or knockout cells, to confirm the specificity of the observed effects.

These application notes provide a robust framework for utilizing this compound in immunofluorescence studies to dissect the roles of the TMEM16A channel in cellular physiology and disease.

References

Application Notes and Protocols for Western Blot Analysis Following T16Ainh-A01 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate protein expression and signaling pathway modulation following treatment with T16Ainh-A01, a potent inhibitor of the calcium-activated chloride channel Anoctamin 1 (ANO1/TMEM16A).

Introduction

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Western blotting is a crucial technique to elucidate the molecular mechanisms underlying the effects of this compound by assessing changes in the expression and phosphorylation status of key proteins in various signaling cascades. ANO1 has been implicated in numerous cellular processes, including cell proliferation, migration, and apoptosis, often through its interaction with pathways such as the MAPK/ERK and PI3K/AKT signaling cascades.[1] This document provides detailed protocols and data presentation guidelines to ensure robust and reproducible Western blot analysis.

Data Presentation

Quantitative Analysis of Protein Expression Changes Induced by this compound

The following tables summarize the observed effects of this compound on the expression and phosphorylation of key proteins as determined by Western blot analysis in various studies.

Target ProteinCell Line/ModelThis compound ConcentrationTreatment DurationObserved EffectReference
p-ERK1/2 Pulmonary Arteries (MCT-treated rats)Not specifiedNot specifiedInhibition of phosphorylation[2]
PCNA Pulmonary Arteries (MCT-treated rats)Not specifiedNot specifiedDecreased expression[2]
ANO1 Cardiac Fibroblasts10 µMNot specifiedNegligible effect on protein level[3]
ANO1 PC-3, HCT116, HT-29 cellsVarious72 hoursWeak inhibitory effect on protein levels compared to CaCCinh-A01[4]
p-MLC Human Lung Fibroblasts (TGF-β treated)30 µM48 hours (pre-treated for 1 hr)Inhibition of phosphorylation[5]
p-AKT Human Lung Fibroblasts (TGF-β treated)30 µM48 hours (pre-treated for 1 hr)Inhibition of phosphorylation[5]
p-Smad2 Human Lung Fibroblasts (TGF-β treated)30 µM30 minutes (pre-treated for 1 hr)No significant effect on phosphorylation[5]

Signaling Pathways and Experimental Workflow

ANO1 Downstream Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways known to be influenced by ANO1 activity, which can be investigated using Western blot analysis after this compound treatment. This compound, by inhibiting ANO1, can lead to the modulation of these downstream pathways.

ANO1_Signaling_Pathways T16Ainh_A01 This compound ANO1 ANO1 (TMEM16A) T16Ainh_A01->ANO1 Inhibits EGFR EGFR ANO1->EGFR Activates NFkB NF-κB ANO1->NFkB Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Western_Blot_Workflow start Start: Cell Culture and this compound Treatment lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

References

Application Notes and Protocols: T16Ainh-A01 for In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] TMEM16A plays a crucial role in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[3][4] Its dysregulation has been implicated in several diseases, making it a promising therapeutic target. These application notes provide detailed protocols and data for the use of this compound in in vivo animal model studies, focusing on its mechanism of action and effects on relevant signaling pathways.

Mechanism of Action

This compound is an aminophenylthiazole compound that inhibits TMEM16A-mediated chloride currents in a voltage-independent manner.[2][5] It blocks the channel with an IC50 value of approximately 1 µM.[2] By inhibiting TMEM16A, this compound can modulate downstream signaling pathways, notably the extracellular signal-regulated kinase (ERK)1/2 pathway, which is involved in cell proliferation and survival.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

Assay TypeCell/Tissue TypeIC50 ValueReference
TMEM16A Inhibition (Cell-free)---1.8 µM[1]
TMEM16A-mediated Chloride CurrentsHEK293 cells expressing human TMEM16A~1 µM[2]
TMEM16A InhibitionFischer rat thyroid cells1.1 µM[5]
VasorelaxationMouse thoracic aorta (pre-contracted with methoxamine)1.6 µM[9]
TMEM16A Current InhibitionHEK293 cells expressing human TMEM16A1.5 µM[10]

Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Studies

ApplicationCell/Tissue TypeConcentrationObserved EffectReference
Inhibition of TMEM16A Chloride CurrentA253 cells10 µMNearly complete inhibition[5]
Inhibition of Cardiac Fibroblast ProliferationNeonatal rat cardiac fibroblasts10 µMSignificant decrease in S phase cells[11]
VasorelaxationRat mesenteric arteries0.1–10 µMConcentration-dependent relaxation[12]
Inhibition of Ca2+-activated Cl- currentsRabbit pulmonary artery myocytes1–30 µMInhibition of single channel and whole cell currents[9][13]
VasorelaxationHuman visceral adipose arteries10 µM88 ± 3% relaxation[9]
Suppression of Matrix Protein ExpressionProximal tubular epithelial cellsNot specifiedSuppressed high glucose-stimulated expression[14]

Signaling Pathway

This compound has been shown to modulate the Ras-Raf-MEK-ERK1/2 signaling pathway.[8] TMEM16A activation can lead to the phosphorylation and activation of ERK1/2, promoting cell proliferation.[6][8] By inhibiting TMEM16A, this compound can attenuate this signaling cascade.

T16Ainh_A01_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm TMEM16A TMEM16A Cl_ion_in Cl⁻ TMEM16A->Cl_ion_in Influx Ras Ras TMEM16A->Ras Activates Ca2_ion Ca²⁺ Ca2_ion->TMEM16A Activates Cl_ion_out Cl⁻ Cl_ion_out->TMEM16A Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits

Figure 1: this compound inhibits the TMEM16A-mediated ERK1/2 signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Study in a Rat Model of Pulmonary Arterial Hypertension (PAH)

This protocol is based on studies demonstrating that this compound can ameliorate monocrotaline (MCT)-induced PAH in rats.[6]

1. Animal Model Induction:

  • Species: Male Sprague-Dawley rats.
  • Induction Agent: A single intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.
  • Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
  • Confirmation of PAH: Pulmonary arterial hypertension typically develops over 3-4 weeks post-MCT injection.

2. This compound Preparation and Administration:

  • Vehicle Preparation: For a 1 mL working solution, add 50 µL of a 6.8 mg/mL clear DMSO stock solution of this compound to 950 µL of corn oil and mix thoroughly.[1] Prepare this solution fresh before each use.
  • Dosing Regimen: Starting four weeks after MCT injection, administer this compound or vehicle control via intraperitoneal injection once daily for a specified duration (e.g., 2 weeks). A typical dose is 50 mg/kg/day.

3. Endpoint Measurements:

  • Hemodynamic Assessment: Use a small animal ultrasound imaging system to non-invasively measure pulmonary arterial hemodynamics, including pulmonary artery acceleration time (PAT) and PAT/ejection time (ET) ratio.[6]
  • Histological Analysis: At the end of the treatment period, euthanize the animals and collect lung and heart tissues. Perform hematoxylin and eosin (H&E) staining and Masson's trichrome staining on paraffin-embedded lung sections to assess pulmonary artery remodeling and right ventricular hypertrophy.
  • Western Blot Analysis: Homogenize pulmonary artery tissue to extract proteins. Perform Western blotting to measure the expression levels of TMEM16A, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and proliferating cell nuclear antigen (PCNA).[6]

Protocol 2: In Vitro Cell Proliferation Assay

This protocol is adapted from studies on cardiac fibroblasts.[11]

1. Cell Culture:

  • Seed neonatal rat cardiac fibroblasts in 96-well plates at a density of 1.0 × 10⁵ cells/well in 100 µL of culture medium.
  • Incubate the cells at 37°C in a CO₂ incubator for 24 hours.

2. Treatment:

  • Treat the cells with this compound at the desired concentrations (e.g., 10 µM). Use 0.1% DMSO as a vehicle control.
  • Incubate for 48 hours.

3. Cell Proliferation Measurement:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
  • Incubate for 2 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo animal study using this compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Induce Animal Model of Disease (e.g., PAH in rats) Randomization Randomize Animals into Treatment and Control Groups Animal_Model->Randomization Preparation Prepare this compound Formulation Randomization->Preparation Administration Administer this compound or Vehicle (e.g., daily IP injection) Preparation->Administration InVivo_Measurements In-life Measurements (e.g., Hemodynamics via Ultrasound) Administration->InVivo_Measurements Tissue_Collection Euthanasia and Tissue Collection InVivo_Measurements->Tissue_Collection ExVivo_Analysis Ex Vivo Analysis (Histology, Western Blot, etc.) Tissue_Collection->ExVivo_Analysis Data_Analysis Statistical Analysis and Interpretation of Results ExVivo_Analysis->Data_Analysis

Figure 2: General experimental workflow for in vivo studies with this compound.

Concluding Remarks

This compound is a valuable research tool for investigating the role of TMEM16A in various physiological and pathological conditions. The provided protocols and data serve as a starting point for designing and conducting in vivo and in vitro studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. It is also important to note that while this compound is a selective inhibitor of TMEM16A, potential off-target effects should be considered, and appropriate controls should be included in all experiments.[12]

References

Application Notes and Protocols for Calcium Imaging with T16Ainh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2][3][4][5] This channel plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[6] this compound is a valuable pharmacological tool to investigate the specific contribution of TMEM16A to these processes. A key advantage of this compound in studying calcium signaling is that at typical working concentrations, it does not directly interfere with intracellular calcium levels, allowing for the specific dissection of TMEM16A's role downstream of calcium mobilization.[7][8][9]

These application notes provide detailed protocols for utilizing this compound in conjunction with common calcium imaging techniques, primarily focusing on the fluorescent indicator Fluo-4 AM.[8][9]

Mechanism of Action

This compound is an aminophenylthiazole compound that blocks the chloride ion conductance of the TMEM16A channel.[3] The activation of TMEM16A is dependent on the binding of intracellular calcium, leading to chloride efflux and membrane depolarization. By inhibiting TMEM16A, this compound effectively uncouples intracellular calcium signals from the downstream effects of TMEM16A activation.

Data Presentation

This compound Properties and Effects
PropertyValueReferences
Target TMEM16A (ANO1) Calcium-Activated Chloride Channel[1][2][3][4][5]
IC₅₀ ~1 µM[3]
Effect on Intracellular Ca²⁺ Minimal to no effect at concentrations up to 10 µM[7][8][9]
Potential Off-Target Effects Inhibition of Voltage-Dependent Calcium Channels (VDCCs) at higher concentrations (>5 µM)[10][11]
Experimental Parameters for Calcium Imaging with this compound
ParameterRecommended Range/ValueNotesReferences
This compound Concentration 1 - 10 µMStart with a concentration around the IC₅₀ and titrate as needed. Higher concentrations may have off-target effects.[8][9]
Calcium Indicator Fluo-4 AMA widely used green fluorescent calcium indicator. Other indicators like Fura-2 can also be used.[8][9][12]
Fluo-4 AM Loading Concentration 1 - 5 µMOptimize for cell type to ensure adequate signal without causing cellular stress.[3]
Loading Time 30 - 60 minutesVaries depending on cell type and temperature.[12]
Loading Temperature Room Temperature or 37°C37°C can expedite loading but may also increase dye compartmentalization.[12]
De-esterification Time ~30 minutesAllows for the cleavage of the AM ester group by intracellular esterases, trapping the dye inside the cell.[12]
Solvent DMSOThis compound and Fluo-4 AM are typically dissolved in DMSO. Ensure the final DMSO concentration in the experimental buffer is low (<0.1%) to avoid solvent effects.[4][8]

Signaling Pathways and Experimental Workflow

TMEM16A Signaling Pathway

TMEM16A_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC Agonist PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Ca²⁺ Release TMEM16A TMEM16A (ANO1) Ca_cyto->TMEM16A Activates Cl_out Cl⁻ Efflux TMEM16A->Cl_out Depolarization Membrane Depolarization Cl_out->Depolarization Physiological_Response Physiological Response Depolarization->Physiological_Response T16Ainh This compound T16Ainh->TMEM16A Inhibits

Caption: TMEM16A activation by intracellular calcium.

Experimental Workflow for Calcium Imaging with this compound

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Cell Culture (Plate cells on glass-bottom dishes) Start->Cell_Culture Dye_Loading 2. Fluo-4 AM Loading (Incubate with Fluo-4 AM) Cell_Culture->Dye_Loading Wash_Deester 3. Wash & De-esterification (Remove excess dye and allow for hydrolysis) Dye_Loading->Wash_Deester Pre_incubation 4. Pre-incubation with this compound (Or vehicle control) Wash_Deester->Pre_incubation Baseline 5. Baseline Fluorescence Recording (Acquire images before stimulation) Pre_incubation->Baseline Stimulation 6. Agonist Stimulation (Induce calcium release) Baseline->Stimulation Post_stim_rec 7. Post-stimulation Recording (Acquire time-series images) Stimulation->Post_stim_rec Data_Analysis 8. Data Analysis (Measure fluorescence intensity changes) Post_stim_rec->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Fluo-4 AM Stock Solution (1-5 mM):

    • Dissolve Fluo-4 AM in anhydrous DMSO to make a 1-5 mM stock solution.

    • Aliquot and store at -20°C, protected from light and moisture.

Protocol 2: Calcium Imaging in Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • Adherent cells cultured on glass-bottom imaging dishes.

  • This compound stock solution (10 mM in DMSO).

  • Fluo-4 AM stock solution (1-5 mM in DMSO).

  • Physiological saline solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution).

  • Agonist to induce calcium mobilization (e.g., ATP, carbachol).

  • Vehicle control (DMSO).

  • Fluorescence microscope equipped for live-cell imaging with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm).

Procedure:

  • Cell Plating:

    • Plate cells on glass-bottom dishes at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Fluo-4 AM Loading:

    • Prepare a Fluo-4 AM loading solution by diluting the stock solution in the physiological saline to a final concentration of 1-5 µM.

    • Aspirate the culture medium from the cells and wash once with the physiological saline.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[12]

  • Washing and De-esterification:

    • Aspirate the Fluo-4 AM loading solution and wash the cells gently 2-3 times with fresh physiological saline to remove extracellular dye.

    • Add fresh physiological saline and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[12]

  • This compound Incubation:

    • Prepare working solutions of this compound (e.g., 10 µM) and a vehicle control by diluting the stock solutions in the physiological saline. Ensure the final DMSO concentration is consistent across all conditions and is typically ≤ 0.1%.

    • Aspirate the saline and add the this compound or vehicle control solution to the respective dishes.

    • Incubate for 10-20 minutes prior to imaging.

  • Calcium Imaging:

    • Place the dish on the microscope stage and allow the cells to acclimatize.

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add the agonist of choice to induce a calcium response.

    • Continue to acquire time-lapse images for several minutes to capture the full calcium transient.

Protocol 3: Data Analysis
  • Region of Interest (ROI) Selection:

    • Define ROIs around individual cells to measure the average fluorescence intensity within each cell.

  • Background Subtraction:

    • Define a background ROI in an area devoid of cells and subtract this value from the cellular ROIs at each time point.

  • Fluorescence Normalization (ΔF/F₀):

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

    • Normalize the change in fluorescence by dividing by the baseline fluorescence: ΔF/F₀ = (F - F₀) / F₀.

    • F₀ is typically calculated as the average fluorescence over the baseline recording period before agonist addition.

  • Quantification and Comparison:

    • Quantify parameters of the calcium transient, such as peak amplitude, time to peak, and duration.

    • Compare these parameters between the this compound-treated group and the vehicle control group to determine the effect of TMEM16A inhibition on the calcium signal. Statistical analysis should be performed to assess the significance of any observed differences.

Troubleshooting and Considerations

  • Low Fluo-4 Signal: Optimize loading concentration, time, and temperature. Ensure the Fluo-4 AM stock has been stored correctly to prevent degradation.

  • High Background Fluorescence: Ensure thorough washing after dye loading.

  • Cell Detachment: Use appropriate coating for the imaging dishes (e.g., poly-D-lysine, fibronectin) and handle cells gently during solution changes.

  • This compound Off-Target Effects: As this compound can inhibit VDCCs at higher concentrations, it is crucial to perform concentration-response experiments and use the lowest effective concentration.[10][11] If VDCCs are suspected to be involved in the observed calcium signals, consider using specific VDCC blockers as controls.

  • Solvent Effects: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells.

By following these protocols and considerations, researchers can effectively utilize this compound as a tool to investigate the specific roles of the TMEM16A calcium-activated chloride channel in their experimental systems.

References

T16Ainh-A01: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1] TMEM16A is a crucial protein involved in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and sensory transduction.[2] Its dysregulation has been implicated in several diseases such as cystic fibrosis, hypertension, asthma, secretory diarrhea, and cancer.[2] This makes TMEM16A an attractive therapeutic target, and this compound serves as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this channel.

These application notes provide detailed protocols for the use of this compound in two distinct HTS assays: a fluorescence-based iodide influx assay and a non-radioactive ion flux assay utilizing atomic absorption spectroscopy.

Quantitative Data

The inhibitory potency of this compound against TMEM16A has been determined in various cellular and experimental contexts. The following table summarizes the key quantitative data.

ParameterValueCell Line / SystemAssay TypeReference
IC₅₀ ~1 µMFRT cells expressing human TMEM16AFluorescence-based iodide influx[3]
IC₅₀ 1.1 µMFRT cells expressing human TMEM16AShort-circuit current measurement[3]
IC₅₀ 1.8 µMA253 salivary gland epithelial cellsNot specified[1][4]
IC₅₀ 6.35 ± 0.27 µMCHO cells stably expressing TMEM16AAAS-based Cl⁻ flux assay[5]
Selectivity Little to no inhibition of CFTR (<10% at 10 µM)FRT cells expressing CFTRFluorescence-based iodide influx[3]
Selectivity Inhibits TMEM16BNot specifiedNot specified[3]
Selectivity Inhibits voltage-dependent Ca²⁺ channels (VDCCs)A7r5 cellsElectrophysiology[6][7]
Mechanism Voltage-independent blockNot specifiedWhole-cell patch clamp[3]

Signaling Pathways

TMEM16A activation is intricately linked to intracellular calcium signaling and modulates several downstream pathways implicated in cell proliferation, migration, and inflammation.

TMEM16A_Signaling cluster_upstream Upstream Activation cluster_tmem16a TMEM16A Channel cluster_downstream Downstream Signaling Ca2+ Ca2+ TMEM16A TMEM16A Ca2+->TMEM16A Activation GPCR GPCR IP3R IP3R GPCR->IP3R Gq/PLC IP3R->Ca2+ Release from ER EGF EGF EGFR_upstream EGFR EGF->EGFR_upstream EGFR_upstream->Ca2+ via SOCE IL-4/IL-13 IL-4/IL-13 IL-4/IL-13->TMEM16A Upregulation (STAT6) LPS LPS LPS->TMEM16A Upregulation (NF-κB) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux EGFR EGFR Activation TMEM16A->EGFR Interaction NF-kB NF-κB Pathway TMEM16A->NF-kB Activation Depolarization Depolarization Cl_efflux->Depolarization Depolarization->EGFR ERK1/2 ERK1/2 Pathway EGFR->ERK1/2 Cell_Proliferation Cell Proliferation & Migration ERK1/2->Cell_Proliferation NF-kB->Cell_Proliferation T16AinhA01 This compound T16AinhA01->TMEM16A

Caption: TMEM16A signaling cascade and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Fluorescence-Based Iodide Influx HTS Assay

This protocol is adapted from a method utilizing a yellow fluorescent protein (YFP) halide sensor to detect iodide influx through TMEM16A channels.[3][8]

1. Cell Culture and Plating:

  • Use Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP halide sensor (YFP-H148Q/I152L/F46L).

  • Culture cells in a suitable medium, for example, Coon's modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the cells in 96-well or 384-well black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, wash the cell monolayers three times with a phosphate-buffered saline (PBS) solution. After the final wash, leave 50 µL of PBS in each well.

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired screening concentration (e.g., 25 µM final concentration) in PBS. Add the compound solution (e.g., 0.5 µL) to the wells and incubate for 10 minutes at room temperature.

  • Transfer the microplate to a fluorescence plate reader equipped with injectors.

  • Set the plate reader to measure YFP fluorescence (excitation ~500 nm, emission ~530 nm).

  • Initiate the reading sequence. Establish a baseline fluorescence reading for 2-5 seconds.

  • Inject an equal volume of a solution containing an iodide salt (e.g., NaI) and a TMEM16A activator (e.g., 100 µM ATP) to initiate iodide influx.

  • Continue to monitor the fluorescence quenching for at least 10-20 seconds. The rate of fluorescence quenching is proportional to the rate of iodide influx.

3. Data Analysis:

  • Calculate the initial rate of fluorescence decrease for each well.

  • Normalize the data to controls:

    • Negative control (0% inhibition): Wells treated with vehicle (DMSO) only.

    • Positive control (100% inhibition): Wells treated with a known, maximally effective concentration of a standard TMEM16A inhibitor.

  • Determine the percent inhibition for each test compound. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC₅₀.

HTS_Fluorescence_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis start Plate FRT-TMEM16A-YFP cells wash Wash cells with PBS start->wash add_compound Add this compound (or test compound) wash->add_compound incubate Incubate 10 min add_compound->incubate read_baseline Read baseline fluorescence incubate->read_baseline inject Inject Iodide + ATP read_baseline->inject read_quench Monitor fluorescence quenching inject->read_quench analyze Calculate inhibition rate Determine IC50 read_quench->analyze

Caption: Workflow for the fluorescence-based HTS assay.

Protocol 2: Atomic Absorption Spectroscopy (AAS)-Based Cl⁻ Flux HTS Assay

This non-radioactive, fluorescence-free method indirectly measures chloride efflux by quantifying the amount of silver ions (Ag⁺) remaining in the supernatant after precipitation with Cl⁻.[2][5]

1. Cell Culture and Plating:

  • Use Chinese Hamster Ovary (CHO) cells stably expressing TMEM16A.

  • Culture the cells in a suitable medium and plate in 96-well microplates to achieve a confluent monolayer for the assay.

2. Assay Procedure:

  • Loading Step: Incubate the cells for 12 minutes at 37°C in a high-K⁺, high-Cl⁻ buffer containing the test compounds (including this compound) and a Ca²⁺ ionophore such as ionomycin.

  • Wash Step: Wash the cells with a low-K⁺, Cl⁻-free, and Ca²⁺-free buffer to remove extracellular Cl⁻ and test compounds.

  • Efflux Step: Activate TMEM16A by incubating the cells for 12 minutes at 37°C in a high-K⁺, Cl⁻-free buffer containing ionomycin (e.g., 10 µM). This will induce Cl⁻ efflux from the cells.

  • Precipitation and Measurement:

    • Collect the supernatant from each well.

    • Add a known concentration of a silver salt (e.g., silver nitrate) to the supernatant to precipitate the effluxed Cl⁻ as silver chloride (AgCl).

    • Centrifuge the samples to pellet the AgCl precipitate.

    • Measure the concentration of the remaining, unprecipitated Ag⁺ in the supernatant using an ion channel reader system based on atomic absorption spectroscopy.[5]

3. Data Analysis:

  • The amount of Cl⁻ efflux is inversely proportional to the measured concentration of excess Ag⁺.

  • Calculate the percentage of inhibition of Cl⁻ efflux for each compound relative to vehicle-treated controls.

  • For dose-response analysis, plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀.

HTS_AAS_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_readout Measurement cluster_analysis Data Analysis start CHO-TMEM16A cells in 96-well plate load 1. Load: High K+/Cl- buffer + Compound + Ionomycin (12 min) start->load wash 2. Wash: Low K+/Cl--free buffer load->wash efflux 3. Efflux: High K+/Cl--free buffer + Ionomycin (12 min) wash->efflux collect 4. Collect supernatant efflux->collect precipitate 5. Add Ag+ to precipitate Cl- collect->precipitate measure 6. Measure excess Ag+ by AAS precipitate->measure analyze Calculate Cl- efflux inhibition Determine IC50 measure->analyze

Caption: Workflow for the AAS-based chloride efflux HTS assay.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of TMEM16A function and for the discovery of novel modulators of this channel. The provided protocols for fluorescence-based and AAS-based HTS assays offer robust and reliable methods for screening large compound libraries. Researchers should consider the potential for off-target effects, particularly on voltage-dependent calcium channels at higher concentrations, and incorporate appropriate counterscreens in their drug discovery campaigns.[6][7]

References

Application Notes and Protocols for Electrophysiology Recording with T16Ainh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] TMEM16A plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] Its dysregulation has been implicated in several diseases, making it a significant target for drug development. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate the function and pharmacology of TMEM16A.

Mechanism of Action

This compound is an aminophenylthiazole compound that effectively blocks TMEM16A-mediated chloride currents.[2] It exhibits a voltage-independent blocking mechanism, inhibiting the channel at all voltages.[2][6] While highly potent for TMEM16A, researchers should be aware that at higher concentrations, this compound may exhibit off-target effects, including inhibition of voltage-dependent calcium channels (VDCCs).[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: Inhibitory Potency of this compound on TMEM16A

ParameterValueCell Type/Assay ConditionReference
IC50~1 µMTMEM16A-mediated chloride currents[2]
IC501.1 µMShort-circuit current in TMEM16A-expressing FRT cells[6]
IC501.5 µMWhole-cell patch clamp on HEK293 cells expressing human TMEM16A[9]
IC501.8 µMCell-free assay[1]

Table 2: Effects of this compound on Cellular Functions

Cellular ProcessEffectConcentrationCell TypeReference
Cell ProliferationSignificant repression10 µMCardiac Fibroblasts[10]
Cell MigrationSignificant inhibition10 µMCardiac Fibroblasts[10]
Collagen SecretionSignificant repressionNot SpecifiedCardiac Fibroblasts[10]
Intracellular Cl-Decreased in the nucleus10 µMCardiac Fibroblasts[10]
Cell ViabilityMinimal effectNot SpecifiedColon cancer cells[10]

Signaling Pathways Involving TMEM16A

TMEM16A is integrated into various signaling pathways that control key cellular functions.[3][11] Understanding these pathways is crucial for interpreting the effects of this compound.

TMEM16A_Signaling cluster_upstream Upstream Activators cluster_tmem16a TMEM16A Channel cluster_downstream Downstream Signaling & Cellular Responses Ca2+ Ca2+ TMEM16A TMEM16A (ANO1) Ca2+->TMEM16A Activates GPCR GPCRs (e.g., Purinergic) PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3R IP3->IP3R Activates IP3R->Ca2+ Releases from ER ER Endoplasmic Reticulum Mechanical_Stress Mechanical Stress (e.g., Swelling, Shear) Mechanical_Stress->Ca2+ Increases [Ca2+]i Heat Heat (>44°C) Heat->TMEM16A Directly Activates Depolarization Membrane Depolarization TMEM16A->Depolarization Cl- Efflux EGFR_path EGFR Signaling TMEM16A->EGFR_path Activates MAPK_path MAPK/ERK Pathway TMEM16A->MAPK_path Activates NFkB_path NF-κB Signaling TMEM16A->NFkB_path Activates Secretion Fluid/Mucus Secretion TMEM16A->Secretion Depolarization->EGFR_path Modulates EGFR_path->MAPK_path Activates Cell_Proliferation Cell Proliferation MAPK_path->Cell_Proliferation Cell_Migration Cell Migration MAPK_path->Cell_Migration NFkB_path->Cell_Proliferation T16Ainh This compound T16Ainh->TMEM16A Inhibits

Caption: TMEM16A signaling pathway and point of inhibition by this compound.

Experimental Protocols

Cell Culture and Transfection

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for exogenous expression of TMEM16A. Other suitable cell lines include Fischer Rat Thyroid (FRT) cells or cell lines endogenously expressing TMEM16A.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for exogenous expression):

    • Plate cells to be 70-90% confluent on the day of transfection.

    • Transfect cells with a plasmid encoding human TMEM16A using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[6]

    • For selection of stably transfected cells, include an appropriate antibiotic in the culture medium (e.g., G418).

    • It is recommended to co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells for electrophysiological recording.

    • Allow 24-48 hours for transient expression before proceeding with experiments.

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO (e.g., 83 mg/mL).[1]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Aliquot to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure TMEM16A currents.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 CsCl (or NMDG-Cl to block cation currents), 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 250-275 nM to activate TMEM16A).[6][12] Adjust pH to 7.2 with CsOH. Calculate the required CaCl2 concentration using a calcium concentration calculator program.

  • Recording Equipment:

    • Inverted microscope with DIC optics and fluorescence for identifying transfected cells.

    • Patch-clamp amplifier (e.g., Axopatch 200B).

    • Data acquisition system (e.g., Digidata, pCLAMP software).

    • Micromanipulator.

    • Perfusion system for solution exchange.

  • Procedure:

    • Plate cells on glass coverslips suitable for microscopy and recording.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Identify a transfected cell (e.g., by GFP fluorescence).

    • Pull glass microelectrodes with a resistance of 3-8 MΩ when filled with the intracellular solution.[5]

    • Approach the cell with the microelectrode and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -60 mV.[13]

    • Apply voltage steps from -100 mV to +140 mV in 20 mV increments for 500 ms to elicit TMEM16A currents.[13]

    • Return to a repolarizing potential (e.g., -100 mV) to record tail currents.[13]

  • Application of this compound:

    • Record baseline TMEM16A currents in the absence of the inhibitor.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the inhibitor to take effect (typically a few minutes).

    • Record TMEM16A currents in the presence of the inhibitor using the same voltage protocol.

    • To determine concentration-response curves, apply cumulative concentrations of this compound.[12]

Data Analysis
  • Measure the peak current amplitude at each voltage step.

  • Plot the current-voltage (I-V) relationship before and after the application of this compound.

  • Calculate the percentage of inhibition at each concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC50 value.

  • Analyze the kinetics of current activation and deactivation if relevant.

Experimental Workflow Diagram

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection with TMEM16A Patch_Pipette Pull & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare Recording Solutions (Intra- & Extracellular) Solution_Prep->Patch_Pipette Inhibitor_Prep Prepare this compound Stock & Working Solutions Apply_Inhibitor Apply this compound via Perfusion Inhibitor_Prep->Apply_Inhibitor Cell_Patch Obtain Giga-seal & Achieve Whole-Cell Configuration Patch_Pipette->Cell_Patch Baseline_Record Record Baseline TMEM16A Currents Cell_Patch->Baseline_Record Baseline_Record->Apply_Inhibitor Inhibitor_Record Record TMEM16A Currents in Presence of Inhibitor Apply_Inhibitor->Inhibitor_Record Washout Washout (Optional) Inhibitor_Record->Washout Measure_Current Measure Current Amplitudes & Kinetics Inhibitor_Record->Measure_Current Plot_IV Plot I-V Curves Measure_Current->Plot_IV Calc_Inhibition Calculate % Inhibition Plot_IV->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for an electrophysiology experiment using this compound.

References

Troubleshooting & Optimization

T16Ainh-A01 off-target effects on calcium channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing T16Ainh-A01. The information addresses potential off-target effects on calcium channels, helping you interpret your experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is primarily known as a potent and selective inhibitor of the calcium-activated chloride channel (CaCC), specifically the transmembrane protein 16A (TMEM16A or Anoctamin 1).[1][2] Its inhibitory concentration (IC50) for TMEM16A is approximately 1.8 µM.[1]

Q2: I'm observing effects that cannot be explained by CaCC inhibition alone. What could be the cause?

It is well-documented that this compound has significant off-target effects, most notably the inhibition of voltage-dependent L-type calcium channels (VDCCs).[3][4][5][6] This can lead to physiological responses, such as vasorelaxation, that are independent of its action on CaCCs.[3][6][7] Therefore, it is crucial to consider these off-target effects when interpreting your data.

Q3: At what concentrations are off-target effects on L-type calcium channels observed?

This compound inhibits L-type calcium channels in a concentration-dependent manner.[3][6] Significant inhibition of L-type Ca2+ currents has been reported in A7r5 cells with a logIC50 of -7.30 ± 0.15, which corresponds to an IC50 in the sub-micromolar to low micromolar range.[3]

Q4: Does this compound affect intracellular calcium levels?

The effect of this compound on intracellular calcium ([Ca2+]i) appears to be cell-type dependent. Some studies on cardiac fibroblasts have reported minimal effects on [Ca2+]i.[8][9] However, in rodent resistance arteries, this compound has been shown to lower intracellular calcium levels, likely as a consequence of its inhibitory effect on L-type calcium channels.[3]

Q5: Is the inhibitory effect of this compound on calcium channels voltage-dependent?

The inhibitory action of this compound on L-type calcium channels in A7r5 cells has been characterized as concentration-dependent.[3] One study suggested a voltage-dependent mode of action on its primary target, TMEM16A, with higher affinity under depolarized conditions.[3] However, another study indicated a voltage-independent block of TMEM16A.[10] Further investigation is needed to fully elucidate the voltage dependency of its off-target effects.

Troubleshooting Guides

Problem: My results are inconsistent or suggest off-target effects.

  • Possible Cause: Inhibition of L-type calcium channels by this compound.

  • Troubleshooting Steps:

    • Confirm L-type Calcium Channel Inhibition: Use a known L-type calcium channel blocker (e.g., nifedipine, verapamil) as a positive control in your experimental setup. If this compound elicits similar effects, it is likely acting on these channels.

    • Concentration-Response Curve: Perform a concentration-response experiment for this compound. If the observed effect is dose-dependent, it can help in determining the potency of the off-target effect in your system.

    • Use an Alternative CaCC Inhibitor: Consider using other CaCC inhibitors with potentially different off-target profiles, such as CaCCinh-A01, but be aware that they may also have their own off-target effects.[3]

    • Chloride-Free Conditions: To isolate the effects of CaCC inhibition, experiments can be performed in chloride-free solutions. If the effect of this compound persists, it is not mediated by TMEM16A.[3]

Problem: I am seeing changes in intracellular calcium signaling.

  • Possible Cause: Direct or indirect effects of this compound on calcium homeostasis.

  • Troubleshooting Steps:

    • Direct Calcium Imaging: Perform calcium imaging experiments using fluorescent indicators like Fluo-4 AM to directly measure changes in intracellular calcium concentration upon application of this compound.[8]

    • Control for Vehicle Effects: Ensure that the solvent for this compound (e.g., DMSO) does not affect intracellular calcium levels at the concentrations used.[1]

    • Isolate Calcium Source: Use pharmacological tools to dissect the source of any calcium changes. For example, use thapsigargin to deplete endoplasmic reticulum calcium stores and assess the role of store-operated calcium entry.

Data Presentation

Table 1: Summary of this compound Effects on Ion Channels

TargetActionCell Type/SystemIC50 / Effective ConcentrationCitation(s)
TMEM16A (CaCC) InhibitionCell-free assay, FRT cells~1.1-1.8 µM[1][10]
L-type Ca2+ Channels (VDCC) InhibitionA7r5 cells, Rodent resistance arterieslogIC50 = -7.30 ± 0.15[3]
TMEM16B InhibitionFRT cellsNot specified[10]

Experimental Protocols

1. Patch-Clamp Electrophysiology for Measuring L-type Ca2+ Currents

This protocol is adapted from studies on A7r5 cells.[3]

  • Cell Preparation: Culture A7r5 cells to 60-80% confluency. Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and re-plate on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, 0.2 TTX. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to isolate calcium channel currents).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Obtain whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -50 mV.

    • Apply depolarizing voltage steps from -80 mV to +50 mV in 10 mV increments to elicit inward barium currents (IBa).

    • Establish a stable baseline recording.

    • Perfuse the cells with the desired concentration of this compound and repeat the voltage-step protocol.

    • As a positive control, apply a known L-type calcium channel blocker like nifedipine (10 µM) at the end of the experiment to confirm the identity of the recorded currents.[3]

2. Calcium Imaging using Fluo-4 AM

This protocol is based on methods used in cardiac fibroblasts.[8]

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to desired confluency.

  • Dye Loading:

    • Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

    • Dilute Fluo-4 AM in a suitable buffer (e.g., HEPES-buffered saline) to a final concentration of 2.5 µM.

    • Wash cells three times with the buffer.

    • Incubate cells with the Fluo-4 AM solution for 45 minutes at 37°C.

    • Wash cells three times with the buffer to remove excess dye.

    • Allow for an additional 20 minutes for de-esterification of the dye.

  • Imaging:

    • Mount the dish/coverslip on an inverted fluorescence microscope equipped for live-cell imaging.

    • Excite Fluo-4 at ~488 nm and measure emission at ~520 nm.

    • Establish a baseline fluorescence reading.

    • Apply this compound or a control vehicle and record the change in fluorescence intensity over time.

    • At the end of the experiment, you can add a calcium ionophore like ionomycin as a positive control to elicit a maximal calcium response.

Mandatory Visualizations

T16Ainh_A01_Signaling_Pathway T16Ainh_A01 This compound TMEM16A TMEM16A (CaCC) (Primary Target) T16Ainh_A01->TMEM16A Inhibits VDCC L-type Ca2+ Channel (Off-Target) T16Ainh_A01->VDCC Inhibits Cl_efflux Decreased Cl- Efflux TMEM16A->Cl_efflux Leads to Physiological_Response Observed Physiological Response Cl_efflux->Physiological_Response Ca_influx Decreased Ca2+ Influx VDCC->Ca_influx Leads to Ca_influx->Physiological_Response

Caption: this compound signaling pathways.

Electrophysiology_Workflow start Start: Prepare A7r5 Cells patch Obtain Whole-Cell Patch-Clamp Configuration start->patch hold Set Holding Potential (-50 mV) patch->hold protocol Apply Voltage-Step Protocol (-80 to +50 mV) hold->protocol baseline Record Baseline IBa Current protocol->baseline record_A01 Record IBa in Presence of this compound protocol->record_A01 record_nif Record IBa in Presence of Nifedipine protocol->record_nif apply_A01 Apply this compound baseline->apply_A01 apply_A01->protocol Repeat Protocol apply_nif Apply Nifedipine (Positive Control) record_A01->apply_nif apply_nif->protocol Repeat Protocol analyze Analyze Data record_nif->analyze

Caption: Electrophysiology experimental workflow.

Logical_Troubleshooting start Inconsistent/Unexpected Results with this compound chloride_free Perform experiment in chloride-free solution start->chloride_free effect_persists Does the effect persist? chloride_free->effect_persists off_target Conclusion: Off-target effect (likely on Ca2+ channels) effect_persists->off_target Yes on_target Conclusion: Effect is at least partially due to CaCC inhibition effect_persists->on_target No vdcc_blocker Use a specific L-type Ca2+ channel blocker (e.g., nifedipine) off_target->vdcc_blocker similar_effect Is the effect similar to This compound? vdcc_blocker->similar_effect confirm_off_target Conclusion: Off-target effect on L-type Ca2+ channels is confirmed similar_effect->confirm_off_target Yes other_off_target Consider other off-target effects similar_effect->other_off_target No

Caption: Troubleshooting logical workflow.

References

Optimizing T16Ainh-A01 concentration to avoid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with T16Ainh-A01. Our goal is to help you optimize its concentration in your experiments to achieve desired inhibitory effects on TMEM16A while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) involved in various physiological processes. This compound blocks the chloride currents mediated by TMEM16A with an IC50 value of approximately 1 to 1.8 μM.[1]

Q2: At what concentration is this compound effective?

The effective concentration of this compound is cell-type dependent. For potent inhibition of TMEM16A-mediated currents, a concentration of 1-10 µM is commonly used.[2] For instance, 10 µM this compound has been shown to strongly inhibit TMEM16A-mediated iodide influx and completely block CaCC conductance in salivary gland cells.[3]

Q3: What is the recommended concentration range to avoid toxicity?

Several studies indicate that this compound has a minimal effect on cell viability, even at concentrations up to 30-50 µM in some cancer cell lines.[4][5] However, off-target effects have been reported at concentrations around 10 µM, particularly on voltage-dependent calcium channels (VDCCs).[6][7] Therefore, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that balances efficacy and minimal toxicity.

Q4: What are the known off-target effects of this compound?

At concentrations around 10 µM, this compound has been shown to inhibit voltage-dependent calcium channels (VDCCs) in A7r5 cells in a concentration-dependent manner.[6][7] This can lead to vasorelaxation in rodent resistance arteries, a chloride-independent effect.[6][7] Researchers should be aware of these potential off-target effects, especially when working with excitable cells or tissues where calcium signaling is critical.

Troubleshooting Guide

Issue 1: I am observing unexpected cell death in my experiments.

  • Possible Cause 1: High Concentration. Although generally exhibiting low cytotoxicity, very high concentrations of this compound could be toxic to sensitive cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type. Start with a range from 1 µM to 30 µM.

  • Possible Cause 2: Off-Target Effects. Inhibition of VDCCs or other unforeseen off-target effects at higher concentrations might be inducing apoptosis or necrosis.

    • Solution: If your experimental system is sensitive to changes in calcium signaling, consider using a lower concentration of this compound (e.g., 1-5 µM) or a different TMEM16A inhibitor with a distinct pharmacological profile.

  • Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you run a vehicle control (medium with the same concentration of DMSO without this compound).

Issue 2: My results are inconsistent across experiments.

  • Possible Cause 1: Compound Stability. Improper storage of this compound can lead to its degradation.

    • Solution: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Passage Number. The expression of TMEM16A and the sensitivity to this compound can vary with cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all your experiments.

  • Possible Cause 3: Variability in Experimental Conditions. Minor variations in incubation time, cell density, or reagent concentrations can lead to inconsistent results.

    • Solution: Standardize your experimental protocols meticulously, including cell seeding density, treatment duration, and reagent preparation.

Data on this compound Concentration and Cell Viability

The following table summarizes the observed effects of different this compound concentrations on cell viability in various cell lines.

Cell LineConcentration (µM)Incubation TimeEffect on ViabilityCitation
PC-3 (Prostate Cancer)3072 hLittle inhibitory effect[4]
HCT116 (Colorectal Cancer)3072 hLittle inhibitory effect[4]
HT-29 (Colorectal Cancer)3072 hLittle inhibitory effect[4]
SW480 (Colorectal Cancer)5024 hNo significant effect[5]
SW620 (Colorectal Cancer)5024 hNo significant effect[5]
Cardiac Fibroblasts1048 hSignificant inhibition of proliferation[3]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

2. Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Materials:

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium (low serum to reduce background)

    • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and controls (vehicle, no treatment, and maximum LDH release control).

    • Incubate for the desired duration.

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Follow the LDH assay kit protocol to mix the supernatant with the reaction mixture.

    • Incubate as per the kit's instructions to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Signaling_Pathway cluster_TMEM16A TMEM16A (ANO1) Signaling TMEM16A TMEM16A (ANO1) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux MAPK_ERK MAPK/ERK Pathway TMEM16A->MAPK_ERK Activates Ca2_influx ↑ [Ca²⁺]i Ca2_influx->TMEM16A Activates Depolarization Membrane Depolarization Cl_efflux->Depolarization Proliferation Cell Proliferation & Migration MAPK_ERK->Proliferation T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits

Caption: this compound inhibits TMEM16A, blocking downstream signaling.

Experimental_Workflow cluster_workflow Cytotoxicity Assessment Workflow start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (MTT or LDH) incubation->assay data_analysis Measure Absorbance & Analyze Data assay->data_analysis end Determine Optimal Concentration data_analysis->end

Caption: Workflow for determining the optimal this compound concentration.

References

T16Ainh-A01 Stability and Degradation in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of T16Ainh-A01 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For solid powder, storage at -20°C for up to three years is recommended.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), have varying storage recommendations. For long-term storage, aliquoting and freezing at -80°C is advised for periods ranging from six months to a year.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2] It is highly recommended to avoid repeated freeze-thaw cycles to prevent degradation.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in DMSO at concentrations as high as 83-100 mg/mL.[1][3][4] However, it is considered insoluble in water and ethanol.[1] For aqueous buffers in cell-based assays, the final DMSO concentration should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.

Q3: How should I prepare this compound for in vivo studies?

A3: For in vivo administration, this compound can be formulated as a suspension or a clear solution. It is critical that these formulations are prepared freshly and used immediately for optimal results.[1] Common formulation protocols involve initially dissolving this compound in a small amount of DMSO and then further diluting with a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.[1] Physical methods like vortexing, sonication, or gentle warming can aid in dissolution.[1]

Q4: What is the known stability of this compound in aqueous solution?

A4: There is limited published data on the quantitative stability (e.g., half-life) of this compound in aqueous solutions at different pH values and temperatures. Given its molecular structure, which includes amide and thioether linkages, the compound may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Researchers should empirically determine the stability of this compound under their specific experimental conditions.

Q5: Does this compound cause the degradation of its target protein, ANO1?

A5: No. While another ANO1 inhibitor, CaCCinh-A01, has been shown to promote the proteasomal degradation of the ANO1 protein, studies indicate that this compound does not share this mechanism of action.[5][6] this compound acts as a direct inhibitor of the ANO1 channel's activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Degradation of this compound stock solution.Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions from a recently thawed aliquot for each experiment. Consider assessing the purity of the stock solution via HPLC if it has been stored for an extended period.
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous media.Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, while remaining compatible with the experimental system. Prepare working solutions at the final concentration immediately before use. Gentle warming or sonication may temporarily aid dissolution.
Loss of inhibitory activity over time in an experiment Degradation of this compound in the experimental buffer.The stability of this compound in your specific buffer and at your experimental temperature is likely limited. For long-term experiments, consider replenishing the compound at regular intervals. It is advisable to perform a preliminary stability study under your experimental conditions.
Unexpected biological effects Off-target effects of this compound.Be aware that at higher concentrations, this compound has been reported to have off-target effects, such as the inhibition of voltage-dependent calcium channels.[6] Use the lowest effective concentration of this compound and include appropriate controls to validate that the observed effects are due to the inhibition of ANO1.

Summary of Quantitative Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Solid Powder-20°C3 years[1]
Stock Solution in DMSO-80°C6 months - 1 year[1][2]
Stock Solution in DMSO-20°C1 month[1][2]
Reconstituted Solution-20°CUp to 3 months[3]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO≥ 83 mg/mL[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the degradation pathways of this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Control Samples: Maintain an aliquot of the stock solution at -20°C and another at room temperature, protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control samples. Identify and quantify any degradation products. Calculate the percentage of degradation of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To develop a specific, accurate, and precise HPLC method for the quantification of this compound and its degradation products.

Procedure:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Analyze a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradation products.

  • Optimization of Chromatographic Conditions:

    • Gradient: Adjust the gradient profile (slope and duration) to achieve optimal separation of all peaks.

    • Mobile Phase pH: Vary the pH of the aqueous phase to improve the resolution of ionizable compounds.

    • Organic Modifier: Compare the selectivity of acetonitrile and methanol.

    • Column Temperature: Adjust the column temperature (e.g., between 25-40°C) to improve peak shape and resolution.

    • Flow Rate: Optimize the flow rate for efficient separation within a reasonable run time.

  • Detection Wavelength: Use a PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products.

  • Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (e.g., 1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Guidelines) stock->photo control Control (-20°C, RT) stock->control hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway agonist Agonist (e.g., ATP, EGF) receptor GPCR / RTK agonist->receptor ca_increase ↑ Intracellular Ca²⁺ receptor->ca_increase ano1 ANO1 (TMEM16A) Channel ca_increase->ano1 Activates cl_efflux Cl⁻ Efflux ano1->cl_efflux depolarization Membrane Depolarization cl_efflux->depolarization downstream Downstream Signaling (e.g., MAPK/AKT pathways) depolarization->downstream t16ainh This compound t16ainh->ano1 Inhibits

Caption: Simplified signaling pathway of ANO1 (TMEM16A) inhibition by this compound.

References

Technical Support Center: T16Ainh-A01 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T16Ainh-A01 in patch clamp experiments to study the TMEM16A calcium-activated chloride channel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during patch clamp recordings involving this compound.

FAQs - this compound Compound Handling and Application

Question: What is the recommended solvent and storage condition for this compound?

Answer: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.[2]

Question: I am not seeing the expected inhibition of TMEM16A currents after applying this compound. What could be the reason?

Answer: There are several potential reasons for a lack of inhibition:

  • Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for TMEM16A is approximately 1.1 µM to 1.8 µM.[2] A concentration of 10 µM is often used to achieve complete blockage in sensitive cell types like salivary gland cells.[3]

  • Cell Type Variability: The inhibitory effect of this compound can be cell-type dependent. In some cells, like certain airway and intestinal epithelial cells, it may only block a transient component of the total calcium-activated chloride current, leading to poor overall inhibition.[1]

  • Compound Stability: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.

  • Application Method: For whole-cell recordings, ensure the drug is adequately perfused into the bath and has had enough time to reach the cell.

Question: I am observing off-target effects. Is this expected with this compound?

Answer: Yes, off-target effects have been reported for this compound, particularly at higher concentrations. It has been shown to inhibit voltage-dependent L-type calcium channels (VDCCs) in a concentration-dependent manner.[4][5] This can lead to unintended consequences in your recordings, such as a reduction in calcium influx that could indirectly affect TMEM16A activity. It is crucial to perform control experiments to dissect the direct inhibitory effects on TMEM16A from potential off-target effects.

FAQs - Patch Clamp Recording Issues

Question: My patch clamp recordings are very noisy. How can I reduce the noise?

Answer: High noise is a common issue in patch clamp electrophysiology. Here are some steps to troubleshoot:

  • Grounding: Ensure all equipment in your rig is properly grounded to a single point to avoid ground loops.[6] This includes the microscope, manipulators, and perfusion system.

  • Shielding: Use a Faraday cage to shield your setup from external electrical noise from sources like computers, monitors, and room lights.[7]

  • Pipette Holder and Pipette: A dirty or faulty pipette holder can be a significant source of noise. Clean it regularly. The seal between the pipette and the cell is critical; a tight gigaohm seal is essential for low-noise recordings.[7]

  • Perfusion System: The perfusion system can introduce noise. Ensure tubing is secure and the flow is smooth. In some cases, temporarily stopping the perfusion during recording can help identify it as a noise source.[7]

  • Filtering: Adjust the filter settings on your amplifier. For example, changing a Bessel filter from 10kHz to 2.2kHz can significantly reduce noise.

Question: I'm having trouble compensating for series resistance (Rs). Why is this important and what can I do?

Answer: Series resistance (Rs) is the resistance between your recording electrode and the cell interior. High Rs can distort your recordings of rapid ionic currents and lead to errors in voltage clamp.[8][9][10]

  • Why it's important: A high Rs can act as a low-pass filter, slowing down the recorded currents.[11] It also causes a voltage error across the pipette tip, meaning the actual membrane potential is different from the command potential set by the amplifier.[10]

  • Compensation: Most patch clamp amplifiers have a circuit to compensate for Rs.[11] The goal is to add a voltage signal to the command potential that is proportional to the current, effectively canceling out the voltage drop across the series resistance. It is typically recommended to compensate for 80-90% of the measured Rs.[10] Be aware that overcompensation can lead to oscillations and instability.[12]

Question: My giga-seal is unstable, or I am losing my whole-cell configuration frequently. What are some possible causes?

Answer: A stable seal and whole-cell configuration are crucial for successful recordings. Instability can arise from several factors:

  • Cell Health: Unhealthy cells are a primary reason for unstable recordings. Ensure your cells are in optimal condition before patching.

  • Pipette Quality: The shape and cleanliness of your pipette tip are critical. A smooth, fire-polished tip of the appropriate resistance (typically 3-7 MΩ) is recommended.[13] Debris on the pipette tip can prevent a good seal.[14]

  • Mechanical Stability: Vibrations in the setup can disrupt the seal. Ensure your anti-vibration table is functioning correctly and there are no sources of mechanical drift, such as pulling on cables or tubing.[14]

  • Pressure Control: Precise control of pressure is key for forming a seal and breaking into the whole-cell configuration without damaging the cell.[14]

Quantitative Data

Table 1: this compound Inhibitory Concentrations

TargetIC50Cell TypeReference
TMEM16A~1.1 µMFRT cells expressing TMEM16A[1]
TMEM16A1.5 µMHEK293 cells expressing TMEM16A[12]
TMEM16A1.8 µMA253 salivary gland epithelial cells
L-type Ca2+ ChannelsInhibition observed at 1 µMA7r5 cells[4]

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of TMEM16A Currents and Inhibition by this compound

This protocol is adapted for recording TMEM16A currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.

1. Solutions:

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. To activate TMEM16A, the free Ca2+ concentration can be adjusted by adding calculated amounts of CaCl2.[1][15]

  • Extracellular (Bath) Solution (in mM): 140 N-methyl-d-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4.

2. Cell Preparation:

  • Plate cells expressing TMEM16A onto glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

3. Pipette Preparation:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[8][15]

  • Fire-polish the pipette tips to ensure a smooth surface for sealing.

4. Recording Procedure:

  • Approach a target cell with the recording pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • After achieving a stable giga-seal, apply a brief, stronger suction pulse to rupture the membrane patch and establish the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for a few minutes before starting the voltage-clamp protocol.

5. Voltage-Clamp Protocol:

  • Hold the cell at a holding potential of 0 mV.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Record the resulting currents. TMEM16A currents typically show outward rectification at low intracellular Ca2+ concentrations and become more linear at higher concentrations.[15]

6. Application of this compound:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the desired final concentration in the extracellular solution immediately before use.

  • After recording baseline TMEM16A currents, perfuse the bath with the this compound-containing solution.

  • Allow sufficient time for the drug to take effect (e.g., 5 minutes) before repeating the voltage-clamp protocol to measure the inhibited currents.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture & Coverslip Plating approach Approach Cell & Form Giga-seal cell_prep->approach sol_prep Prepare Intra/Extra- cellular Solutions sol_prep->approach pip_prep Pull & Fire-polish Micropipettes pip_prep->approach whole_cell Establish Whole-cell Configuration approach->whole_cell baseline Record Baseline TMEM16A Currents (Voltage-step protocol) whole_cell->baseline drug_app Apply this compound baseline->drug_app inhib_rec Record Inhibited TMEM16A Currents drug_app->inhib_rec data_analysis Data Analysis (I-V curves, % inhibition) inhib_rec->data_analysis signaling_pathway GPCR GPCR Agonist (e.g., ATP) PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release TMEM16A TMEM16A (ANO1) Ca_release->TMEM16A activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization T16Ainh This compound T16Ainh->TMEM16A inhibits

References

Non-specific binding of T16Ainh-A01 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T16Ainh-A01. The information addresses common issues related to potential non-specific binding and off-target effects observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an aminophenylthiazole compound that acts as a potent inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1).[1] TMEM16A functions as a calcium-activated chloride channel (CaCC).[1][2] this compound blocks the chloride currents mediated by TMEM16A in a voltage-independent manner.[1][3]

Q2: I'm observing effects in my assay that don't seem to be related to TMEM16A inhibition. Is this common?

Yes, several studies have reported off-target or non-specific effects of this compound, particularly at concentrations commonly used for TMEM16A inhibition. These effects can be cell-type and tissue-dependent.[4][5][6] Therefore, it is crucial to include appropriate controls to verify that the observed effects are specifically due to TMEM16A inhibition.

Q3: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is the inhibition of voltage-dependent calcium channels (VDCCs).[4][6] This can lead to a reduction in intracellular calcium concentration ([Ca2+]i) and subsequent physiological responses, such as vasorelaxation, that are independent of its action on TMEM16A.[4][6] Some studies have also noted that this compound's effects on vascular tone persist even when the chloride gradient is abolished, further indicating a mechanism independent of CaCC inhibition.[4][6]

Q4: My results with this compound are different from another TMEM16A inhibitor, CaCCinh-A01. Why might this be?

While both are TMEM16A inhibitors, they can have different off-target effects and mechanisms of action. For instance, CaCCinh-A01 has been shown to reduce TMEM16A protein expression through proteasomal degradation, an effect not observed with this compound.[7][8] Additionally, their effects on cell proliferation and other cellular functions can differ, likely due to their distinct off-target profiles.[7][8]

Troubleshooting Guides

Problem 1: Unexpected changes in intracellular calcium levels upon this compound application.

  • Possible Cause: Inhibition of voltage-dependent calcium channels (VDCCs) by this compound.[4][6]

  • Troubleshooting Steps:

    • Verify VDCC Inhibition: Perform whole-cell patch-clamp experiments to directly measure VDCC currents (e.g., using barium as the charge carrier) in the presence and absence of this compound.[4]

    • Use a Specific VDCC Blocker: As a control, compare the effects of this compound to a known VDCC blocker (e.g., verapamil) in your experimental system.

    • Lower this compound Concentration: Titrate this compound to the lowest effective concentration for TMEM16A inhibition in your specific assay to minimize off-target effects on VDCCs.

Problem 2: Observed physiological effect (e.g., vasorelaxation) is independent of the chloride gradient.

  • Possible Cause: The effect is likely mediated by an off-target mechanism, such as VDCC inhibition, rather than TMEM16A-dependent chloride channel blockade.[4][6]

  • Troubleshooting Steps:

    • Chloride Substitution Experiment: Repeat the experiment in a chloride-free external solution (e.g., by substituting chloride with an impermeant anion like aspartate).[4] If the effect of this compound persists, it is not mediated by TMEM16A.

    • Measure Membrane Potential: Use microelectrodes to measure changes in membrane potential. This compound has been shown to cause hyperpolarization in some vascular smooth muscle cells, which is consistent with VDCC inhibition.[4]

Problem 3: Discrepancy in results between this compound and TMEM16A knockdown (e.g., using siRNA).

  • Possible Cause: this compound may have off-target effects that are not present in the knockdown model, leading to different phenotypic outcomes.

  • Troubleshooting Steps:

    • Confirm Knockdown Efficiency: Ensure that your TMEM16A knockdown is efficient at the protein level using techniques like Western blotting or qPCR.

    • Rescue Experiment: In the knockdown cells, re-introduce a siRNA-resistant form of TMEM16A. If the original phenotype is restored, it confirms the specificity of the knockdown.

    • Cross-Validate with Other Inhibitors: Use other structurally different TMEM16A inhibitors to see if they replicate the effects of this compound or the knockdown phenotype.

Data Presentation

Table 1: Inhibitory Concentrations of this compound

TargetIC50Cell/Assay TypeReference
TMEM16A (human)~1 µMFRT cells expressing human TMEM16A[1][8]
TMEM16A1.1 µMFRT cells[3]
TMEM16A1.8 µMCell-free assay[2]

Table 2: Summary of Known Off-Target Effects of this compound

Off-Target EffectExperimental ModelObservationReference
Inhibition of Voltage-Dependent Calcium Channels (VDCCs)A7r5 cells (vascular smooth muscle cell line)Concentration-dependent inhibition of L-type Ca2+ currents.[4][6]
Chloride-Independent VasorelaxationIsolated rodent resistance arteriesEquivalent vasorelaxation in the presence and absence of extracellular chloride.[4][6]
Membrane HyperpolarizationVascular smooth muscle cellsReversal of noradrenaline-induced depolarization.[4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Measurement of VDCC Currents

  • Cell Preparation: Culture A7r5 vascular smooth muscle cells on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Intracellular): Contains (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Bath Solution (Extracellular): Contains (in mM): 130 BaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with Ba(OH)2. Barium (Ba2+) is used as the charge carrier to isolate VDCC currents.

  • Voltage Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit inward Ba2+ currents.

  • Data Acquisition: Record the peak inward current at each voltage step before and after the application of this compound at various concentrations.

  • Analysis: Construct current-voltage (I-V) relationship curves to determine the effect of this compound on VDCC activity.

Protocol 2: Arterial Tension Measurement in a Myograph (Chloride-Substitution Experiment)

  • Tissue Preparation: Isolate rodent mesenteric resistance arteries and mount them in a wire myograph.

  • Solutions:

    • Normal PSS (Physiological Salt Solution): Containing standard physiological concentrations of ions, including Cl-.

    • Chloride-Free PSS: Replace NaCl, KCl, CaCl2, and MgCl2 with their respective aspartate salts (e.g., sodium aspartate, potassium aspartate).

  • Experimental Procedure: a. Equilibrate the arteries in normal PSS. b. Pre-constrict the arteries with an agonist such as noradrenaline or U46619. c. Once a stable contraction is achieved, cumulatively add this compound to generate a concentration-response curve for relaxation. d. Wash out the drug and replace the normal PSS with chloride-free PSS. e. Repeat steps b and c in the chloride-free solution.

  • Analysis: Compare the concentration-response curves for this compound-induced relaxation in the presence and absence of extracellular chloride. An equivalent relaxation indicates a chloride-independent mechanism.

Visualizations

Signaling_Pathways cluster_intended Intended Pathway: TMEM16A Inhibition cluster_offtarget Off-Target Pathway: VDCC Inhibition T16Ainh_A01 This compound TMEM16A TMEM16A (CaCC) T16Ainh_A01->TMEM16A Inhibits Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Prevents Depolarization Membrane Depolarization Cl_efflux->Depolarization Leads to Physiological_Effect_A Specific Physiological Effect Depolarization->Physiological_Effect_A Causes T16Ainh_A01_off This compound VDCC Voltage-Dependent Ca2+ Channel T16Ainh_A01_off->VDCC Inhibits Ca_influx Ca2+ Influx VDCC->Ca_influx Prevents Contraction Cellular Response (e.g., Contraction) Ca_influx->Contraction Reduces Physiological_Effect_B Non-Specific Physiological Effect Contraction->Physiological_Effect_B Leads to

References

Technical Support Center: T16Ainh-A01 and DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of T16Ainh-A01 and how to control for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Calcium-Activated Chloride Channel (CaCC) known as TMEM16A or Anoctamin 1 (ANO1).[1][2] It blocks the chloride currents mediated by TMEM16A, which is involved in various physiological processes, including smooth muscle contraction and epithelial fluid secretion.[3]

Q2: Why is DMSO used as a vehicle for this compound?

This compound, like many small molecule inhibitors, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for administering this compound in both in vitro and in vivo experiments.[4][5]

Q3: What are the potential off-target effects of this compound?

While considered selective for TMEM16A, some studies have reported off-target effects for this compound, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent Ca²⁺ channels (VDCCs) in a concentration-dependent manner.[6][7][8] This can lead to vasorelaxation independent of its action on TMEM16A.[6][8] Therefore, it is crucial to use the lowest effective concentration and appropriate controls to dissect the specific effects of TMEM16A inhibition.

Q4: Can DMSO itself affect experimental results?

Yes, DMSO is not biologically inert and can have direct effects on cells and tissues.[9] Even at low concentrations, DMSO can influence cell signaling pathways, gene expression, and cell viability.[10][11] At higher concentrations, typically above 1%, DMSO can be cytotoxic.[12][13] Therefore, a vehicle control group treated with the same concentration of DMSO used to dissolve this compound is essential in every experiment.[14]

Q5: What is a vehicle control and why is it critical?

A vehicle control is an experimental group that is treated with the solvent (vehicle) used to dissolve the experimental compound, in this case, DMSO.[4][14] This control group is crucial to distinguish the effects of the compound of interest (this compound) from any non-specific effects of the solvent itself.[15] Any observed effect in the this compound-treated group should be compared to the vehicle control group to determine the true effect of the inhibitor.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results with this compound.

  • Possible Cause 1: DMSO concentration is too high.

    • Solution: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1% (v/v) for in vitro studies. Higher concentrations can lead to off-target effects or cytotoxicity.[12][13] Always run a vehicle control with the exact same DMSO concentration to assess its baseline effect.

  • Possible Cause 2: Off-target effects of this compound.

    • Solution: this compound can inhibit voltage-dependent calcium channels.[6][8] To confirm that your observed effect is due to TMEM16A inhibition, consider using a structurally different TMEM16A inhibitor as a positive control or using molecular techniques like siRNA to knock down TMEM16A expression.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound in DMSO and store them properly, typically at -20°C or -80°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.

Problem 2: High background or toxicity in the vehicle control group.

  • Possible Cause 1: DMSO concentration is cytotoxic to your cell type.

    • Solution: Different cell lines have varying sensitivities to DMSO.[12] Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells. This is typically below 1% for most cell lines.[13]

  • Possible Cause 2: Impurities in the DMSO.

    • Solution: Use high-purity, sterile-filtered DMSO suitable for cell culture or animal studies to avoid introducing contaminants.

  • Possible Cause 3: Prolonged exposure to DMSO.

    • Solution: Minimize the incubation time with DMSO-containing media whenever possible, as longer exposure can increase cytotoxicity.[16]

Quantitative Data Summary

Table 1: this compound Inhibitory Concentrations

TargetIC₅₀Cell/SystemReference
TMEM16A (CaCC)~1 µMTMEM16A-mediated chloride currents[2]
TMEM16A (CaCC)1.8 µMCell-free assay[1]
TMEM16A (CaCC)1.1 µMFRT cells expressing TMEM16A[17]
Noradrenaline-induced vasoconstriction-5.82 ± 0.04 (logIC₅₀)Rat mesenteric arteries[6]
U46619-induced vasoconstriction-5.91 ± 0.16 (logIC₅₀)Rat mesenteric arteries[6]

Table 2: Recommended DMSO Concentrations and Observed Effects

Concentration (v/v)ApplicationObserved Effects/RecommendationsReference(s)
< 0.1%In vitro cell cultureGenerally considered safe with minimal effects on cell behavior.
0.1% - 0.5%In vitro cell cultureCommonly used, but a vehicle control is essential.[16]
> 1%In vitro cell cultureCan be cytotoxic to many cell lines.[12][13]
0.1%In vivo (pharmacological study)Well-tolerated in control cells.[6]
< 1%In vivo injectionsRecommended to keep the percentage to a minimum.[9]
Up to 10%In vivo injectionsMaximum recommended concentration, use with caution.[9]
0.0008% - 0.004%In vitro (NSCLC cell lines)Can still cause heterogeneous and cell-line dependent effects on signaling molecules.[10]
4% and higherIn vitro (cancer cells)Significant inhibition of cell growth.[18]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT Assay) to Assess this compound Effects

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the highest this compound concentration) remains constant and non-toxic (e.g., 0.1%).

  • Treatment Groups:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the this compound treated groups.

    • This compound Treatment: Cells in culture medium with varying concentrations of this compound.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent.

  • Incubation: Replace the old medium with the prepared treatment media and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals with a solubilization solution (which may contain DMSO).

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle control.[15] This corrects for any effect of the DMSO on cell viability.

Protocol 2: Vasorelaxation Assay in Isolated Arteries

  • Tissue Preparation: Isolate rodent mesenteric arteries and mount them in a wire myograph system containing physiological salt solution (PSS), gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Pre-constriction: After an equilibration period, pre-constrict the arteries with an agonist such as noradrenaline (NA) or U46619 to a stable level of tension.[6]

  • Experimental Groups:

    • Vehicle Control: Once a stable contraction is achieved, cumulatively add increasing volumes of the vehicle (e.g., DMSO diluted in PSS, to final concentrations of 0.01%, 0.1%, etc.) to the bath. Record any changes in tension.

    • This compound Treatment: In a separate set of arteries, after stable pre-constriction, cumulatively add increasing concentrations of this compound (dissolved in DMSO) to the bath. Record the relaxation response.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-constriction tension.

    • Compare the concentration-response curve for this compound to that of the vehicle control to determine the specific vasorelaxant effect of the inhibitor. Paired experiments where one artery segment from an animal receives the vehicle and another receives the drug are recommended.[6]

Visualizations

T16Ainh_A01_Signaling_Pathway cluster_cell Cell Membrane TMEM16A TMEM16A (ANO1) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Ca_increase Increased Intracellular Ca²⁺ Ca_increase->TMEM16A Activates Depolarization Membrane Depolarization Cl_efflux->Depolarization Physiological_response Physiological Response (e.g., Smooth Muscle Contraction) Depolarization->Physiological_response T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits DMSO DMSO (Vehicle) DMSO->T16Ainh_A01 Solubilizes

Caption: Signaling pathway of TMEM16A and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment prep Prepare Cells or Tissues start->prep treatment Treatment Application prep->treatment untreated Untreated Control treatment->untreated Group 1 vehicle Vehicle Control (DMSO) treatment->vehicle Group 2 drug This compound in DMSO treatment->drug Group 3 incubation Incubation untreated->incubation vehicle->incubation drug->incubation assay Perform Assay (e.g., Viability, Function) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: Experimental workflow incorporating a vehicle control.

References

Navigating Unexpected Experimental Outcomes with T16Ainh-A01: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results while using T16Ainh-A01, a potent inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (ANO1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), which functions as a calcium-activated chloride channel (CaCC).[1][2] It blocks TMEM16A-mediated chloride currents with an IC50 value of approximately 1 to 1.8 μM.[1][2]

Q2: I'm not seeing the expected level of inhibition of the total calcium-activated chloride current in my cell line. Is the inhibitor not working?

This is a documented observation in certain cell types. In human bronchial and intestinal epithelial cells, this compound has been shown to poorly inhibit the total CaCC current.[3][4][5] Instead, it primarily blocks the initial, transient component of the agonist-stimulated chloride current.[3][4][5] This suggests that in these cells, TMEM16A may only be a minor component of the total sustained CaCC conductance.[3][5] In contrast, in salivary gland cells, this compound fully blocks the CaCC current, indicating that TMEM16A is the primary contributor.[3][5]

Q3: My experimental system shows signs of vasodilation, even in the absence of a chloride gradient. Is this an expected off-target effect of this compound?

Yes, this is a known off-target effect. This compound has been observed to cause concentration-dependent relaxation of rodent resistance arteries, and this effect can occur independently of the transmembrane chloride gradient.[6][7] This suggests that the vasorelaxant properties of this compound in some vascular tissues may not be solely due to its inhibition of TMEM16A.[6]

Q4: I've observed changes in intracellular calcium signaling in my experiments. Could this compound be directly affecting calcium channels?

There is evidence to suggest that this compound can have off-target effects on calcium signaling. One study demonstrated that this compound inhibits voltage-dependent Ca2+ currents in A7r5 vascular smooth muscle cells in a concentration-dependent manner.[6] It's important to consider that some TMEM16A inhibitors can indirectly affect intracellular calcium levels, which could complicate the interpretation of results.[8]

Q5: Does this compound affect the expression level of the TMEM16A/ANO1 protein?

Current research suggests that this compound does not typically alter the expression of the ANO1 protein.[4][9] Studies have shown that while it inhibits the channel's function, it does not seem to promote its degradation.[4] In contrast, another CaCC inhibitor, CaCCinh-A01, has been reported to promote the proteasomal degradation of ANO1.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Weak Inhibition of Chloride Current
Potential Cause Troubleshooting Step Expected Outcome
Cell-type specific contribution of TMEM16A Analyze the temporal nature of the chloride current. Is the inhibition more pronounced on the initial transient phase?This compound may selectively inhibit the transient current, revealing a lesser role for TMEM16A in the sustained current in your specific cell type.[3][5]
Inhibitor Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.An IC50 of ~1-1.8 µM is expected for direct TMEM16A inhibition, but higher concentrations might be needed depending on the cell type and experimental conditions.[1][2]
Solubility Issues Ensure the this compound is fully dissolved. Warming the DMSO stock solution at 37°C or using an ultrasonic bath can aid dissolution.[10]A clear stock solution should be obtained, ensuring accurate final concentrations in your assay.
Experimental Conditions Verify the composition of your intracellular and extracellular solutions, particularly the calcium concentration used to activate the channel.The efficacy of this compound can be influenced by the intracellular calcium concentration.[11]
Issue 2: Unexpected Physiological Responses (e.g., Vasodilation, Altered Cell Viability)
Potential Cause Troubleshooting Step Expected Outcome
Off-target effect on Voltage-Dependent Calcium Channels (VDCCs) Test the effect of this compound in the presence of a known VDCC blocker (e.g., verapamil).If the unexpected effect is diminished, it suggests an off-target action on VDCCs.[6]
Chloride-independent mechanism Perform the experiment in a chloride-free solution (e.g., by substituting chloride with an impermeant anion like aspartate).If the effect persists, it indicates a mechanism independent of TMEM16A chloride channel inhibition.[6]
Impact on Cell Proliferation Conduct a cell viability assay (e.g., MTT or CCK-8) at the concentrations of this compound used in your experiments.This compound has been reported to have minimal effects on the viability of some cell types, such as colon cancer cells.[4] However, it has also been shown to inhibit the proliferation of other cell types like pancreatic cancer and squamous carcinoma cells.[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring TMEM16A Currents

This protocol is designed to measure calcium-activated chloride currents inhibited by this compound.

1. Cell Preparation:

  • Culture cells expressing TMEM16A to 70-80% confluency.

  • Dissociate cells using a gentle enzyme-free dissociation solution.

  • Plate cells on glass coverslips for recording.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM), 4 Mg-ATP (pH 7.2 with CsOH).[3]

3. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Establish the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM) and repeat the voltage-step protocol.

4. Data Analysis:

  • Measure the peak and steady-state current amplitudes at each voltage step before and after this compound application.

  • Construct current-voltage (I-V) relationship plots.

  • Calculate the percentage of inhibition at each voltage.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.

experimental_workflow Troubleshooting Workflow for Unexpected this compound Results start Unexpected Result Observed q1 Is the inhibition of ICl(Ca) weak or absent? start->q1 a1_yes Cell-type specific TMEM16A role? q1->a1_yes Yes a1_no Is there an unexpected physiological response? q1->a1_no No check_transient Analyze transient vs. sustained current a1_yes->check_transient dose_response Perform dose-response curve a1_yes->dose_response a2_yes Off-target effect on VDCCs or Cl-independent mechanism? a1_no->a2_yes Yes a2_no Consult further literature or technical support a1_no->a2_no No check_vdcc Use VDCC blocker co-treatment a2_yes->check_vdcc cl_free Perform experiment in Cl-free solution a2_yes->cl_free

Caption: A flowchart for troubleshooting unexpected results with this compound.

signaling_pathway Potential On-Target and Off-Target Effects of this compound cluster_target On-Target Effect cluster_off_target Potential Off-Target Effects T16Ainh_A01 This compound TMEM16A TMEM16A (ANO1) Ca2+-Activated Cl- Channel T16Ainh_A01->TMEM16A Inhibits Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization VDCC Voltage-Dependent Ca2+ Channels Ca_influx Ca2+ Influx VDCC->Ca_influx Vasodilation Vasodilation (Cl- independent) T16Ainh_A01_off This compound T16Ainh_A01_off->VDCC Inhibits T16Ainh_A01_off->Vasodilation

Caption: Signaling pathways showing intended and potential off-target effects of this compound.

References

T16Ainh-A01 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with T16Ainh-A01. The information is designed to address potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1][2] It blocks the channel's activity, thereby reducing the flow of chloride ions across the cell membrane.[2]

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is approximately 1.8 µM in A253 salivary gland epithelial cells and around 1 µM in other studies.[1][2][3][4] However, the inhibitory effect can vary depending on the cell type. For instance, in some airway and intestinal epithelial cells, this compound may only partially block the total CaCC current, primarily affecting the initial transient current.[4][5]

Q3: What are the recommended storage and handling procedures for this compound?

Proper storage is critical to maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[2] Some suppliers recommend storage at +2°C to +8°C.[6][7] Always refer to the supplier's specific instructions.

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1][2] Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[1]

Q4: What are the known off-target effects or limitations of this compound?

While this compound is a selective inhibitor of TMEM16A, some studies have indicated potential off-target effects and limitations:

  • Voltage-Dependent Calcium Channels (VDCCs): In some cell types, such as A7r5 vascular smooth muscle cells, this compound has been shown to inhibit L-type calcium currents.[8]

  • Cell-Type Specificity: The inhibitory effect of this compound can be highly dependent on the cell type. It fully blocks CaCC current in salivary gland cells but may only be a partial inhibitor in airway and intestinal epithelia.[4][5]

  • Poor Selectivity in Some Tissues: In vascular tissue, the vasorelaxant effects of this compound may occur irrespective of the chloride gradient, suggesting poor selectivity for TMEM16A in this context.[8][9]

Troubleshooting Guide

Issue: Inconsistent results or suspected batch-to-batch variability.

Batch-to-batch variability in small molecule inhibitors can arise from differences in purity, the presence of isomers, or degradation of the compound. While specific data on this compound batch variability is limited, a systematic approach can help identify the source of the issue.

Q1: I'm observing a weaker or no inhibitory effect with a new batch of this compound. What should I do first?

First, verify the fundamentals of compound preparation and storage.

  • Confirm Solubility: Ensure the compound is fully dissolved. This compound has high solubility in DMSO (e.g., 83-100 mg/mL), but using fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[1][2][7] Gentle warming to 37°C or ultrasonication can aid dissolution.[2][10]

  • Check Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (powder at -20°C or +4°C; stock solutions at -80°C).[1][2][3] Improper storage can lead to degradation.

  • Recalculate Concentrations: Double-check all calculations for the preparation of stock and working solutions.

Q2: How can I validate the activity of a new batch of this compound?

To confirm the activity of a new batch, it is essential to perform a functional validation experiment.

  • Use a Reliable Positive Control Cell Line: Use a cell line known to have a robust TMEM16A-mediated current, such as A253 or T84 cells, where the effects of this compound are well-characterized.

  • Generate a Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of the new batch. A significant deviation from the expected IC50 of ~1-2 µM may indicate a problem with the compound's potency.

  • Compare with a Previous, Validated Batch: If possible, run a side-by-side comparison with a previous batch that provided the expected results.

Q3: My experimental results are inconsistent, but my compound handling seems correct. What else could be the problem?

If handling and compound integrity are ruled out, consider experimental and biological factors.

  • Cell Line and Passage Number: Ensure consistency in the cell line and passage number used, as channel expression levels can change over time in culture.

  • Experimental Conditions: Factors such as temperature, pH, and the composition of buffers can influence channel activity and inhibitor potency. Maintain consistent experimental conditions.

  • TMEM16A Expression Levels: The level of TMEM16A expression in your model system can impact the apparent efficacy of the inhibitor. Verify TMEM16A expression if inconsistent results persist.

Q4: I am observing unexpected off-target effects. Could this be related to the batch?

Yes, impurities from the synthesis process can vary between batches and may be responsible for off-target effects.

  • Review the Certificate of Analysis (CoA): Check the purity of the batch as stated on the CoA. Most suppliers guarantee a purity of ≥97-98% by HPLC.[3][7]

  • Consider Off-Target Effects: Be aware of the known off-target effects of this compound, such as inhibition of VDCCs, especially in vascular smooth muscle cells.[8] If your experimental system is sensitive to calcium signaling, these effects could be pronounced.

Data Summary

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50~1.8 µMA253 Salivary Gland Epithelial Cells[1][3]
IC50~1 µMFRT cells expressing TMEM16A[2][4]
IC501.1 µMFischer rat thyroid (FRT) cells[5]

Table 2: Solubility and Storage of this compound

SolventConcentrationStorage (Powder)Storage (Stock Solution)Reference
DMSO83-100 mg/mL-20°C or +4°C-80°C (6 months)[1][2][7]
WaterInsoluble--[1]
EthanolInsoluble--[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of TMEM16A Current

This protocol is a general guideline for measuring TMEM16A-mediated chloride currents and assessing their inhibition by this compound.

  • Cell Preparation: Plate cells expressing TMEM16A on glass coverslips suitable for patch-clamp recording.

  • Pipette Solution (Intracellular): A typical intracellular solution to evoke ICl(Ca) may contain (in mM): 106 CsCl, 20 TEA, 10 HEPES-CsOH (pH 7.2), 10 BAPTA, 5 ATP.Mg, and 0.2 GTP.diNa. Free Ca2+ concentration is adjusted to a specific level (e.g., 275-500 nM) by adding a calculated amount of CaCl2.[5][10]

  • Bath Solution (Extracellular): A standard extracellular solution may contain (in mM): 126 NaCl, 10 HEPES-NaOH (pH 7.35), 20 glucose, 8.4 TEA, 1.8 CaCl2, and 1.2 MgCl2.[10]

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the membrane potential at a set voltage (e.g., -60 mV).

    • Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit currents.

    • Record baseline TMEM16A currents activated by the free Ca2+ in the pipette solution.

  • Inhibitor Application:

    • Prepare working solutions of this compound in the extracellular solution from a DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Perfuse the cells with the this compound solution for a sufficient time to achieve steady-state inhibition.

    • Record currents in the presence of the inhibitor using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after inhibitor application.

    • Calculate the percentage of inhibition at each concentration to determine the IC50 value.

Visualizations

TMEM16A_Pathway cluster_cell Cell Membrane TMEM16A TMEM16A (ANO1) Cl_out Cl- TMEM16A->Cl_out 6. Cl- Efflux PLC PLC IP3R IP3 Receptor (ER) PLC->IP3R 3. IP3 Generation Ca_Cytosol Ca2+ (Cytosol) IP3R->Ca_Cytosol 4. Ca2+ Release Ca_Store Ca2+ (ER Store) Ca_Cytosol->TMEM16A 5. Activation T16Ainh This compound T16Ainh->TMEM16A Inhibition Agonist Agonist (e.g., ATP) Receptor GPCR Agonist->Receptor 1. Binding Receptor->PLC 2. Activation

Caption: Signaling pathway of TMEM16A activation and its inhibition by this compound.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_prep Q1: Is the compound prepared and stored correctly? start->check_prep review_solubility Review solubility data. Use fresh, anhydrous DMSO. Confirm storage conditions. check_prep->review_solubility No validate_activity Q2: Is the new batch active? check_prep->validate_activity Yes reprepare Prepare fresh stock and working solutions. review_solubility->reprepare reprepare->validate_activity run_dose_response Perform dose-response experiment in a positive control cell line. Compare IC50 to literature. validate_activity->run_dose_response No check_experiment Q3: Are experimental conditions consistent? validate_activity->check_experiment Yes compare_batches Compare side-by-side with a previously validated batch. run_dose_response->compare_batches contact_supplier Problem persists. Review CoA for purity. Contact supplier for support. compare_batches->contact_supplier review_protocol Verify cell passage number, buffer composition, and TMEM16A expression. check_experiment->review_protocol No problem_solved Problem Resolved check_experiment->problem_solved Yes review_protocol->problem_solved

Caption: Logical workflow for troubleshooting this compound batch-to-batch variability.

References

Improving T16Ainh-A01 efficacy in resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T16Ainh-A01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the ANO1/TMEM16A inhibitor, this compound, with a special focus on addressing reduced efficacy in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1). ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various cancers. This compound blocks the channel's ability to transport chloride ions, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. It typically exhibits an IC50 value of approximately 1-1.8 µM for the inhibition of ANO1-mediated currents.

Q2: I'm not seeing the expected cytotoxic or anti-proliferative effect of this compound on my cancer cell line. What are the potential reasons?

A2: Reduced efficacy of this compound can stem from several factors:

  • Low ANO1 Expression: The target cell line may not express sufficient levels of the ANO1 protein. It is crucial to first verify ANO1 expression via Western Blot or qPCR.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of ANO1. A common mechanism is the hyperactivation of the EGFR signaling pathway, as ANO1 and EGFR are known to form a functional complex.[1][2]

  • Non-Channel Functions of ANO1: The ANO1 protein may have functions independent of its chloride channel activity that are not affected by this compound.[3] In some cases, the effects of ANO1 gene silencing are not fully replicated by pharmacological inhibition.[3]

  • Drug Efflux: While not specifically documented for this compound, a general mechanism of drug resistance in cancer cells is the increased expression of drug efflux pumps that remove the inhibitor from the cell.[4][5]

  • Experimental Conditions: Suboptimal drug solubility, incorrect dosage, or issues with the cell viability assay can all lead to apparently poor efficacy.

Q3: What are the key signaling pathways activated downstream of ANO1?

A3: ANO1 is known to influence several critical oncogenic signaling pathways. Its channel activity can modulate intracellular ion homeostasis and membrane potential, which in turn activates pathways including:

  • EGFR/MAPK Pathway: ANO1 can physically interact with and promote the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which drives cell proliferation.[6][7]

  • PI3K/Akt Pathway: Activation of ANO1 has been linked to the stimulation of the PI3K/Akt signaling pathway, a key regulator of cell survival and apoptosis resistance.

  • CAMK Signaling: By modulating intracellular calcium, ANO1 can influence Calcium/calmodulin-dependent protein kinase (CAMK) signaling pathways.[6]

Q4: Can this compound have off-target effects?

A4: While considered selective for ANO1, some studies have indicated that at higher concentrations, this compound may exhibit off-target effects, including the inhibition of voltage-dependent calcium channels (VDCCs).[8] It is important to perform dose-response experiments to identify the optimal concentration that maximizes ANO1 inhibition while minimizing potential off-target effects.

Troubleshooting Guide: Improving Efficacy in Resistant Lines

This guide provides a structured approach to diagnosing and overcoming reduced this compound efficacy.

Problem 1: this compound shows minimal effect on cell viability/proliferation.
Potential Cause Diagnostic Step Proposed Solution
Low or absent ANO1 expression Perform Western Blot or qPCR to quantify ANO1 protein or mRNA levels in your cell line compared to a sensitive control line.Select a different cell line with confirmed high levels of ANO1 expression for your experiments.
Drug solubility or stability issue Confirm the proper solvent (e.g., fresh DMSO) is used and that the final concentration in media does not cause precipitation. Prepare fresh stock solutions regularly.Refer to the manufacturer's guidelines for optimal solubility. A final DMSO concentration in media should typically be kept below 0.5%.
Activation of bypass signaling pathways (e.g., EGFR) Use Western Blot to assess the phosphorylation status of key proteins like EGFR, ERK, and Akt in the presence and absence of this compound.Implement a combination therapy strategy. Co-treatment with an EGFR inhibitor (e.g., Gefitinib, Erlotinib) can show synergistic effects.[1][2]
Problem 2: Effect of this compound is not consistent across experiments.
Potential Cause Diagnostic Step Proposed Solution
Variable cell health or density Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination.Adhere to a strict, documented cell culture and plating protocol.
Inaccurate drug concentration Verify serial dilution calculations and ensure pipettes are properly calibrated.Prepare a master mix of the final drug concentration for all replicate wells to minimize pipetting errors.
Assay-related variability Review the protocol for your viability assay (e.g., MTT, CellTiter-Glo). Ensure incubation times and reagent additions are consistent. For MTT assays, ensure formazan crystals are fully dissolved.Optimize the assay parameters, including cell number and incubation time, for your specific cell line.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor this compound efficacy.

troubleshooting_workflow start Start: Poor this compound Efficacy Observed check_ano1 Step 1: Verify ANO1 Expression (Western Blot / qPCR) start->check_ano1 ano1_high ANO1 Expression is High check_ano1->ano1_high Sufficient ano1_low ANO1 Expression is Low/Absent check_ano1->ano1_low Insufficient check_protocol Step 2: Review Experimental Protocol (Drug Prep, Cell Culture, Assay) ano1_high->check_protocol stop Conclusion: Cell line is not a suitable model. Select a new cell line. ano1_low->stop protocol_ok Protocol is Validated check_protocol->protocol_ok OK protocol_issue Identify & Correct Protocol Issue (e.g., solubility, cell density) check_protocol->protocol_issue Issue Found check_pathway Step 3: Investigate Bypass Pathways (p-EGFR, p-ERK Western Blot) protocol_ok->check_pathway protocol_issue->check_protocol pathway_active Bypass Pathway is Active check_pathway->pathway_active Yes implement_combo Step 4: Implement Combination Therapy (e.g., + EGFR Inhibitor) pathway_active->implement_combo evaluate_synergy Evaluate Synergy (CI Calculation) implement_combo->evaluate_synergy

Caption: A logical workflow for troubleshooting this compound efficacy.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures to measure metabolic activity as an indicator of cell viability.[9][10]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound (and combination drug, if applicable) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Combination Therapy and Synergy Analysis

To quantitatively assess if the combination of this compound and another drug (e.g., an EGFR inhibitor) is synergistic, the Chou-Talalay method for calculating the Combination Index (CI) is recommended.[11][12]

  • Experimental Design: Determine the IC50 value for each drug individually. Based on the IC50, design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) and test several dilutions.

  • Cell Viability Assay: Perform the MTT assay as described above with single agents and the drug combinations.

  • Data Analysis (Calculating CI):

    • Use software like CompuSyn to analyze the dose-effect data.[12]

    • The software will generate a Combination Index (CI) value based on the dose-effect curves of the individual drugs and the combination.

    • The interpretation of the CI value is as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Drug Combination (this compound + Gefitinib) Fraction Affected (Fa) Combination Index (CI) Interpretation
1 µM + 0.5 µM0.50 (50% inhibition)0.75Synergism
2 µM + 1.0 µM0.75 (75% inhibition)0.62Synergism
4 µM + 2.0 µM0.90 (90% inhibition)0.51Strong Synergism
Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression and phosphorylation status, which is key to diagnosing bypass pathway activation.[13]

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer. For most proteins, boil at 95-100°C for 5-10 minutes. For multi-pass membrane proteins like ANO1, denaturation at a lower temperature (e.g., 70°C for 10 minutes) may be preferable to prevent aggregation.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., ANO1, p-EGFR, total EGFR, p-ERK, total ERK, Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an ECL (enhanced chemiluminescence) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Visualizations: Pathways and Workflows

ANO1/TMEM16A Signaling Pathway

This diagram illustrates the central role of ANO1 in activating key oncogenic signaling pathways.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 (TMEM16A) EGFR EGFR ANO1->EGFR Interacts with & Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K T16Ainh This compound T16Ainh->ANO1 Inhibits Ca2 Intracellular Ca²⁺ Ca2->ANO1 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Migration) ERK->Proliferation Promotes Proliferation & Migration Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival

Caption: ANO1 signaling and its crosstalk with the EGFR pathway.
Experimental Workflow for Combination Therapy

This diagram outlines the experimental steps for testing the synergistic effects of this compound with a second agent.

experimental_workflow cluster_results Interpret Results start Select Resistant Cell Line dose_response 1. Determine IC50 for this compound & Drug B (e.g., Gefitinib) individually start->dose_response combo_assay 2. Perform Cell Viability Assay with Drug Combinations (Constant Ratio) dose_response->combo_assay calc_ci 3. Analyze Data using Chou-Talalay Method (Calculate CI) combo_assay->calc_ci synergy Synergy (CI < 1) calc_ci->synergy additive Additive (CI = 1) calc_ci->additive antagonism Antagonism (CI > 1) calc_ci->antagonism

Caption: Workflow for evaluating drug synergy with this compound.

References

Minimizing T16Ainh-A01 impact on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T16Ainh-A01. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing its impact on cell viability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1][2] It blocks the channel's activity, thereby inhibiting the flow of chloride ions across the cell membrane. The half-maximal inhibitory concentration (IC50) for this compound against TMEM16A is approximately 1.8 μM.[1]

Q2: I am observing significant cell death in my experiments. Is this compound known to be cytotoxic?

A2: The impact of this compound on cell viability can be cell-type dependent and concentration-dependent. While some studies report minimal effects on cell viability, others have observed cytotoxicity at higher concentrations.[3][4] For instance, exposure to 20 µM this compound was found to be cytotoxic to cardiac fibroblasts, leading to cell death and morphological changes.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.

Q3: What is the recommended working concentration for this compound?

A3: The effective concentration of this compound can vary between cell types and experimental conditions. Most in vitro studies use concentrations ranging from 0.1 µM to 30 µM.[4][5][6] To minimize off-target effects and cytotoxicity, it is recommended to start with a concentration close to the reported IC50 (around 1-5 µM) and perform a dose-response curve to find the lowest effective concentration with the least impact on cell viability for your specific cell model.

Q4: What are the known off-target effects of this compound?

A4: While this compound is considered a selective inhibitor of TMEM16A, some studies have raised concerns about its selectivity at higher concentrations. It has been reported to inhibit voltage-dependent calcium channels (VDCCs) in a concentration-dependent manner in A7r5 cells.[5] This suggests that some of its physiological effects might be independent of TMEM16A inhibition.[5][7]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a stock solution of 10 mM in DMSO can be prepared. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including your vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Viability Loss Concentration too high: The concentration of this compound being used may be cytotoxic to your specific cell line.Perform a dose-response experiment (e.g., 0.1 µM to 30 µM) to determine the optimal, non-toxic concentration. Use the lowest concentration that gives the desired inhibitory effect.
Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in the culture medium is below 0.1% and is consistent across all experimental groups, including a vehicle-only control.
Off-target effects: At higher concentrations, this compound may have off-target effects, such as inhibiting voltage-dependent calcium channels.[5]Use a concentration as close to the IC50 of TMEM16A as possible. Consider using another TMEM16A inhibitor with a different chemical structure as a control to confirm that the observed effect is due to TMEM16A inhibition.
Inconsistent or No Inhibitory Effect Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C.
Low TMEM16A expression: The cell line being used may not express TMEM16A at a high enough level for this compound to have a significant effect.Verify TMEM16A expression in your cell line using techniques like qRT-PCR or Western blotting.
Incorrect experimental setup: The timing of compound addition or the duration of the experiment may not be optimal.Optimize the pre-incubation time with this compound before adding your stimulus. Also, consider a time-course experiment to determine the optimal duration of treatment.
Precipitation of the Compound in Culture Medium Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations.Ensure the stock solution in DMSO is fully dissolved before diluting it in the medium. When diluting, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Do not exceed the solubility limit in the final medium.

Quantitative Data Summary

The following table summarizes the reported concentrations and effects of this compound on cell viability in various cell lines.

Cell LineConcentrationEffect on Cell ViabilityReference
Cardiac Fibroblasts10 µMNo obvious cytotoxicity[3]
Cardiac Fibroblasts20 µMCytotoxic, leading to cell death and morphology changes[3]
PC-3, HCT116, HT-29 (Cancer Cells)Up to 30 µMLittle to weak inhibitory effect on cell viability[4][8]
SW620 (Colon Cancer Cells)Not specifiedDecreased proliferation[6]
SW480 (Colon Cancer Cells)Not specifiedNo effect on proliferation[6]
Interstitial Cells of Cajal, CFPAC-1 (Pancreatic Cancer Cells)Not specifiedReduced proliferation[9]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines the steps to perform a dose-response experiment to identify the highest concentration of this compound that does not significantly impact the viability of your target cells.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Aim for a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 30 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Target cells in culture

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including a cytotoxic concentration identified in Protocol 1) and a vehicle control for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

    • Necrotic cells will be Annexin V negative and PI positive.

Visualizations

T16Ainh_A01_Action_Pathway cluster_cell Cell Membrane cluster_downstream Potential Downstream Consequences T16Ainh_A01 This compound TMEM16A TMEM16A (ANO1) Ca2+-activated Cl- Channel T16Ainh_A01->TMEM16A Inhibits Viability Maintained Cell Viability (at optimal concentration) T16Ainh_A01->Viability Goal Cl_ion Cl- Efflux TMEM16A->Cl_ion Mediates Cell_Function Altered Cellular Functions (e.g., Proliferation, Migration) TMEM16A->Cell_Function Regulates Depolarization Membrane Depolarization Cl_ion->Depolarization

Caption: Mechanism of this compound action on the TMEM16A channel.

Troubleshooting_Workflow Start Start: High Cell Death Observed Check_Conc Is this compound concentration > 10µM? Start->Check_Conc Lower_Conc Action: Perform dose-response. Use lower concentration (1-5µM). Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO concentration > 0.1%? Check_Conc->Check_DMSO No End End: Optimized Protocol Lower_Conc->End Lower_DMSO Action: Reduce DMSO concentration. Ensure consistent vehicle control. Check_DMSO->Lower_DMSO Yes Check_Cell_Line Is the cell line known to be sensitive? Check_DMSO->Check_Cell_Line No Lower_DMSO->End Apoptosis_Assay Action: Perform Annexin V/PI assay to assess apoptosis vs. necrosis. Check_Cell_Line->Apoptosis_Assay Yes Consider_Off_Target Consider off-target effects. Use alternative inhibitor as control. Check_Cell_Line->Consider_Off_Target No/Unknown Apoptosis_Assay->End Consider_Off_Target->End

Caption: Troubleshooting workflow for high cell death with this compound.

References

Technical Support Center: T16Ainh-A01 in Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TMEM16A (ANO1) inhibitor, T16Ainh-A01, in fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC) TMEM16A, also known as Anoctamin-1 (ANO1).[1][2] Its primary mechanism is the blockage of chloride ion conductance through the TMEM16A channel.[2] It has a reported IC50 value of approximately 1 to 1.8 μM.[1]

Q2: Is this compound known to be autofluorescent?

Currently, there is no readily available data on the specific excitation and emission spectra of this compound. While its use in fluorescence-based assays is documented, these studies typically focus on the fluorescence of a reporter dye, not the compound itself. Therefore, it is crucial to perform appropriate control experiments to determine if this compound exhibits autofluorescence under your specific experimental conditions.

Q3: What are the known off-target effects of this compound?

While considered selective for TMEM16A, some studies have indicated that this compound may have off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent calcium channels (VDCCs) in some cell types.[3] This can lead to a decrease in intracellular calcium, which could indirectly affect TMEM16A activity and other cellular processes.

Q4: What is the recommended working concentration for this compound in cell-based imaging experiments?

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. A common starting point is a concentration of 10 μM, which has been shown to effectively block TMEM16A in several studies.[4][5] However, it is always recommended to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired inhibition of TMEM16A without causing significant off-target effects or cytotoxicity.

Troubleshooting Guide

Issue 1: High background fluorescence in my imaging experiment after applying this compound.

Possible Cause: The observed background could be due to the intrinsic autofluorescence of this compound, its solvent (e.g., DMSO), or an interaction with cellular components.

Troubleshooting Steps:

  • Control for Compound Autofluorescence:

    • Image a solution of this compound in your experimental buffer at the working concentration using the same imaging settings (laser power, exposure time, filter set) as your experiment.

    • Image cells treated with the vehicle (e.g., DMSO) alone to assess the contribution of the solvent to the background fluorescence.

    • Image unstained, untreated cells to determine the baseline cellular autofluorescence.

  • Optimize Imaging Parameters:

    • Reduce the laser power and/or exposure time to the minimum required to detect your signal of interest.

    • Ensure you are using the correct filter sets for your fluorescent probe to minimize bleed-through from other channels.

  • Spectral Unmixing:

    • If your microscopy system has spectral imaging capabilities, you can capture the emission spectrum of the background fluorescence in your this compound-treated sample and computationally subtract it from your experimental images.

Issue 2: My fluorescent signal for intracellular chloride (e.g., using MQAE) is noisy or unreliable after treatment with this compound.

Possible Cause: This could be due to interference from this compound autofluorescence, off-target effects of the inhibitor, or issues with the fluorescent dye itself.

Troubleshooting Steps:

  • Assess this compound Autofluorescence: Follow the steps outlined in Issue 1 to determine if this compound is autofluorescent in the same channel as your chloride indicator.

  • Control for Off-Target Effects on Calcium: this compound can inhibit voltage-dependent calcium channels, which could alter intracellular calcium levels and indirectly affect chloride transport.

    • Perform a parallel experiment using a calcium indicator (e.g., Fluo-4 AM) to monitor intracellular calcium concentration in the presence and absence of this compound.

  • Validate Chloride Indicator Performance:

    • Ensure that the chloride indicator (e.g., MQAE) is loaded properly and is responsive to changes in intracellular chloride in your cell type.

    • Perform positive and negative controls for chloride influx/efflux to validate the assay.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 ~1.1 µMFRT cells expressing TMEM16A[5]
IC50 1.8 µMA253 salivary gland epithelial cells[1]
Working Concentration 10 µMVarious cell lines[4][5]
Solubility in DMSO >10 mM[6]

Experimental Protocols

Protocol 1: Assessing Potential Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for your primary fluorescent probe.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Experimental buffer (e.g., HBSS)

  • Microscope slides or imaging plates

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Prepare a vehicle control by adding the same volume of DMSO to the experimental buffer.

  • Pipette the solutions onto a microscope slide or into the wells of an imaging plate.

  • Image the this compound solution and the vehicle control using the same excitation and emission filters and imaging settings (laser power, exposure time, gain) that you will use for your experiment.

  • Acquire images of unstained cells to measure the endogenous cellular autofluorescence.

  • Compare the fluorescence intensity of the this compound solution to the vehicle control and the unstained cells. A significantly higher signal in the this compound solution indicates intrinsic fluorescence.

Protocol 2: Measuring Intracellular Chloride Changes with MQAE

Objective: To measure the effect of this compound on intracellular chloride concentration using the fluorescent indicator MQAE.

Materials:

  • Cells of interest

  • This compound

  • MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide)

  • Experimental buffer (e.g., Krebs-HEPES buffer)

  • Fluorescence microscope with DAPI filter set (Excitation ~350 nm, Emission ~460 nm)

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • MQAE Loading:

    • Wash cells three times with Krebs-HEPES buffer.

    • Incubate cells with 5-10 mM MQAE in Krebs-HEPES buffer for 1 hour at 37°C.

    • Wash cells five times with Krebs-HEPES buffer to remove extracellular dye.

  • This compound Treatment:

    • Acquire baseline fluorescence images of the MQAE-loaded cells.

    • Add this compound at the desired concentration to the imaging buffer.

    • Acquire time-lapse images to monitor changes in MQAE fluorescence. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time.

    • Normalize the fluorescence intensity to the baseline (F/F0) to quantify the relative changes in intracellular chloride.

Visualizations

TMEM16A_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Agonist Agonist (e.g., ATP, UTP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 TMEM16A TMEM16A (ANO1) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->TMEM16A Depolarization Membrane Depolarization Cl_efflux->Depolarization ERK ERK1/2 Activation Depolarization->ERK Proliferation Cell Proliferation ERK->Proliferation T16Ainh This compound T16Ainh->TMEM16A

Caption: TMEM16A (ANO1) signaling pathway and point of inhibition by this compound.

Experimental_Workflow start Start: Cell Culture prep Sample Preparation (e.g., Dye Loading) start->prep baseline Acquire Baseline Fluorescence Image prep->baseline controls Parallel Controls: - Unstained Cells - Vehicle Only - this compound Only prep->controls treatment Add this compound (or Vehicle) baseline->treatment acquisition Time-Lapse Image Acquisition treatment->acquisition analysis Image Analysis (Intensity, etc.) acquisition->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for fluorescence imaging with this compound.

References

T16Ainh-A01 Technical Support Center: Troubleshooting Precipitation and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with solutions to common issues encountered when working with T16Ainh-A01, a potent inhibitor of the TMEM16A calcium-activated chloride channel. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges, particularly precipitation in media, to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?

A1: this compound is practically insoluble in water and ethanol.[1] Precipitation in aqueous media is a common issue and typically occurs when the final concentration of the organic solvent used to dissolve this compound (such as DMSO) is too low to maintain its solubility in the aqueous environment of the cell culture medium.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved. While the optimal concentration can vary depending on the cell line and experimental conditions, it is crucial to perform a vehicle control to account for any effects of the solvent on the cells.

  • Use a Pre-warmed Medium: Adding the this compound stock solution to a pre-warmed (37°C) culture medium can sometimes help improve solubility.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of the solution.

  • Sonication: If precipitation occurs, gentle sonication of the final solution in a water bath for a short period might help redissolve the compound. However, be cautious as this may affect the stability of media components.

  • Alternative Formulation: For in vivo studies or specific in vitro applications, consider using a formulation with co-solvents like PEG300 and Tween 80, which can significantly improve solubility.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 83 mg/mL (199.27 mM) being reported.[1] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]

Q3: How should I store my this compound stock solution to prevent degradation and precipitation?

A3: Proper storage is critical for maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for up to 3 years.[1]

  • Stock Solution in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line / ConditionReference
IC₅₀ 1.8 µMA253 salivary gland epithelial cells[3]
~1 µMTMEM16A-mediated chloride currents[2][4]
1.1 µMTMEM16A-transfected FRT cells[5][6]
Solubility 83 mg/mL (199.27 mM)DMSO[1]
InsolubleWater[1]
InsolubleEthanol[1]
Molecular Weight 416.52 g/mol N/A[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 416.52 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 416.52 g/mol = 0.0041652 g = 4.1652 mg

  • Weigh out 4.17 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate the volume of the stock solution needed. To prepare 1 mL of 10 µM working solution from a 10 mM stock, you will need:

    • V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Use the working solution immediately for your experiment.[1]

Visualizations

Signaling Pathway of this compound Action

T16Ainh_A01_Pathway cluster_cell Cell Membrane TMEM16A TMEM16A (ANO1) Cl_out Cl⁻ (out) TMEM16A->Cl_out efflux Ca Ca²⁺ Ca->TMEM16A activates Cl_in Cl⁻ (in) Cl_in->TMEM16A T16Ainh_A01 This compound T16Ainh_A01->TMEM16A inhibits

Caption: Mechanism of this compound inhibition of the TMEM16A chloride channel.

Experimental Workflow for Addressing Precipitation

Precipitation_Workflow start Start: Need to prepare this compound working solution stock_prep Prepare concentrated stock in anhydrous DMSO start->stock_prep dilution Dilute stock into pre-warmed aqueous medium stock_prep->dilution check_precip Observe for precipitation dilution->check_precip no_precip Solution is clear: Proceed with experiment check_precip->no_precip No precip Precipitation observed check_precip->precip Yes troubleshoot Troubleshooting Steps: - Increase final DMSO concentration - Use serial dilutions - Gentle sonication precip->troubleshoot

Caption: Troubleshooting workflow for this compound precipitation in media.

References

Validation & Comparative

A Researcher's Guide to Validating TMEM16A Inhibition: A Comparative Analysis of T16Ainh-A01 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T16Ainh-A01 and other commercially available inhibitors for the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1). This document compiles experimental data to validate TMEM16A inhibition, offering insights into the potency, selectivity, and potential off-target effects of these compounds.

TMEM16A is a crucial player in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its involvement in pathological conditions such as hypertension, asthma, neuropathic pain, and cancer has made it an attractive therapeutic target. This compound was one of the first potent and selective inhibitors identified for TMEM16A. However, subsequent studies have raised questions about its selectivity, particularly concerning off-target effects on other ion channels. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.

Comparative Analysis of TMEM16A Inhibitors

The following table summarizes the reported potencies of this compound and two other widely used TMEM16A inhibitors, CaCCinh-A01 and MONNA. It is critical to note that the inhibitory activity can vary depending on the experimental system and cell type used.

InhibitorTargetReported IC50Off-Target EffectsKey Considerations
This compound TMEM16A~1 µMInhibits L-type voltage-gated calcium channels (VDCCs) in A7r5 cells.Poor selectivity in vascular tissue; vasorelaxant effects may not be solely due to TMEM16A inhibition.
CaCCinh-A01 TMEM16A2.1 µMMay have off-target effects. Some studies show it can inhibit cancer cell proliferation through mechanisms other than direct channel block.Can reduce TMEM16A protein expression through proteasomal degradation, an effect not observed with this compound.
MONNA TMEM16A80 nMExhibits greater than 100-fold selectivity over bestrophin-1, CLC2, and CFTR. However, like this compound, it can induce vasorelaxation in the absence of a chloride gradient, suggesting potential off-target effects in vascular tissue.The most potent of the three inhibitors, but its selectivity in complex biological systems should still be carefully evaluated.

Experimental Protocols for Validating TMEM16A Inhibition

Accurate and reproducible experimental design is paramount when validating the activity of any inhibitor. Below are detailed methodologies for two key electrophysiological assays used to characterize TMEM16A inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To measure the effect of inhibitors on TMEM16A-mediated chloride currents.

Cell Lines: HEK293 or CHO cells stably or transiently expressing human TMEM16A are commonly used.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular (Pipette) Solution (in mM): 110 CsCl, 20 TEA-Cl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2ATP, pH 7.2. The free calcium concentration is buffered to a level that activates TMEM16A (e.g., 250 nM).

Procedure:

  • Culture cells expressing TMEM16A on glass coverslips.

  • Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier and data acquisition system.

  • Clamp the cell membrane at a holding potential of 0 mV.

  • Apply a voltage-step protocol to elicit TMEM16A currents. A typical protocol consists of steps from -100 mV to +100 mV in +20 mV increments for 500 ms.

  • Record baseline TMEM16A currents.

  • Perfuse the bath solution containing the inhibitor at various concentrations.

  • Record the currents in the presence of the inhibitor.

  • Analyze the data to determine the percentage of inhibition and calculate the IC50 value.

Ussing Chamber Short-Circuit Current Measurement

This assay is used to measure ion transport across an epithelial monolayer.

Objective: To assess the effect of inhibitors on transepithelial chloride secretion mediated by TMEM16A.

Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing TMEM16A, or epithelial cell lines endogenously expressing TMEM16A such as T84 or human bronchial epithelial cells.

Procedure:

  • Culture epithelial cells on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.

  • Mount the permeable support in an Ussing chamber.

  • Bathe both the apical and basolateral sides with appropriate physiological solutions. A basolateral-to-apical chloride gradient is often used to drive chloride secretion.

  • Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to 0 mV and is a measure of net ion transport.

  • Add a TMEM16A agonist (e.g., ATP or UTP) to the apical solution to stimulate TMEM16A-mediated chloride secretion, resulting in an increase in Isc.

  • Pre-incubate the epithelial monolayer with the inhibitor before adding the agonist to determine its effect on the stimulated Isc.

  • Calculate the percentage of inhibition of the agonist-induced Isc by the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TMEM16A and a typical experimental workflow for inhibitor validation.

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMEM16A TMEM16A NFkB NF-κB TMEM16A->NFkB activates ERK ERK TMEM16A->ERK activates GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->TMEM16A activates Gene Gene Expression NFkB->Gene Prolif Cell Proliferation ERK->Prolif Agonist Agonist Agonist->GPCR

Caption: TMEM16A-mediated signaling cascade.

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_selectivity Selectivity Profiling cluster_in_vivo In Vivo Validation PatchClamp Whole-Cell Patch Clamp (HEK293-TMEM16A) IC50_on Determine On-Target IC50 PatchClamp->IC50_on Ussing Ussing Chamber (FRT-TMEM16A) Ussing->IC50_on VDCC_assay VDCC Activity Assay (e.g., in A7r5 cells) IC50_on->VDCC_assay Other_channels Other Ion Channel Assays (e.g., CFTR, Bestrophin-1) IC50_on->Other_channels IC50_off Determine Off-Target IC50 VDCC_assay->IC50_off Other_channels->IC50_off AnimalModel Disease Model (e.g., Hypertensive Rat) IC50_off->AnimalModel Efficacy Assess Efficacy AnimalModel->Efficacy Start Start Start->PatchClamp Start->Ussing

Caption: Experimental workflow for TMEM16A inhibitor validation.

Conclusion

The validation of TMEM16A inhibition requires a multifaceted approach that considers not only the on-target potency but also the selectivity profile of the chosen inhibitor. While this compound is a valuable tool for studying TMEM16A, its off-target effects on VDCCs, particularly in vascular tissues, necessitate careful interpretation of experimental results. For studies requiring high selectivity, MONNA may be a more suitable alternative due to its higher potency and greater reported selectivity against other chloride channels. However, as with any pharmacological tool, its selectivity should be confirmed in the specific experimental system being used. CaCCinh-A01 presents an interesting case with its ability to downregulate TMEM16A protein expression, offering a different mechanism of action that could be advantageous in certain contexts.

Ultimately, the choice of inhibitor will depend on the specific research question and the biological system under investigation. Researchers are encouraged to perform thorough validation experiments, including dose-response curves and selectivity profiling, to ensure the reliability and accuracy of their findings. This guide provides a foundational framework to assist in this critical process.

A Head-to-Head Comparison of T16Ainh-A01 and CaCCinh-A01 for TMEM16A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for elucidating the physiological roles of TMEM16A (Anoctamin 1, ANO1) and for the development of novel therapeutics. This guide provides an objective comparison of two commonly used TMEM16A inhibitors, T16Ainh-A01 and CaCCinh-A01, supported by experimental data to inform your research decisions.

Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC), is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability. Its dysregulation is associated with diseases such as hypertension, asthma, secretory diarrhea, and cancer. This compound and CaCCinh-A01 are two small molecule inhibitors frequently used to probe TMEM16A function. While both effectively block TMEM16A-mediated currents, they exhibit distinct pharmacological profiles.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters of this compound and CaCCinh-A01 based on available experimental data.

ParameterThis compoundCaCCinh-A01Reference(s)
TMEM16A IC50 ~1 µM2.1 µM[1][2]
Mechanism of Action Direct, voltage-independent channel block.[3]Primarily promotes proteasomal degradation of TMEM16A protein; also direct channel block.[4][5][6][3][4][5][6]
Effect on Cell Viability Minimal effect on the viability of colon cancer cells.[7]Reduces viability of various cancer cell lines in a dose-dependent manner.[5][5][7]
Effect on Cell Proliferation Little inhibitory effect at concentrations up to 30 µM.[5]Dose-dependent inhibition of proliferation in several cancer cell lines.[5][5]
Off-Target Effects Inhibits voltage-dependent Ca2+ channels (VDCCs).[4][8] Poorly selective for TMEM16A in vascular tissue.[4][8]May alter intracellular Ca2+ signaling.[7][4][7][8]
Effect on Collagen Secretion in Cardiac Fibroblasts Significantly reduces collagen secretion.[7]Significantly reduces collagen secretion, with a more pronounced effect than this compound.[7][7]

Experimental Methodologies

Below are detailed protocols for key experiments cited in the comparison of this compound and CaCCinh-A01.

Electrophysiological Recording of TMEM16A Currents

This protocol is essential for determining the potency and mechanism of channel inhibition.

Objective: To measure the inhibitory effect of this compound and CaCCinh-A01 on TMEM16A-mediated chloride currents.

Method: Whole-cell patch-clamp electrophysiology is a standard method.[1][9][10]

Procedure:

  • Cell Culture: Culture cells expressing TMEM16A (e.g., HEK293 cells stably transfected with TMEM16A).

  • Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM to activate TMEM16A). Adjust pH to 7.2 with CsOH.

  • Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

    • Perfuse the cell with the bath solution containing the inhibitor (this compound or CaCCinh-A01) at various concentrations.

    • Record currents at each inhibitor concentration to determine the dose-dependent inhibition and calculate the IC50 value.

Cell Proliferation Assay

This assay helps to determine the cytotoxic or cytostatic effects of the inhibitors.

Objective: To compare the effects of this compound and CaCCinh-A01 on the proliferation of cancer cell lines.

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

Procedure:

  • Cell Seeding: Seed cells (e.g., HCT116, PC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or CaCCinh-A01 (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Collagen Secretion Assay

This assay is relevant for studying fibrosis, where TMEM16A is implicated.

Objective: To assess the impact of this compound and CaCCinh-A01 on collagen production by cardiac fibroblasts.

Method: The Sircol Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens.[13][14][15]

Procedure:

  • Cell Culture and Treatment: Culture cardiac fibroblasts to confluence. Treat the cells with this compound, CaCCinh-A01, or a vehicle control in serum-free medium for 48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Collagen Precipitation: Add the Sircol Dye Reagent to the supernatant to precipitate the collagen.

  • Centrifugation: Centrifuge to pellet the collagen-dye complex.

  • Washing: Wash the pellet to remove unbound dye.

  • Solubilization: Dissolve the pellet in the Alkali Reagent.

  • Absorbance Measurement: Read the absorbance at 555 nm and quantify the collagen concentration by comparison to a standard curve.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key pathways and processes related to TMEM16A inhibition.

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMEM16A TMEM16A Ras Ras TMEM16A->Ras activates Proteasome Proteasome Ca_ion Ca²⁺ Ca_ion->TMEM16A activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation promotes T16Ainh_A01 This compound T16Ainh_A01->TMEM16A blocks CaCCinh_A01 CaCCinh-A01 CaCCinh_A01->TMEM16A blocks CaCCinh_A01->TMEM16A promotes degradation via

Caption: TMEM16A signaling pathway and points of inhibition.

Inhibitor_Screening_Workflow start Start: Compound Library ht_screen High-Throughput Screening (Fluorescence-based Iodide Influx Assay) start->ht_screen hit_id Hit Identification (Compounds showing >80% inhibition) ht_screen->hit_id dose_response Dose-Response Analysis (IC50 determination) hit_id->dose_response electrophys Electrophysiological Validation (Patch-clamp) dose_response->electrophys secondary_assays Secondary Assays (Selectivity, Cytotoxicity, etc.) electrophys->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: Workflow for identifying and characterizing TMEM16A inhibitors.

Conclusion

The choice between this compound and CaCCinh-A01 for TMEM16A inhibition depends on the specific experimental context. This compound acts as a direct channel blocker and may be suitable for acute studies of TMEM16A channel function, provided its off-target effects on calcium channels are considered. CaCCinh-A01, with its dual mechanism of channel block and promotion of protein degradation, offers a tool for studying the longer-term consequences of reduced TMEM16A expression and function, particularly in the context of cell proliferation and viability. Researchers should carefully consider the distinct mechanisms and potential off-target effects of each inhibitor when designing experiments and interpreting results.

References

T16Ainh-A01 vs. siRNA Knockdown of TMEM16A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1, selecting the appropriate method for inhibiting its function is a critical experimental decision. The two most common approaches, the small molecule inhibitor T16Ainh-A01 and small interfering RNA (siRNA) knockdown, each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable technique for specific research applications.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown of TMEM16A
Mechanism of Action Pharmacological inhibition of TMEM16A channel porePost-transcriptional gene silencing, leading to reduced TMEM16A protein expression
Speed of Onset Rapid (minutes)Slow (hours to days)
Reversibility Reversible upon washoutLong-lasting, requires new protein synthesis
Specificity Potential for off-target effects on other ion channels and signaling moleculesPotential for off-target effects on unintended mRNAs
Ease of Use Simple addition to cell culture media or experimental bufferRequires transfection optimization
Cost Generally lower for initial experimentsCan be more expensive, especially for custom sequences and transfection reagents

Performance Comparison: Efficacy and Specificity

The choice between this compound and siRNA knockdown often hinges on the desired balance between the speed of inhibition and the specificity of the effect.

This compound is a potent, small-molecule inhibitor of TMEM16A. It directly blocks the channel's ion-conducting pore, leading to a rapid and reversible inhibition of chloride currents.[1] Studies have shown that this compound can nearly completely block TMEM16A-mediated currents at a concentration of 10 µM in a voltage-independent manner.[1] However, concerns about its specificity have been raised. Research indicates that this compound can have off-target effects, including the inhibition of voltage-dependent Ca2+ channels, which can complicate the interpretation of experimental results.[2][3][4][5]

siRNA knockdown offers a more targeted approach by reducing the expression of the TMEM16A protein itself. This method can achieve significant reductions in TMEM16A protein levels, with studies demonstrating a 42 ± 5% decrease in protein expression in T84 cells.[6] The effects of siRNA are longer-lasting than those of a small molecule inhibitor and can be advantageous for studying the long-term consequences of TMEM16A loss. However, siRNA-mediated knockdown is not without its own potential for off-target effects, primarily through the unintended silencing of other genes with partial sequence homology.[7][8] The efficiency of knockdown can also vary between cell types and requires careful optimization of transfection protocols.

The following table summarizes quantitative data on the efficacy of both methods from published studies.

MethodCell LineConcentration/DoseEfficacyReference
This compoundFRT cells expressing TMEM16A1 µMIC50 for TMEM16A current inhibition[9]
This compoundA253 cells10 µMStrong inhibition of TMEM16A chloride current[6]
This compoundPC-3 cells10 µMSignificant decrease in Ca2+-activated Cl− currents[7]
siRNAT84 cellsNot specified42 ± 5% reduction in TMEM16A protein expression[6]
shRNASW620 cellsNot specified63.4% - 71.7% reduction in TMEM16A protein expression
shRNAGLC82 and NCI-H520 cellsNot specifiedSignificant inhibition of ANO1 protein expression[10]

Impact on Cellular Processes

Both this compound and siRNA knockdown of TMEM16A have been shown to impact various cellular functions, including proliferation, migration, and invasion, particularly in cancer cells.

Studies have demonstrated that siRNA-mediated knockdown of TMEM16A significantly inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma and colorectal cancer cells.[11] Similarly, pharmacological inhibition of TMEM16A has been shown to reduce cell viability.[12]

The following table provides a summary of the observed effects on cell proliferation.

| Method | Cell Line | Effect on Proliferation | Reference | |---|---|---|---|---| | siRNA | SMMC-7721 (Hepatocellular Carcinoma) | Significant attenuation of proliferation after 48 hours |[11] | | shRNA | SW620 (Colorectal Cancer) | Greatly suppressed cell growth in a time-dependent manner | | | shRNA | GLC82 and NCI-H520 (Lung Cancer) | Significantly slowed down cell growth |[10] | | this compound & Trastuzumab | SKBR3 (Breast Cancer) | Cooperative inhibition of cell survival |[12] |

Experimental Protocols

To aid researchers in applying these techniques, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring TMEM16A-mediated chloride currents.

Objective: To measure whole-cell Ca2+-activated Cl- currents and assess the inhibitory effects of this compound or siRNA knockdown.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular solution (in mM): 150 NaCl, 1 CaCl2, 1 MgCl2, 10 glucose, 10 D-mannitol, 10 HEPES; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, and 8 CaCl2 to achieve a free [Ca2+] of ~300 nM; pH 7.3 with NaOH.[6]

  • This compound stock solution (in DMSO)

  • Cells expressing TMEM16A (either endogenously or through transfection)

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording. For siRNA experiments, transfect cells 48-72 hours prior to recording.

  • Pull glass pipettes to a resistance of 2-3 MΩ when filled with the intracellular solution.

  • Establish a whole-cell recording configuration.

  • Clamp the cell membrane potential at a holding potential of 0 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • For pharmacological inhibition, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record currents before and after the application of the inhibitor or in control vs. siRNA-treated cells.

  • Analyze the current-voltage relationship and the percentage of current inhibition.

Fura-2 Calcium Imaging

This method allows for the measurement of intracellular calcium dynamics, which can be modulated by TMEM16A activity.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in the presence or absence of TMEM16A inhibition.

Materials:

  • Fluorescence microscope with appropriate filter sets for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • Digital camera and imaging software

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonists to stimulate calcium signaling (e.g., ATP)

Procedure:

  • Seed cells on glass coverslips.

  • Load cells with 1 µg/ml Fura-2 AM in recording buffer for 30 minutes at room temperature.[13]

  • Wash the cells with recording buffer for 30 minutes to allow for de-esterification of the dye.[13]

  • Mount the coverslip on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Apply the stimulus (e.g., ATP) to induce a calcium response.

  • For inhibitor studies, pre-incubate the cells with this compound before adding the stimulus.

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca2+]i.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell proliferation.

Objective: To determine the effect of this compound or siRNA knockdown on cell proliferation.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well.[10]

  • For siRNA experiments, transfect cells and allow them to grow for the desired period (e.g., 24-72 hours). For inhibitor studies, add this compound at various concentrations.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark for 2-4 hours or overnight at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to control-treated cells.

Signaling Pathways and Experimental Workflows

TMEM16A is known to modulate several key signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.[4][9][14] Both pharmacological inhibition and knockdown of TMEM16A have been shown to impact the phosphorylation status of key proteins in these pathways.

Below are diagrams illustrating the TMEM16A signaling pathway and a typical experimental workflow for comparing this compound and siRNA knockdown.

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR Modulates RAS RAS EGFR->RAS Ca2_increase ↑ [Ca²⁺]i Ca2_increase->TMEM16A Activates PLC PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation Ca2_store Ca²⁺ Store IP3R->Ca2_store Ca2_store->Ca2_increase GPCR GPCR Activation GPCR->PLC

Caption: TMEM16A signaling pathway.

Experimental_Workflow Start Start: Choose Cell Line Expressing TMEM16A Treatment Treatment Groups Start->Treatment Control Control (Vehicle/Scrambled siRNA) Treatment->Control A01 This compound Treatment->A01 siRNA TMEM16A siRNA Treatment->siRNA Assays Functional & Molecular Assays Control->Assays A01->Assays siRNA->Assays PatchClamp Patch-Clamp (Current Inhibition) Assays->PatchClamp Calcium Calcium Imaging ([Ca²⁺]i Dynamics) Assays->Calcium Proliferation Proliferation Assay (e.g., MTT) Assays->Proliferation WesternBlot Western Blot (Protein Expression & Signaling) Assays->WesternBlot Analysis Data Analysis & Comparison PatchClamp->Analysis Calcium->Analysis Proliferation->Analysis WesternBlot->Analysis

Caption: Experimental workflow.

Conclusion: Making an Informed Decision

The choice between this compound and siRNA knockdown of TMEM16A is context-dependent.

  • This compound is the method of choice for experiments requiring rapid and reversible inhibition of TMEM16A channel function. Its ease of use makes it ideal for initial screening and for studying acute physiological processes. However, researchers must be cautious of its potential off-target effects and should include appropriate controls to validate their findings.

  • siRNA knockdown provides a more specific means of reducing TMEM16A levels and is well-suited for long-term studies investigating the consequences of TMEM16A depletion. While it avoids the off-target pharmacological effects of small molecules, it requires more extensive optimization and does not offer the temporal control of a chemical inhibitor.

References

T16Ainh-A01: A Comparative Guide to its Cross-reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

T16Ainh-A01 is widely recognized as a potent inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC). However, emerging evidence reveals that its selectivity is not absolute, with notable cross-reactivity with other ion channels. This guide provides a comprehensive comparison of this compound's activity on its primary target and key off-target channels, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of this compound against TMEM16A and other ion channels. Lower IC50 values indicate higher potency.

Ion ChannelCommon Name/FunctionIC50 of this compoundCell Line/SystemReference
TMEM16A (ANO1) Calcium-Activated Chloride Channel~1.1 µM - 1.8 µMFRT, A253 Salivary Gland[1]
VRAC Volume-Regulated Anion Channel6 ± 1 µMHEK-293
VDCCs Voltage-Dependent Calcium ChannelsConcentration-dependent inhibition; Vasorelaxation IC50 of ~1.5 µM - 1.6 µMA7r5[2]
TMEM16B (ANO2) Calcium-Activated Chloride ChannelInhibition observed, specific IC50 not determinedFRT[1]

Off-Target Effects: A Closer Look

While this compound is a valuable tool for studying TMEM16A, its off-target effects, particularly on voltage-dependent calcium channels (VDCCs) and volume-regulated anion channels (VRACs), are significant and occur at concentrations close to those used to inhibit TMEM16A.

Voltage-Dependent Calcium Channels (VDCCs): Studies have demonstrated that this compound inhibits L-type calcium currents in a concentration-dependent manner in A7r5 vascular smooth muscle cells.[2] This inhibition is functionally significant, as it contributes to the vasorelaxant properties of the compound, an effect that is independent of chloride concentration.[2][3] This suggests that at least part of the physiological effects observed when using this compound may be attributable to the blockade of VDCCs.

Volume-Regulated Anion Channels (VRACs): this compound has been shown to inhibit VRAC currents in HEK-293 cells with an IC50 of approximately 6 µM. This finding is crucial for interpreting studies on cell volume regulation, where VRACs play a central role.

TMEM16B (ANO2): Qualitative data indicates that this compound also inhibits the closely related TMEM16B channel.[1] Researchers studying the specific roles of TMEM16A versus TMEM16B should exercise caution and consider using complementary approaches to validate their findings.

Signaling Pathways and Experimental Workflows

To understand the implications of this compound's cross-reactivity, it is essential to consider the signaling pathways in which these channels are involved.

Signaling_Pathways cluster_TMEM16A TMEM16A (ANO1) Pathway cluster_VDCC VDCC Pathway cluster_VRAC VRAC Pathway Agonist1 Agonist (e.g., ATP) GPCR GPCR Agonist1->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release TMEM16A TMEM16A Ca_release->TMEM16A Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Depolarization Depolarization Cl_efflux->Depolarization T16Ainh_A01_1 This compound T16Ainh_A01_1->TMEM16A Inhibits Depolarization2 Membrane Depolarization VDCC L-type VDCC Depolarization2->VDCC Ca_influx Ca²⁺ Influx VDCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction T16Ainh_A01_2 This compound T16Ainh_A01_2->VDCC Inhibits Hypotonic_Stress Hypotonic Stress Cell_Swelling Cell Swelling Hypotonic_Stress->Cell_Swelling VRAC VRAC Cell_Swelling->VRAC Anion_Efflux Anion Efflux VRAC->Anion_Efflux RVD Regulatory Volume Decrease Anion_Efflux->RVD T16Ainh_A01_3 This compound T16Ainh_A01_3->VRAC Inhibits

Figure 1. Signaling pathways affected by this compound.

The following diagram illustrates a typical experimental workflow for assessing ion channel inhibition.

Experimental_Workflow cluster_workflow Workflow for Assessing Ion Channel Inhibition start Cell Culture (e.g., A7r5, HEK-293) solution_prep Prepare Extracellular and Intracellular Solutions start->solution_prep patch_clamp Whole-Cell Patch Clamp Electrophysiology establish_seal Establish Gigaseal and Whole-Cell Configuration patch_clamp->establish_seal solution_prep->patch_clamp baseline Record Baseline Ion Channel Current establish_seal->baseline apply_inhibitor Apply this compound (Varying Concentrations) baseline->apply_inhibitor record_inhibition Record Current in Presence of Inhibitor apply_inhibitor->record_inhibition data_analysis Data Analysis (IC50 Calculation) record_inhibition->data_analysis end Determine Cross-reactivity Profile data_analysis->end

Figure 2. Experimental workflow for electrophysiological assessment.

Experimental Protocols

The cross-reactivity of this compound has been primarily characterized using whole-cell patch-clamp electrophysiology. Below are the generalized methodologies for assessing its effects on VDCCs and VRACs.

Protocol for Measuring VDCC Inhibition in A7r5 Cells
  • Cell Culture: A7r5 rat aortic smooth muscle cells are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): Typically contains a charge carrier like BaCl₂ (e.g., 10) to isolate calcium channel currents, along with HEPES, NaCl, KCl, and glucose, adjusted to a physiological pH.

    • Pipette Solution (in mM): Contains CsCl to block potassium channels, along with MgCl₂, HEPES, and EGTA, adjusted to a physiological pH.

  • Recording Procedure:

    • A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.

    • The cell is held at a negative holding potential (e.g., -80 mV).

    • Voltage steps are applied to depolarize the membrane (e.g., to +10 mV) to elicit inward Ba²⁺ currents through VDCCs.

    • Baseline currents are recorded.

    • This compound is applied to the bath at various concentrations.

    • The effect of each concentration on the peak inward current is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

Protocol for Measuring VRAC Inhibition in HEK-293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.

  • Electrophysiology Setup: Similar to the VDCC protocol, whole-cell voltage-clamp recordings are performed.

  • Solutions:

    • Isotonic Solution (in mM): Contains NaCl, KCl, MgCl₂, CaCl₂, HEPES, and glucose, with osmolarity adjusted to be isotonic with the intracellular environment.

    • Hypotonic Solution (in mM): Similar composition to the isotonic solution but with a lower NaCl concentration to induce cell swelling and activate VRACs.

    • Pipette Solution (in mM): Typically contains CsCl, MgCl₂, HEPES, EGTA, and ATP.

  • Recording Procedure:

    • After establishing a whole-cell recording in isotonic solution, the external solution is switched to the hypotonic solution to activate VRAC currents.

    • Currents are typically measured at a series of voltage steps.

    • Once a stable VRAC current is established, this compound is applied at different concentrations.

    • The inhibition of the VRAC current is recorded.

  • Data Analysis: The IC50 for VRAC inhibition is calculated from the concentration-response curve.

Conclusion and Recommendations

This compound is a valuable pharmacological tool for investigating the physiological roles of TMEM16A. However, researchers must be aware of its cross-reactivity with other ion channels, particularly VDCCs and VRACs. The inhibitory effects on these channels occur at concentrations that overlap with those used to target TMEM16A.

Recommendations for Researchers:

  • Use the Lowest Effective Concentration: When studying TMEM16A, use the lowest concentration of this compound that produces the desired effect to minimize off-target interactions.

  • Confirm Findings with Multiple Approaches: Whenever possible, use complementary methods such as siRNA-mediated knockdown or genetically encoded inhibitors to validate findings attributed to TMEM16A inhibition by this compound.

  • Consider the Cellular Context: The expression levels of TMEM16A, VDCCs, and VRACs can vary significantly between cell types. Be mindful of the specific ion channel landscape in your experimental system when interpreting results.

  • Acknowledge Potential Off-Target Effects: When publishing data obtained using this compound, the potential contribution of its off-target effects should be discussed.

References

T16Ainh-A01 Specificity and Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity and selectivity of the TMEM16A inhibitor, T16Ainh-A01. It objectively compares its performance with other common alternatives, presenting supporting experimental data, detailed protocols, and visual diagrams to facilitate informed decisions in research applications.

This compound is a small molecule inhibitor widely used to probe the function of the calcium-activated chloride channel (CaCC), TMEM16A (also known as Anoctamin 1 or ANO1). TMEM16A is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. Its involvement in pathological conditions such as hypertension, asthma, and cancer has made it an attractive target for therapeutic intervention. However, the utility of this compound as a specific and selective tool is a subject of ongoing investigation. This guide aims to provide a clear overview of its performance in comparison to other inhibitors like CaCCinh-A01 and MONNA.

Comparative Analysis of TMEM16A Inhibitors

The following table summarizes the reported potency (IC50) of this compound and its alternatives against TMEM16A and other ion channels. This data is crucial for assessing the selectivity profile of each compound.

CompoundTargetIC50Off-Target(s)Off-Target IC50Reference(s)
This compound TMEM16A~1 µMVoltage-Dependent Calcium Channels (VDCCs)Inhibition observed at concentrations used for TMEM16A inhibition[1][2][3]
CaCCinh-A01 TMEM16A2.1 µMCalcium-Activated Chloride Channel (CaCC)~10 µM[4]
MONNA TMEM16A80 nMBestrophin-1, CLC2, CFTRNo significant block at 10-30 µM[5]

Note: IC50 values can vary depending on the experimental conditions, such as cell type, expression system, and recording configuration. The data presented here is a compilation from multiple sources to provide a general comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the specificity and selectivity of TMEM16A inhibitors.

Whole-Cell Patch Clamp for On-Target Potency

This technique is the gold standard for measuring ion channel activity and the effect of inhibitors.

Objective: To determine the IC50 of an inhibitor on TMEM16A channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing human TMEM16A are cultured under standard conditions.

  • Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl2, and varying concentrations of free Ca2+ (buffered with CaCl2) to activate TMEM16A. The pH is adjusted to 7.2 with CsOH.

  • Bath Solution (Extracellular): Contains (in mM): 140 CsCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose. The pH is adjusted to 7.4 with CsOH.

  • Recording:

    • Whole-cell configuration is established using a patch-clamp amplifier.

    • Cells are held at a holding potential of -60 mV.

    • Voltage steps or ramps are applied to elicit TMEM16A currents. A typical voltage protocol would be steps from -100 mV to +100 mV in 20 mV increments.

    • After obtaining a stable baseline current, the inhibitor is perfused at increasing concentrations.

    • The current inhibition at each concentration is measured, and the data is fitted to a Hill equation to determine the IC50.

Selectivity Screening using a Panel of Ion Channels

Objective: To assess the activity of the inhibitor against a panel of other ion channels to determine its selectivity profile.

Methodology:

  • Cell Lines: Use a panel of cell lines, each expressing a different ion channel of interest (e.g., other TMEM16 family members, CFTR, voltage-gated sodium, potassium, and calcium channels).

  • Assay Method: High-throughput automated patch-clamp systems or specific fluorescence-based assays are commonly used for screening.

  • Procedure:

    • The inhibitor is applied at a concentration that gives maximal or near-maximal inhibition of TMEM16A (e.g., 10x IC50).

    • The activity of the inhibitor on each channel in the panel is measured.

    • For any channels showing significant inhibition, a full dose-response curve is generated to determine the IC50.

    • Selectivity is determined by comparing the IC50 for TMEM16A with the IC50 for off-target channels.

Functional Assay: Vasorelaxation in Isolated Arteries

This assay is used to investigate the physiological effects of the inhibitor and to uncover potential off-target actions that may not be apparent in single-channel recordings.

Objective: To determine if the vasorelaxant effect of the inhibitor is dependent on TMEM16A activity.

Methodology:

  • Tissue Preparation: Small mesenteric arteries are isolated from rats or mice and mounted in a wire myograph system.

  • Solutions:

    • Normal Physiological Salt Solution (PSS): Contains (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 glucose, bubbled with 95% O2/5% CO2.

    • Chloride-Free PSS: NaCl and KCl are replaced with equimolar sodium and potassium gluconate, and CaCl2 is replaced with Ca-gluconate.

  • Procedure:

    • Arteries are pre-constricted with an agonist such as phenylephrine or U46619 to induce a stable contraction.

    • The inhibitor is added in a cumulative manner to generate a concentration-response curve for relaxation in normal PSS.

    • The experiment is repeated in chloride-free PSS. If the inhibitor's relaxant effect persists in the absence of a chloride gradient, it suggests a mechanism independent of TMEM16A-mediated chloride efflux.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TMEM16A signaling pathway and a typical experimental workflow for inhibitor characterization.

TMEM16A_Signaling_Pathway cluster_activation Upstream Activation cluster_channel TMEM16A Channel cluster_downstream Downstream Effects Agonist Agonists (e.g., ATP, Acetylcholine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca2_release Ca2+ Release ER->Ca2_release TMEM16A TMEM16A (ANO1) Ca2_release->TMEM16A Activates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Secretion Epithelial Secretion TMEM16A->Secretion Depolarization Membrane Depolarization Cl_efflux->Depolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Depolarization->VDCC Opens Ca2_influx Ca2+ Influx VDCC->Ca2_influx Contraction Smooth Muscle Contraction Ca2_influx->Contraction

TMEM16A Signaling Pathway

Inhibitor_Workflow cluster_potency On-Target Potency cluster_selectivity Selectivity Profiling cluster_functional Functional Assessment cluster_analysis Data Analysis & Conclusion PatchClamp Whole-Cell Patch Clamp (TMEM16A-expressing cells) IC50_determination Determine IC50 PatchClamp->IC50_determination DataIntegration Integrate Data IC50_determination->DataIntegration PanelScreening Screen against Ion Channel Panel OffTarget_IC50 Determine Off-Target IC50s PanelScreening->OffTarget_IC50 OffTarget_IC50->DataIntegration VasoAssay Vasorelaxation Assay (Isolated Arteries) Chloride_Dependence Assess Chloride Dependence VasoAssay->Chloride_Dependence Chloride_Dependence->DataIntegration Conclusion Conclusion on Specificity & Selectivity DataIntegration->Conclusion

Inhibitor Characterization Workflow

Conclusion

The selection of an appropriate inhibitor is critical for accurately dissecting the role of TMEM16A in physiological and pathological processes. While this compound is a widely used tool, its selectivity has been questioned, with evidence suggesting significant off-target effects on voltage-dependent calcium channels and the ability to induce vasorelaxation through TMEM16A-independent mechanisms.[2][6] In contrast, MONNA exhibits higher potency and greater selectivity against other tested chloride channels.[5] CaCCinh-A01 also shows inhibitory activity on TMEM16A but at a lower potency than MONNA.[4]

References

Comparative Efficacy of T16Ainh-A01 and Other TMEM16A Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of T16Ainh-A01 and other prominent inhibitors of the calcium-activated chloride channel (CaCC), TMEM16A (also known as ANO1). The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for studying TMEM16A function and for potential therapeutic development.

Transmembrane protein 16A (TMEM16A) is a crucial player in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Its dysregulation has been implicated in a range of diseases such as hypertension, pain, diarrhea, asthma, and cancer, making it a significant target for pharmacological intervention.[1][2][4] This guide focuses on a comparative analysis of this compound and other small molecule inhibitors of TMEM16A.

Quantitative Comparison of TMEM16A Inhibitors

The inhibitory potency of various compounds against TMEM16A has been determined using a range of experimental models and techniques. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.

InhibitorIC50 Value (µM)Cell Line/SystemAssay MethodReference
This compound ~1TMEM16A-expressing FRT cellsYFP-based iodide influx assay[4][5]
1.1TMEM16A-expressing FRT cellsShort-circuit current[4]
1.5HEK293 cells stably expressing human TMEM16AWhole-cell patch clamp[6]
1.6Mouse thoracic aortaIsometric tension studies[7]
1.8Cell-free assayNot specified[8]
1.39 ± 0.59ANO1-expressed FRT cellsApical membrane current[2]
CaCCinh-A01 2.1TMEM16A-expressing FRT cellsShort-circuit current[4]
1.7HEK293 cells stably expressing human TMEM16AWhole-cell patch clamp[6]
Ani9 0.077 ± 0.0011ANO1-expressed FRT cellsApical membrane current[2][3]
< 3Not specifiedNot specified[1]
Digallic acid 3.6TMEM16A-expressing FRT cellsShort-circuit current[4]
Tannic acid 6.4TMEM16A-expressing FRT cellsShort-circuit current[4]
Niflumic acid 12HEK293 cells stably expressing human TMEM16AWhole-cell patch clamp[6]
Anthracene-9-carboxylic acid (A-9-C) 58HEK293 cells stably expressing human TMEM16AWhole-cell patch clamp[6]
MONNA 1.95 ± 1.16ANO1-expressed FRT cellsApical membrane current[2][3]
Liquiritigenin 12.89HEK293T cells expressing hTMEM16AWhole-cell patch clamp[9]
Magnolol 28.71 ± 1.24HEK293T cells expressing TMEM16AWhole-cell voltage clamp[10]

Mechanisms of Action and Selectivity

TMEM16A inhibitors exhibit different mechanisms of action and selectivity profiles, which are critical considerations for their application in research.

This compound , an aminophenylthiazole, is a potent and selective inhibitor of TMEM16A.[5][8] It has been shown to block TMEM16A chloride currents in a voltage-independent manner.[4][5] While it effectively inhibits TMEM16A, it poorly inhibits the total calcium-activated chloride current in some cell types, such as human bronchial and intestinal cells, suggesting that TMEM16A may only be a minor contributor to the total CaCC conductance in these tissues.[4] In contrast, it fully blocks CaCC in salivary gland cells.[4] Some studies have indicated that this compound may have off-target effects, including inhibition of voltage-dependent Ca2+ channels in A7r5 cells.[11]

CaCCinh-A01 is another widely used TMEM16A inhibitor.[4] Similar to this compound, its inhibitory effects on TMEM16A are independent of voltage.[6] However, some reports suggest that CaCCinh-A01 and other inhibitors like niclosamide and MONNA can indirectly affect TMEM16A activity by altering intracellular calcium signaling, which could complicate the interpretation of experimental results.[12] Specifically, CaCCinh-A01 has been proposed to potentially block inositol triphosphate receptors.[12]

Ani9 has emerged as a particularly potent and selective inhibitor of ANO1 (TMEM16A), with a submicromolar IC50.[1][2] A key advantage of Ani9 is its high selectivity for ANO1 over ANO2, a closely related homolog.[1][2] Furthermore, Ani9 has been shown to have negligible effects on intracellular calcium signaling and the activity of the CFTR chloride channel.[1][2]

Other Inhibitors: Traditional CaCC inhibitors like niflumic acid and anthracene-9-carboxylic acid (A-9-C) are less potent and their efficacy can be voltage-dependent.[6] Natural compounds such as tannic acid and digallic acid have also been identified as TMEM16A inhibitors.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TMEM16A inhibitors.

High-Throughput Screening (HTS) using YFP-Based Fluorescence Assay

This cell-based assay is used for the initial screening and identification of TMEM16A inhibitors.

  • Cell Line: Fischer Rat Thyroid (FRT) cells co-transfected with human TMEM16A and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Principle: The fluorescence of this specific YFP variant is quenched by iodide. TMEM16A activation allows iodide influx, leading to a decrease in YFP fluorescence. Inhibitors of TMEM16A will prevent this iodide influx and thus prevent fluorescence quenching.

  • Protocol:

    • Plate the transfected FRT cells in 96-well or 384-well plates.

    • Wash the cells with a buffer solution (e.g., PBS).

    • Add the test compounds (potential inhibitors) at various concentrations to the wells and incubate for a specified time (e.g., 5-20 minutes).

    • Activate TMEM16A by adding an agonist such as ATP (e.g., 100 µM), which increases intracellular calcium.

    • Immediately after agonist addition, add an iodide-containing solution.

    • Monitor the YFP fluorescence over time using a plate reader.

    • The rate of fluorescence decay is proportional to the iodide influx and thus to TMEM16A activity. The inhibitory effect is calculated by comparing the rate of fluorescence decay in the presence and absence of the compound.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TMEM16A channels in the cell membrane, providing detailed information about the inhibitor's mechanism of action.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human TMEM16A.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a specific voltage, and the resulting current is measured.

  • Protocol:

    • Culture the TMEM16A-expressing HEK293 cells on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Fill a glass micropipette (with a resistance of 2-5 MΩ) with an intracellular solution containing a known concentration of free calcium (e.g., 275 nM) to activate TMEM16A.

    • Form a gigaseal between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting currents.

    • Perfuse the bath solution with the TMEM16A inhibitor at the desired concentration.

    • Repeat the voltage-step protocol to measure the current in the presence of the inhibitor.

    • The percentage of inhibition is calculated by comparing the current amplitudes before and after the application of the inhibitor.

Short-Circuit Current (Isc) Measurement in Ussing Chamber

This method is used to measure ion transport across an epithelial cell monolayer.

  • Cell Line: Polarized epithelial cells, such as FRT or human bronchial epithelial cells, grown on permeable filter supports.

  • Principle: The epithelial monolayer is mounted in a Ussing chamber, which separates the apical and basolateral sides. The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this voltage clamp (the short-circuit current) is a measure of net ion transport.

  • Protocol:

    • Grow the epithelial cells to confluence on permeable supports.

    • Mount the support in the Ussing chamber, separating the apical and basolateral chambers filled with appropriate physiological solutions.

    • Maintain the temperature at 37°C and bubble the solutions with 95% O2/5% CO2.

    • Measure the baseline short-circuit current.

    • Add the TMEM16A inhibitor to the apical or basolateral side and incubate.

    • Stimulate TMEM16A-mediated chloride secretion by adding an agonist like ATP or UTP to the appropriate chamber.

    • Record the change in the short-circuit current. The inhibitory effect is determined by the reduction in the agonist-stimulated current in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which TMEM16A is involved is crucial for interpreting the effects of its inhibitors.

TMEM16A_Signaling_Pathways cluster_activation TMEM16A Activation cluster_downstream Downstream Signaling Agonist Agonist (e.g., ATP, UTP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R Ca_release Ca²⁺ Release from ER IP3R->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase TMEM16A_channel TMEM16A Ca_increase->TMEM16A_channel Activates Cl_efflux Cl⁻ Efflux TMEM16A_channel->Cl_efflux EGFR EGFR TMEM16A_channel->EGFR Activates NFkB NF-κB TMEM16A_channel->NFkB Activates Depolarization Membrane Depolarization Cl_efflux->Depolarization Ras_Raf_MEK Ras-Raf-MEK EGFR->Ras_Raf_MEK ERK ERK1/2 Ras_Raf_MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: TMEM16A signaling pathways.

The activation of G-protein coupled receptors (GPCRs) by agonists leads to an increase in intracellular calcium, which in turn activates TMEM16A.[13] The subsequent chloride efflux can lead to membrane depolarization and the activation of downstream signaling cascades, including the EGFR/ERK and NF-κB pathways, which are involved in cell proliferation, migration, and inflammation.[13][14][15][16]

Experimental_Workflow start Start: Identify Research Question hts High-Throughput Screening (YFP Assay) start->hts Discover new inhibitors hit_validation Hit Validation & Potency (Patch Clamp, Ussing Chamber) hts->hit_validation Confirm activity selectivity Selectivity Profiling (vs. other channels, Ca²⁺ signaling) hit_validation->selectivity Assess specificity in_vivo In Vivo / Ex Vivo Studies (Disease Models) selectivity->in_vivo Evaluate physiological relevance end Conclusion: Characterized Inhibitor in_vivo->end

Caption: General workflow for TMEM16A inhibitor characterization.

This workflow illustrates the typical progression from initial high-throughput screening to identify potential inhibitors, followed by more detailed electrophysiological and functional assays to validate their activity and selectivity, and finally to in vivo studies to assess their therapeutic potential.

Conclusion

The selection of a TMEM16A inhibitor should be guided by the specific requirements of the research. For studies demanding high potency and selectivity, particularly with minimal off-target effects on calcium signaling, Ani9 appears to be a superior choice. This compound remains a potent and widely used tool, though its potential for off-target effects at higher concentrations should be considered. CaCCinh-A01 is also effective but may indirectly influence results through alterations in intracellular calcium. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their investigations into the multifaceted roles of TMEM16A.

References

T16Ainh-A01: A Comparative Guide to Functional Assays for the TMEM16A Chloride Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays used to confirm the activity of T16Ainh-A01, a potent inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1. We present a comparative analysis of this compound with other known TMEM16A inhibitors, supported by experimental data and detailed protocols for key assays.

Comparative Efficacy of TMEM16A Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative TMEM16A inhibitors across various functional assays. These values highlight the potency of each compound in different cellular contexts and experimental setups.

InhibitorCell LineAssayIC50 (µM)Reference
This compound FRT (hTMEM16A)YFP-Iodide Influx~1[1]
This compound A253 (salivary gland)Iodide Influx1.8
This compound HEK293 (hTMEM16A)Whole-Cell Patch Clamp~1[2]
CaCCinh-A01FRT (hTMEM16A)YFP-Iodide Influx2.1
CaCCinh-A01CHO (TMEM16A)Chloride Efflux (AAS)6.35 ± 0.27[3]
MONNAXenopus oocytes (xANO1)Two-Electrode Voltage Clamp0.08[4]
Tannic AcidFRT (hTMEM16A)YFP-Iodide Influx6.4
Digallic AcidFRT (hTMEM16A)YFP-Iodide Influx3.6

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, expression level of TMEM16A, and the method of channel activation.

Functional Assays for this compound Activity

Three primary functional assays are commonly employed to characterize the inhibitory activity of this compound and other TMEM16A modulators:

  • Iodide Influx/Efflux Assays: These are high-throughput, cell-based assays that measure the influx or efflux of iodide, a halide ion that permeates TMEM16A channels. The most common method utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (YFP-H148Q/I152L), where iodide binding quenches the fluorescence.

  • Whole-Cell Patch-Clamp Electrophysiology: This gold-standard electrophysiological technique directly measures the ion currents flowing through TMEM16A channels in the plasma membrane of a single cell. It provides detailed information about the channel's biophysical properties and the mechanism of inhibition.

  • Cell Proliferation Assays: As TMEM16A is implicated in cell proliferation, particularly in cancer cells, assays such as the MTT assay are used to assess the impact of inhibitors on cell viability and growth.

Experimental Protocols

YFP-Based Iodide Influx Assay

This protocol is adapted from high-throughput screening methodologies for TMEM16A inhibitors.[1]

Materials:

  • Cells stably co-expressing human TMEM16A and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).

  • 96-well or 384-well black, clear-bottom microplates.

  • Phosphate-Buffered Saline (PBS).

  • Iodide-containing solution (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).

  • TMEM16A agonist (e.g., ATP, ionomycin).

  • This compound and other test compounds.

  • Fluorescence plate reader with kinetic read capabilities (excitation ~485 nm, emission ~520 nm).

Procedure:

  • Cell Plating: Seed the TMEM16A/YFP-expressing cells into the microplates and grow to confluence.

  • Compound Incubation: Wash the cells with PBS. Add PBS containing the desired concentration of this compound or other inhibitors to the wells. Incubate for 10-20 minutes at room temperature.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline YFP fluorescence for a short period (e.g., 10 seconds).

  • Activation and Iodide Influx: Add the iodide-containing solution along with a TMEM16A agonist (e.g., 100 µM ATP) to each well.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the YFP fluorescence at regular intervals (e.g., every 0.5 seconds) for a period of 10-30 seconds.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx. Calculate the initial slope of the fluorescence decay for each well. Compare the rates in the presence of inhibitors to the vehicle control to determine the percent inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording TMEM16A currents.

Materials:

  • Cells expressing TMEM16A.

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution: (in mM) 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 500 nM) (pH 7.2 with CsOH).

  • This compound and other test compounds.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit TMEM16A currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing this compound or other inhibitors at various concentrations.

  • Data Analysis: Measure the amplitude of the TMEM16A current before and after drug application to determine the extent of inhibition.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known TMEM16A expression (e.g., HNSCC, breast cancer cell lines).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound and other test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the functional evaluation of this compound.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization compound_library Compound Library primary_screen Primary Screen (YFP-Iodide Influx Assay) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Curve (IC50 Determination) hit_identification->dose_response patch_clamp Whole-Cell Patch Clamp (Electrophysiology) dose_response->patch_clamp selectivity_assays Selectivity Assays (Other Ion Channels) patch_clamp->selectivity_assays lead_compound Lead Compound selectivity_assays->lead_compound

Caption: Experimental workflow for identifying and validating TMEM16A inhibitors.

tmem16a_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR modulates PLC PLC EGFR->PLC Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ca_ion Ca2+ Ca_ion->TMEM16A activates IP3 IP3 PLC->IP3 IP3R IP3R (ER) IP3->IP3R activates IP3R->Ca_ion releases Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Migration ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation EGF EGF EGF->EGFR binds T16Ainh_A01 This compound T16Ainh_A01->TMEM16A inhibits

Caption: Simplified TMEM16A signaling pathway in cancer cells.

This guide provides a foundational understanding of the functional assays used to confirm the activity of this compound and its alternatives. For researchers actively engaged in the study of TMEM16A, it is recommended to consult the primary literature for more detailed experimental conditions and further insights into the nuanced activity of these inhibitors.

References

T16Ainh-A01 Dose-Response Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of T16Ainh-A01 with other common inhibitors of the TMEM16A calcium-activated chloride channel. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.

Comparative Analysis of TMEM16A Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against the TMEM16A channel. This data has been compiled from various studies to provide a comparative overview of their potency.

InhibitorIC50 (µM)Cell Line / SystemReference(s)
This compound ~1 - 1.8TMEM16A-expressing FRT cells, A253 salivary gland epithelial cells[1][2][3][4]
CaCCinh-A012.1TMEM16A-expressing FRT cells[4]
Digallic acid3.6TMEM16A-expressing FRT cells[4]
Tannic acid6.4TMEM16A-expressing FRT cells[4]
MONNANot explicitly found in searchesNot explicitly found in searches
Niflumic acid~12.1HEK293 cells expressing TMEM16A

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of TMEM16A inhibitors are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the ion channel currents from an entire cell, providing a direct assessment of inhibitor potency on TMEM16A channel activity.

a. Cell Preparation:

  • Culture HEK293 cells stably expressing human TMEM16A.

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment.

b. Solutions:

  • Internal (Pipette) Solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. To activate TMEM16A, a defined free Ca2+ concentration (e.g., 275 nM or 500 nM) is established by adding a calculated amount of CaCl2.[4][5]

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

c. Recording Procedure:

  • Form a gigaseal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of 0 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • After establishing a stable baseline current, perfuse the bath with the external solution containing varying concentrations of the test inhibitor (e.g., this compound).

  • Record the current inhibition at each concentration to generate a dose-response curve.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This method is used to measure ion transport across an epithelial cell monolayer, which is an indicator of TMEM16A channel activity in polarized cells.

a. Cell Culture:

  • Culture Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.

b. Ussing Chamber Setup:

  • Mount the Snapwell inserts in Ussing chambers.

  • Fill both the apical and basolateral chambers with a symmetrical bicarbonate-buffered solution.

  • To isolate the TMEM16A-mediated current, a basolateral-to-apical chloride gradient can be established.

c. Measurement Protocol:

  • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current.

  • To block sodium absorption, add amiloride to the apical chamber.

  • To inhibit CFTR, CFTRinh-172 can be added.

  • Add the test inhibitor (e.g., this compound) to the apical chamber at various concentrations and allow it to incubate for a defined period (e.g., 5 minutes).[4]

  • Stimulate TMEM16A activity by adding an agonist like ATP or UTP to the apical chamber.[4]

  • Record the change in Isc to determine the inhibitory effect of the compound.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of TMEM16A modulators. It measures the influx of halide ions (like iodide) through the channel by the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).

a. Cell Preparation:

  • Use FRT cells stably co-expressing TMEM16A and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).

  • Plate the cells in 96-well or 384-well microplates.

b. Assay Procedure:

  • Wash the cells with a halide-free buffer (e.g., PBS where NaCl is replaced with NaNO3).

  • Incubate the cells with the test compounds at various concentrations for a short period (e.g., 10 minutes).[4]

  • Stimulate TMEM16A activation with an agonist such as ATP.

  • Simultaneously, replace the buffer with one containing iodide.

  • Measure the rate of YFP fluorescence quenching using a fluorescence plate reader. The rate of quenching is proportional to the rate of iodide influx through TMEM16A.

  • The inhibition of iodide influx by the test compound is used to determine its potency.

TMEM16A Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TMEM16A and a typical experimental workflow for inhibitor testing.

TMEM16A_Signaling_Pathway cluster_upstream Upstream Activation cluster_channel Channel Activity cluster_downstream Downstream Effects Agonist Agonist (e.g., ATP, UTP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_int Increased Intracellular [Ca²⁺] Ca_release->Ca_int TMEM16A TMEM16A (ANO1) Ca_int->TMEM16A activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Proliferation Cell Proliferation (e.g., via MAPK/ERK) TMEM16A->Proliferation modulates Depolarization Membrane Depolarization Cl_efflux->Depolarization T16Ainh This compound (Inhibitor) T16Ainh->TMEM16A inhibits VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (TMEM16A-expressing cells) Assay_Setup Assay Setup (e.g., Patch-clamp, Ussing Chamber) Cell_Culture->Assay_Setup Baseline Establish Baseline Channel Activity Inhibitor_Add Add Inhibitor (e.g., this compound) Baseline->Inhibitor_Add Stimulation Stimulate TMEM16A (e.g., with ATP or Ca²⁺) Inhibitor_Add->Stimulation Recording Record Channel Activity (Current or Fluorescence) Stimulation->Recording Dose_Response Generate Dose-Response Curve Recording->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 Comparison Compare with Alternatives IC50->Comparison

References

Validating the Efficacy of T16Ainh-A01 through Genetic Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor T16Ainh-A01 with genetic methods for validating the function of the TMEM16A (ANO1) calcium-activated chloride channel. The data presented herein is collated from multiple studies to offer an objective analysis of the inhibitor's performance against established genetic controls such as siRNA and shRNA-mediated knockdown.

Executive Summary

This compound is a potent, small-molecule inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), with a reported IC50 of approximately 1 µM.[1] It serves as a critical tool for investigating the physiological and pathophysiological roles of TMEM16A in processes such as cell proliferation, migration, and apoptosis. However, the specificity of pharmacological inhibitors can be a concern. Therefore, validating findings with genetic controls is paramount. This guide directly compares the effects of this compound with TMEM16A knockdown on key cellular functions, providing supporting data and detailed experimental protocols. While this compound effectively mimics the effects of genetic knockdown in several assays, some studies suggest potential off-target effects, particularly at higher concentrations, underscoring the importance of using both pharmacological and genetic approaches in parallel.

Performance Comparison: this compound vs. Genetic Controls

The following tables summarize quantitative data from studies that have compared the effects of this compound with those of TMEM16A/ANO1 knockdown (siRNA or shRNA).

Table 1: Effect on Cell Viability/Proliferation
Cell LineMethodThis compound EffectGenetic Control Effect (si/shRNA)Reference
SW480 (Colorectal Cancer)MTT AssayDose-dependent decrease in cell viabilityNot directly compared in this study[2]
SW620 (Colorectal Cancer)MTT AssayDose-dependent decrease in cell viabilityTMEM16A shRNA significantly inhibited cell proliferation[2]
PC-3 (Prostate Cancer)CCK8 AssayWeak inhibitory effect on cell viability at 30 µMANO1 silencing significantly inhibited cell proliferation[3]
HCT116 (Colorectal Cancer)CCK8 AssayWeak inhibitory effect on cell viability at 30 µMANO1 silencing significantly inhibited cell proliferation[3]
HT-29 (Colorectal Cancer)CCK8 AssayWeak inhibitory effect on cell viability at 30 µMANO1 silencing significantly inhibited cell proliferation[3]
Table 2: Effect on Cell Migration
Cell LineMethodThis compound EffectGenetic Control Effect (si/shRNA)Reference
SW620 (Colorectal Cancer)Wound Healing AssayInhibition of wound closureTMEM16A shRNA significantly impaired migratory ability[2]
SW620 (Colorectal Cancer)Transwell MigrationNot directly comparedTMEM16A shRNA significantly decreased the number of penetrating cells[2]
PC-3 (Prostate Cancer)Wound Healing Assay68.4% reduction in migration at 30 µMNot directly compared in this study[3]
BEAS-2B (Bronchial Epithelial)Wound Healing Assay50.3% reduction in migration at 30 µMNot directly compared in this study[3]
GLC82 (Lung Cancer)Wound Healing AssayNot directly comparedANO1 shRNA inhibited wound filling by ~74.3% at 72h[4]
NCI-H520 (Lung Cancer)Wound Healing AssayNot directly comparedANO1 shRNA resulted in only ~27.6% wound healing at 48h[4]
Table 3: Effect on Apoptosis
Cell LineMethodThis compound EffectGenetic Control Effect (si/shRNA)Reference
PC-3 (Prostate Cancer)Flow Cytometry (Annexin V)Induced apoptosis (weaker effect compared to CaCCinh-A01)ANO1 silencing induced marked apoptosis[5]
Table 4: Effect on TMEM16A-mediated Chloride Current
Cell LineMethodThis compound EffectGenetic Control Effect (si/shRNA)Reference
T84 (Intestinal Epithelial)Short Circuit CurrentInhibited early, transient CaCC currentTMEM16A siRNA knockdown qualitatively similar effect[1]
CF Bronchial EpithelialApical Membrane ConductanceReduced UTP-stimulated peak current by ~25%Not directly compared[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from a study on colorectal cancer cells.[2]

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound or transfect with TMEM16A shRNA/scrambled shRNA. Incubate for the desired time period (e.g., 24, 48, 72, 96 hours).

  • MTT Addition: Add 10 µl of MTT reagent (500 µg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader to quantify the number of viable cells.

Wound Healing (Scratch) Assay

This protocol is a generalized procedure based on standard methods.[6][7][8]

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound or, for genetic controls, use cells previously transfected with TMEM16A or control siRNA/shRNA.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Apoptosis (Annexin V) Assay

This protocol is a standard procedure for detecting apoptosis by flow cytometry.[9][10][11][12]

  • Cell Treatment: Treat cells with this compound or transfect with TMEM16A/control siRNA and incubate for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

siRNA Transfection

This is a general protocol for siRNA-mediated gene knockdown.[13][14][15][16]

  • Cell Seeding: Seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.

  • Complex Formation: In separate tubes, dilute the TMEM16A siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the two solutions and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined experimentally.

  • Validation of Knockdown: Assess the efficiency of TMEM16A knockdown by Western blot or qPCR.

Mandatory Visualizations

TMEM16A Signaling Pathway

TMEM16A_Signaling cluster_upstream Upstream Activators cluster_channel TMEM16A Channel cluster_downstream Downstream Signaling Agonist Agonist GPCR_RTK GPCR / RTK Agonist->GPCR_RTK PLC PLC GPCR_RTK->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca2+ Release ER->Ca2_release TMEM16A TMEM16A Ca2_release->TMEM16A Activates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Depolarization Depolarization Cl_efflux->Depolarization EGFR EGFR Depolarization->EGFR MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK STAT3 STAT3 Pathway EGFR->STAT3 Cell_Cycle Cyclin D1 (Cell Cycle) MEK_ERK->Cell_Cycle Migration Migration MEK_ERK->Migration STAT3->Cell_Cycle Proliferation Proliferation Cell_Cycle->Proliferation T16Ainh_A01 This compound T16Ainh_A01->TMEM16A Inhibits

Experimental Workflow: Validating this compound

Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_methods Experimental Approaches cluster_assays Functional Assays cluster_validation Validation and Conclusion Hypothesis Hypothesize TMEM16A involvement in a cellular process Pharmacological Pharmacological Inhibition (this compound) Hypothesis->Pharmacological Genetic Genetic Control (siRNA/shRNA knockdown) Hypothesis->Genetic Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Pharmacological->Proliferation_Assay Migration_Assay Cell Migration Assay (e.g., Wound Healing) Pharmacological->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Pharmacological->Apoptosis_Assay Electrophysiology Electrophysiology (Patch Clamp) Pharmacological->Electrophysiology Genetic->Proliferation_Assay Genetic->Migration_Assay Genetic->Apoptosis_Assay Genetic->Electrophysiology Comparison Compare Results Proliferation_Assay->Comparison Migration_Assay->Comparison Apoptosis_Assay->Comparison Electrophysiology->Comparison Conclusion Validate TMEM16A's Role & this compound's Specificity Comparison->Conclusion

Conclusion

The available data indicates that this compound is a valuable tool for studying TMEM16A function. In several cellular assays, its effects on proliferation and migration closely mirror those observed with genetic knockdown of TMEM16A. However, discrepancies in the magnitude of effect, particularly in cell viability and apoptosis assays, highlight the importance of a multi-faceted validation approach. The potential for off-target effects, especially at concentrations above the reported IC50, necessitates the use of genetic controls to definitively attribute an observed phenotype to the inhibition of TMEM16A. Researchers are encouraged to use this compound in conjunction with methods like siRNA or shRNA-mediated knockdown to ensure the robustness and specificity of their findings.

References

Comparative Efficacy of T16Ainh-A01 Across Diverse Cell Types: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TMEM16A inhibitor, T16Ainh-A01, across various cell types. It includes supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to inform future research and therapeutic development.

This compound is a potent and selective small-molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1] This channel is implicated in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[2][3][4] Its dysregulation has been linked to various pathologies, making it a compelling target for therapeutic intervention. This guide synthesizes data from multiple studies to compare the effects of this compound in different cellular contexts, offering insights into its mechanism of action and potential applications.

Quantitative Comparison of TMEM16A Inhibitors

The following tables summarize the inhibitory concentrations (IC50) and observed effects of this compound and a common comparator, CaCCinh-A01, in various cell lines. This data highlights the cell-type-specific efficacy and differing mechanisms of these inhibitors.

Table 1: Inhibitory Potency (IC50) of this compound and CaCCinh-A01 on TMEM16A/CaCC Current

Cell TypeInhibitorIC50 (µM)Reference
TMEM16A-expressing FRT cellsThis compound~1[5]
TMEM16A-expressing FRT cellsThis compound1.39 ± 0.59[6]
Human Bronchial Epithelial CellsCaCCinh-A012.1[7]
Mouse Thoracic AortaThis compound1.6[8][9]
Cell-free assayThis compound1.8[1]

Table 2: Effects of this compound and CaCCinh-A01 on Cell Proliferation and Migration

Cell TypeInhibitorEffectConcentrationReference
Cardiac Fibroblasts (Rat)This compoundSignificant repression of proliferation, migration, and collagen secretion.10 µM[7][10]
Cardiac Fibroblasts (Rat)CaCCinh-A01Significant repression of proliferation, migration, and collagen secretion.10 µM[7][10]
PC-3 (Prostate Cancer)This compoundWeak inhibitory effect on cell viability. Inhibited cell migration by 68.4% at 36h.30 µM[11]
PC-3 (Prostate Cancer)CaCCinh-A01Dose-dependent decrease in cell viability. Inhibited cell migration by 80.5% at 36h.30 µM[11]
HCT116, HT-29 (Colorectal Cancer)This compoundWeak inhibitory effect on cell viability.Not specified[11]
HCT116, HT-29 (Colorectal Cancer)CaCCinh-A01Dose-dependent decrease in cell viability.Not specified[11]
Brain Capillary Endothelial CellsThis compoundConcentration-dependent reduction in cell viability. Curtailed cell proliferation and migration.10 µM[12]
Lung Cancer Cells (GLC82, NCI-H520)This compoundInhibition of cancer cell proliferation.Not specified[13][14]
Pancreatic Cancer CellsThis compoundInhibition of cell proliferation.Not specified[15]
Gastric Cancer CellsThis compoundInhibition of cell proliferation.Not specified[15]

Comparative Mechanisms of Action

While both this compound and CaCCinh-A01 target TMEM16A, their mechanisms of action appear to differ in a cell-type-dependent manner. Several studies indicate that this compound primarily functions as a channel blocker, inhibiting the ion conductance of TMEM16A.[7][16] In contrast, CaCCinh-A01 has been shown to decrease TMEM16A protein expression, potentially by promoting its degradation.[7][16] This distinction is critical, as it suggests that the antiproliferative effects of CaCCinh-A01 may not solely be due to channel inhibition.[11][16]

Furthermore, the selectivity of these inhibitors has been a subject of investigation. Some studies suggest that at concentrations required for TMEM16A inhibition, off-target effects, such as the inhibition of voltage-dependent calcium channels (VDCCs) by this compound, can occur in certain tissues like vascular smooth muscle.[17][18][19] This highlights the importance of careful dose-response studies and the use of appropriate controls in experimental designs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments commonly used to assess the efficacy of TMEM16A inhibitors.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the ion channel activity of TMEM16A.

  • Cell Preparation: Isolate single cells from the tissue or cell line of interest. For example, rabbit pulmonary artery or mouse thoracic aorta smooth muscle cells can be used.[8][20]

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Solutions: Use an internal (pipette) solution containing a known concentration of free Ca2+ (e.g., 500 nM) to activate TMEM16A and an external solution.[8][20]

  • Data Acquisition: Apply voltage protocols to elicit and record TMEM16A-mediated currents.

  • Inhibitor Application: Perfuse the cells with the external solution containing this compound or other inhibitors at various concentrations to determine their effect on the Ca2+-activated chloride currents.

Cell Proliferation Assay (CCK-8)

This colorimetric assay assesses cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a comparator inhibitor, or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Cell Migration Assay (Transwell or Wound Healing)

These assays are used to evaluate the effect of inhibitors on cell motility.

  • Transwell Assay:

    • Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate containing a chemoattractant (e.g., serum-containing medium) in the lower chamber.

    • Seeding: Seed cells in serum-free medium in the upper chamber and add the inhibitor or vehicle control.

    • Incubation: Allow cells to migrate through the porous membrane for a defined period.

    • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.[10]

  • Wound Healing Assay:

    • Monolayer: Grow cells to confluence in a culture plate.

    • Scratch: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Treatment: Replace the medium with fresh medium containing the inhibitor or vehicle control.

    • Imaging: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

    • Analysis: Measure the wound closure area over time to quantify cell migration.[11][13]

Protein Expression Analysis (Western Blotting)

This technique is used to determine the levels of specific proteins, such as TMEM16A.

  • Cell Lysis: Treat cells with the inhibitor for a specified duration, then lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TMEM16A), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[7][10]

Signaling Pathways and Visualizations

TMEM16A is not merely a chloride channel but also a modulator of intracellular signaling cascades. Its activity has been shown to influence key pathways involved in cell proliferation, migration, and survival.

TMEM16A-Modulated Signaling Pathways

In various cancer cells, TMEM16A has been demonstrated to activate several pro-proliferative signaling pathways:

  • MAPK/ERK Pathway: Overexpression of TMEM16A can lead to the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade.[2][3][4][21]

  • EGFR Signaling: TMEM16A can influence the epidermal growth factor receptor (EGFR) signaling pathway by affecting EGFR phosphorylation and the secretion of its ligands.[2][21]

  • NF-κB Signaling: In some cellular contexts, such as glioma and in inflammatory conditions, TMEM16A can activate the NF-κB signaling pathway.[21][22]

The inhibition of TMEM16A by this compound is expected to downregulate these pathways, contributing to its anti-proliferative and anti-migratory effects.

TMEM16A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR modulates NFkB NF-κB TMEM16A->NFkB activates Ras Ras EGFR->Ras Ca2_increase ↑ [Ca²⁺]i Ca2_increase->TMEM16A activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation promotes NFkB->Proliferation promotes T16Ainh This compound T16Ainh->TMEM16A inhibits

Caption: TMEM16A signaling pathways modulated by this compound.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a TMEM16A inhibitor like this compound typically follows a multi-step process, from initial in vitro characterization to more complex cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models electrophys Electrophysiology (Patch Clamp) proliferation Proliferation Assays (CCK-8, MTT) electrophys->proliferation biochem Biochemical Assays (e.g., Fluorescence-based) biochem->proliferation migration Migration Assays (Transwell, Wound Healing) proliferation->migration protein Protein Expression (Western Blot) migration->protein xenograft Xenograft Tumor Models protein->xenograft disease Disease-Specific Animal Models (e.g., Hypertension) protein->disease

Caption: A typical experimental workflow for evaluating TMEM16A inhibitors.

References

Safety Operating Guide

Navigating the Disposal of T16Ainh-A01: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat T16Ainh-A01 as a non-acutely toxic chemical waste and dispose of it through a licensed hazardous waste disposal service. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive disposal instructions.

This guide provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of the TMEM16A calcium-activated chloride channel. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Chemical Name 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide[1]
Molecular Formula C₁₉H₂₀N₄O₃S₂[1]
Molecular Weight 416.52 g/mol [1]
Appearance Off-white powder[2]
Solubility Soluble in DMSO at 100 mg/mL[2]
CAS Number 552309-42-9[2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure compliance. This process involves careful segregation, containment, and labeling prior to collection by a certified hazardous waste management service.

T16Ainh_A01_Disposal_Workflow start Start: Unused or Expired This compound assess Assess Waste Type: - Solid (powder) - Liquid (in solvent) start->assess solid_waste Solid Waste Path assess->solid_waste Solid liquid_waste Liquid Waste Path assess->liquid_waste Liquid package_solid Package in a sealed, -labeled, compatible container. solid_waste->package_solid package_liquid Package in a sealed, -labeled, compatible container (e.g., glass bottle for DMSO solutions). liquid_waste->package_liquid store Store in a designated 'Hazardous Waste' accumulation area. package_solid->store package_liquid->store document Complete Hazardous Waste Manifest. store->document pickup Arrange for pickup by -a licensed hazardous waste disposal service. document->pickup end End: Proper Disposal pickup->end TMEM16A_Signaling_Pathway Ca_influx Intracellular Ca²⁺ Increase TMEM16A TMEM16A (ANO1) Ca_influx->TMEM16A Activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Mediates Depolarization Membrane Depolarization Cl_efflux->Depolarization Physiological_Response Physiological Response Depolarization->Physiological_Response T16Ainh_A01 This compound (Inhibitor) T16Ainh_A01->TMEM16A Inhibits

References

Safeguarding Your Research: A Guide to Handling T16Ainh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of T16Ainh-A01, a potent TMEM16A inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical.[1][2][3][4] For this compound, a potent powdered compound often dissolved in Dimethyl Sulfoxide (DMSO), the following personal protective equipment is mandatory.[1]

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][6][7]Prevents skin contact with both the powdered compound and DMSO, which can facilitate skin absorption of other chemicals.[5][6][8]
Eye Protection Safety goggles or a face shield.[5][9][10]Protects against splashes of the DMSO solution or airborne powder particles.
Body Protection A fully buttoned laboratory coat.[9][10]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary.[10][11]Required if there is a risk of inhaling airborne powder, especially when handling larger quantities or if engineering controls are insufficient.

Experimental Protocols: Safe Handling and Disposal

Handling Powdered this compound:

  • Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] The work surface should be covered with a disposable absorbent bench liner.[1]

  • Weighing: Use an analytical balance inside the fume hood. Handle the powder gently with a spatula to avoid creating airborne dust.[1]

  • Solubilization: this compound is soluble in DMSO.[1] When preparing solutions, carefully transfer the weighed powder to a volumetric flask. Add the solvent and swirl gently to dissolve.

Handling this compound in DMSO Solution:

  • Use in a Ventilated Area: Always handle DMSO solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any vapors.[5][9]

  • Avoid Skin Contact: DMSO can readily penetrate the skin and may carry dissolved chemicals with it.[5][6][8] Therefore, meticulous care must be taken to avoid all skin contact.

  • Storage: Store stock solutions in tightly sealed containers in a cool, well-ventilated place.[8][9]

Spill Management:

In the event of a spill, prompt and appropriate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of volatile solvent, evacuate the immediate area.[12]

  • Assess the Spill: For minor spills (generally less than 1 liter of solution or a small amount of powder), trained laboratory personnel can proceed with cleanup.[12] For major spills, contact your institution's environmental health and safety (EHS) office immediately.[12]

  • Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the appropriate PPE as outlined in the table above.[13]

  • Containment and Cleanup:

    • Powder Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[14][15] Carefully scoop the material into a designated hazardous waste container.[15]

    • Solution Spills: Absorb the spill with inert absorbent pads or materials.[9][14][16] Work from the outside of the spill inwards to prevent spreading.[14] Place the used absorbent materials into a sealed, labeled hazardous waste container.[16]

  • Decontamination: Clean the spill area with soap and water after the initial cleanup is complete.[9][16]

Disposal Plan:

All waste generated from handling this compound, including contaminated gloves, bench liners, and absorbent materials, must be disposed of as hazardous chemical waste.[1]

  • Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed hazardous waste bag or container.[15]

  • Liquid Waste: Unused or waste solutions of this compound in DMSO should be collected in a designated, sealed, and properly labeled hazardous waste container.[7][17] Do not pour down the drain.[9]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and contact your EHS office for pickup and final disposal procedures.[17]

Visualizing Your Safety Workflow

To ensure a clear and logical approach to safety, the following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow start Start: Prepare to handle this compound assess_form Assess Physical Form start->assess_form powder Solid (Powder) assess_form->powder Solid solution Solution (in DMSO) assess_form->solution Liquid weighing Weighing or Handling Powder? powder->weighing standard_ppe Standard PPE: - Double Gloves - Safety Goggles - Lab Coat solution->standard_ppe fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes weighing->standard_ppe No (e.g., closed container) resp_needed Respirator Required fume_hood->resp_needed resp_needed->standard_ppe end_ppe Proceed with Task standard_ppe->end_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T16Ainh-A01
Reactant of Route 2
Reactant of Route 2
T16Ainh-A01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.